(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Description
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Properties
IUPAC Name |
(2R)-1-chloro-3-(4-fluorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIKOYZBGUHWAB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CCl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@H](CCl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584212 | |
| Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307532-04-3 | |
| Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307532-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Introduction: The Critical Role of a Chiral Intermediate
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a high-value chiral building block, indispensable in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its stereochemical configuration is not a trivial detail; the "(R)" enantiomer is often the specific precursor required for the desired biological activity of the final drug molecule. In drug development, the journey from a starting material to a final API is predicated on a deep understanding of the intermediates involved. The physicochemical properties of this compound—its identity, purity, solubility, and stability—are not merely data points but critical quality attributes (CQAs) that directly influence reaction kinetics, purification efficiency, yield, and the impurity profile of the final product.
This guide provides a comprehensive examination of the core physicochemical properties of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. It is designed for researchers, process chemists, and quality control analysts, offering not just data, but the scientific rationale behind its importance and the validated methodologies for its assessment.
Chemical Identity and Molecular Structure
The precise identification of a pharmaceutical intermediate is the foundation of quality control. The structural features, particularly the chiral center at the C2 position, the chlorine atom, and the fluorophenoxy group, dictate its reactivity and physical behavior.
-
IUPAC Name: (R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
-
Synonyms: (R)-(+)-3-(4-Fluorophenoxy)-1-chloro-2-propanol
-
Molecular Formula: C₉H₁₀ClFO₂[1]
-
CAS Number: 122431-93-0
-
Molecular Weight: 204.63 g/mol [1]
Figure 1: Molecular Structure
Caption: Structure of (R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol with chiral center (C*).
Core Physicochemical Properties
The physical properties of the compound are summarized below. These values are benchmark indicators of identity and purity.
| Property | Value / Description | Significance in Drug Development |
| Appearance | White to off-white crystalline solid | A primary visual check for contamination or degradation. |
| Melting Point | 75-79 °C | A narrow melting range is a strong indicator of high purity. |
| Specific Rotation ([α]D) | +18 to +22° (c=1 in methanol) | Confirms the correct enantiomer and measures its optical purity. |
| Molecular Weight | 204.63 g/mol [1] | Essential for stoichiometric calculations in synthesis. |
Solubility Profile: The Key to Process Design
Solubility dictates the choice of solvents for synthesis, extraction, and critically, for crystallization—the primary method of purification for solid intermediates. An understanding of this profile is essential for developing a robust and scalable purification process.
| Solvent | Solubility | Rationale and Application Insight |
| Methanol, Ethanol | Soluble | Used as solvents for reactions and for measuring specific rotation. |
| Dichloromethane | Soluble | Common solvent for reactions and extractions. |
| Toluene | Sparingly Soluble (Hot) | Often used in crystallization; good solubility at high temperatures and poor solubility at low temperatures allows for high recovery. |
| Hexanes, Heptane | Insoluble | Used as anti-solvents in crystallization to induce precipitation and wash final product to remove non-polar impurities. |
| Water | Very Sparingly Soluble | Favorable for aqueous workups to remove water-soluble impurities. |
Spectroscopic Fingerprint: Verifying the Molecular Identity
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule, and together they form a comprehensive identity profile.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For this molecule, the spectrum is characterized by a broad absorption band around 3200-3400 cm⁻¹, indicative of the O-H stretching of the alcohol group[2]. Other key peaks include C-O stretching, aromatic C=C absorptions, and the C-Cl stretch. This technique serves as a rapid and reliable identity check.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methine proton of the CH-OH group, and the diastereotopic protons of the CH₂Cl and CH₂O groups, confirming the connectivity of the molecule.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms, confirming the overall carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon.
-
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. Electron ionization (EI) would likely show the molecular ion peak (M+) at m/z 204/206 (due to ³⁵Cl/³⁷Cl isotopes) and characteristic fragments corresponding to the loss of CH₂Cl or the fluorophenoxy moiety. This confirms the molecular weight and provides corroborating structural evidence.
Purity and Stability: Ensuring Quality and Shelf-Life
For any pharmaceutical intermediate, purity is paramount. The presence of impurities, particularly regioisomers or the incorrect enantiomer, can lead to unwanted side products and potential safety concerns in the final API.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination. A well-developed reversed-phase HPLC method can effectively separate the main compound from any process-related impurities or degradation products. Gas Chromatography (GC) can also be employed, particularly for assessing residual solvents or volatile impurities.
-
Enantiomeric Purity: The control of stereochemistry is critical. Enantiomeric purity is determined using a specialized Chiral HPLC method, which can separate the (R) and (S) enantiomers. A typical specification is >99.5% enantiomeric excess (e.e.).
-
Stability and Storage: (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a stable solid under standard conditions. However, like most alcohols, it should be protected from strong oxidizing agents. For long-term storage, it is recommended to keep the material in a well-sealed container at controlled room temperature or refrigerated (2-8°C), protected from light and moisture, to prevent potential degradation.[1] Formal stability studies following ICH guidelines are necessary to establish a re-test date for GMP-grade material.[3]
Validated Experimental Protocols
The following protocols are examples of self-validating systems designed to ensure the quality of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Protocol 1: Purity Determination by Reversed-Phase HPLC
This method provides a robust system for quantifying the purity of the compound and detecting any non-chiral impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve in 50 mL of Acetonitrile to a final concentration of ~0.4 mg/mL.
-
Analysis: Inject 10 µL and record the chromatogram. Calculate the area percent of the main peak relative to all other peaks.
Protocol 2: Enantiomeric Purity by Chiral HPLC
This protocol is essential for confirming that the material is the correct enantiomer and meets the required optical purity specifications.
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase.
-
Analysis: Inject a standard of the (S)-enantiomer (if available) to confirm peak identity. Inject the sample and calculate the area percent of the (R)- and (S)-enantiomer peaks to determine enantiomeric excess.
Caption: A typical quality control workflow for a batch of the chiral intermediate.
Conclusion
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is more than a simple chemical; it is a precisely engineered molecule where every physical and chemical property is a critical parameter. A thorough understanding and rigorous control of its physicochemical properties, from melting point and solubility to its spectroscopic fingerprint and enantiomeric purity, are fundamental to ensuring the successful, reproducible, and safe synthesis of life-saving medicines. The methodologies and insights provided in this guide serve as a foundation for robust quality control and process development in the pharmaceutical industry.
References
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]
- PubChem. (n.d.). 1-Chloro-3-(4-fluorophenoxy)propan-2-ol. National Center for Biotechnology Information.
-
Denton, J. R., Chen, Y., & Loughlin, T. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available at: [Link]
Sources
An In-depth Technical Guide to the Stereoselective Synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a high-value chiral building block, indispensable in the synthesis of several β-adrenergic blocking agents and other pharmaceutically active compounds. Its stereochemical purity is paramount, as the desired therapeutic activity often resides in a single enantiomer, while the other may be inactive or even contribute to undesirable side effects. This guide provides a comprehensive overview of the prevalent and efficient synthetic pathways to this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. We will explore two primary strategies: the Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin and the asymmetric ring-opening of a prochiral epoxide, offering insights into the practical application and comparative merits of each approach.
Introduction: The Significance of Chiral Purity
In modern drug development, the focus on single-enantiomer drugs has intensified. The specific three-dimensional arrangement of atoms in a molecule can dictate its interaction with chiral biological targets like enzymes and receptors. (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol serves as a critical precursor whose chirality is transferred through subsequent synthetic steps to the final active pharmaceutical ingredient (API). Therefore, securing this intermediate with high enantiomeric excess (ee) is a foundational step in ensuring the safety and efficacy of the final drug product. The synthetic challenge lies not in forming the molecular backbone, but in precisely controlling its stereochemistry.
Strategic Approaches to Asymmetric Synthesis
The synthesis of this chiral chlorohydrin can be broadly categorized into two effective strategies:
-
Resolution of a Racemate: This classic approach involves synthesizing the racemic compound and then separating the enantiomers. Kinetic resolution, where one enantiomer reacts faster than the other, is a particularly powerful tool.
-
Asymmetric Synthesis: This more elegant approach utilizes a chiral catalyst or auxiliary to directly generate the desired enantiomer from a prochiral starting material.
This guide will detail a leading example of each strategy.
Pathway I: Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin
This pathway is a robust and widely adopted industrial method that relies on the Jacobsen-Katsuki epoxidation catalyst, specifically the chiral (R,R)-salen-Co(III) complex. The strategy involves the kinetic resolution of racemic epichlorohydrin. The catalyst selectively hydrolyzes the (S)-enantiomer to the corresponding diol at a much faster rate, leaving the desired (R)-epichlorohydrin unreacted and therefore enriched. The enriched (R)-epichlorohydrin is then reacted with 4-fluorophenol to yield the final product.
Mechanistic Rationale
The success of the Jacobsen Hydrolytic Kinetic Resolution (HKR) hinges on the chiral cobalt-salen catalyst. This catalyst coordinates with an epoxide enantiomer, activating it for nucleophilic attack by water. Due to the specific geometry of the chiral salen ligand, the transition state for the hydrolysis of the (S)-epoxide is significantly lower in energy than that for the (R)-epoxide. This rate difference allows for the effective separation of the enantiomers, with the (S)-epoxide being consumed to form 1-chloro-2,3-propanediol, while the desired (R)-epichlorohydrin remains. A subsequent nucleophilic ring-opening with 4-fluorophenol, typically under basic conditions, proceeds with high regioselectivity at the less substituted carbon (C3), yielding the target molecule.
Experimental Workflow & Protocol
The overall workflow for this pathway is illustrated below.
Caption: Workflow for HKR of epichlorohydrin followed by ring-opening.
Detailed Protocol: Synthesis via HKR
Step 1: Hydrolytic Kinetic Resolution of (±)-Epichlorohydrin
-
To a temperature-controlled reactor, add racemic epichlorohydrin (1.0 eq).
-
Add the chiral catalyst, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (typically 0.005-0.01 eq), followed by acetic acid to generate the active Co(III) species in situ.
-
Cool the mixture to 0-5 °C.
-
Slowly add water (0.55 eq) over 2-3 hours, maintaining the temperature below 10 °C. The reaction is exothermic.
-
Allow the reaction to stir at room temperature for 18-24 hours, monitoring the conversion of the (S)-epoxide by chiral GC or HPLC.
-
Once the reaction reaches >50% conversion (indicating complete consumption of the (S)-enantiomer), the unreacted (R)-epichlorohydrin is isolated, typically by vacuum distillation.
Step 2: Ring-Opening with 4-Fluorophenol
-
In a separate reactor, dissolve 4-fluorophenol (1.0 eq) and a base such as sodium hydroxide (1.1 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Heat the mixture to 60-70 °C.
-
Add the enantiomerically pure (R)-epichlorohydrin (>99% ee) from the previous step to the phenoxide solution dropwise.
-
Maintain the reaction at 70 °C for 4-6 hours until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture, neutralize with acid (e.g., HCl), and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Data & Performance Metrics
| Parameter | Typical Value | Rationale / Notes |
| Catalyst Loading (HKR) | 0.5 - 1.0 mol% | Balances reaction rate with cost. Higher loading increases speed but also expense. |
| HKR Yield | ~45% (Theoretical Max: 50%) | The yield is inherently limited to 50% as one enantiomer is sacrificed. |
| Enantiomeric Excess (ee) | > 99% | The high selectivity of the Jacobsen catalyst consistently delivers high-purity material. |
| Ring-Opening Yield | 85 - 95% | This is a high-yielding SN2 reaction with minimal side products. |
| Overall Yield | 38 - 43% | A respectable yield for a multi-step synthesis involving a resolution step. |
Pathway II: Asymmetric Synthesis via Glycidyl Precursors
An alternative to resolution is the direct asymmetric synthesis of a chiral C3 synthon, such as (R)-glycidyl tosylate or (R)-glycidyl nosylate, followed by ring-opening. This approach avoids "wasting" half of the starting material. A common method to generate the chiral glycidol is the Sharpless Asymmetric Epoxidation of allyl alcohol.
Mechanistic Rationale
The Sharpless Asymmetric Epoxidation uses a titanium tetraisopropoxide catalyst in the presence of a chiral tartrate ester (e.g., diethyl tartrate, DET) and an oxidant (e.g., tert-butyl hydroperoxide, TBHP). The chiral tartrate ligand creates a chiral environment around the titanium center, which directs the delivery of the oxygen atom to one face of the allyl alcohol's double bond. Using (+)-DET (D-diethyl tartrate) directs the epoxidation to the si-face, yielding (R)-glycidol. This chiral epoxide is then converted to a better leaving group (e.g., tosylate) and subsequently opened by the 4-fluorophenoxide nucleophile.
Experimental Workflow & Protocol
Caption: Workflow for Sharpless epoxidation and subsequent conversion.
Detailed Protocol: Synthesis via Sharpless Epoxidation
Step 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol
-
Add dichloromethane (CH₂Cl₂) to a flame-dried, inert atmosphere reactor and cool to -20 °C.
-
Add titanium(IV) isopropoxide (1.0 eq) followed by (+)-diethyl tartrate ((+)-DET) (1.2 eq).
-
Stir for 30 minutes, then add allyl alcohol (1.5 eq).
-
Add tert-butyl hydroperoxide (TBHP, 5.5 M in decane) (2.0 eq) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction for 4-6 hours at this temperature.
-
Quench the reaction by adding a saturated aqueous solution of ferrous sulfate.
-
After workup and extraction, (R)-glycidol is isolated, often by distillation.
Step 2: Tosylation and Ring-Opening
-
The crude (R)-glycidol is dissolved in pyridine or CH₂Cl₂ with a base like triethylamine.
-
The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (TsCl) is added portion-wise.
-
After the reaction is complete, the resulting (R)-glycidyl tosylate is isolated.
-
In a separate flask, 4-fluorophenol is deprotonated with a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
-
The (R)-glycidyl tosylate is added, and the reaction is heated to form (R)-4-fluorophenyl glycidyl ether.
-
This intermediate epoxide is then opened with a source of HCl (e.g., concentrated HCl in an ether solution) to regioselectively yield the final product, (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Comparative Analysis
| Feature | Pathway I: Jacobsen HKR | Pathway II: Sharpless Epoxidation |
| Atom Economy | Lower (max 50% yield from racemate) | Higher (theoretically 100% conversion) |
| Reagents | Cobalt-salen catalyst, water | Titanium/tartrate catalyst, TBHP |
| Scalability | Excellent; widely used in industry. | Good, but handling TBHP requires care. |
| Operational Simplicity | Relatively straightforward two-step process. | Multi-step involving sensitive reagents. |
| Stereocontrol | Excellent (>99% ee is common). | Excellent (typically 90-98% ee). |
| Cost-Effectiveness | Can be very cost-effective at scale despite the loss of 50% of the starting material. | Catalyst is relatively inexpensive, but overall process can be more complex. |
Conclusion
Both the hydrolytic kinetic resolution and the asymmetric epoxidation pathways offer reliable and effective methods for producing high-purity (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. The choice between them often depends on factors such as the scale of the synthesis, available equipment, cost considerations, and the desired final purity. The Jacobsen HKR method is often favored for its operational simplicity and proven scalability in industrial settings, despite its inherent 50% theoretical yield limit. The Sharpless approach, while more atom-economical, involves more steps and potentially more sensitive reagents but stands as a powerful testament to the elegance of asymmetric catalysis. For any drug development professional, a thorough understanding of both strategies is key to making informed decisions in process chemistry and manufacturing.
References
-
Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
-
Ready, J. M., & Jacobsen, E. N. (2001). Asymmetric Catalysis by Chiral (salen)Metal Complexes. Angewandte Chemie International Edition, 40(8), 1458-1475. [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol CAS number and molecular structure
An In-depth Technical Guide to (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol: Synthesis, Analysis, and Pharmaceutical Applications
Introduction
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a high-value chiral building block pivotal in the landscape of modern pharmaceutical synthesis. Its structural architecture, featuring a defined stereocenter, a reactive chloromethyl group, a secondary alcohol, and a fluorinated aromatic moiety, makes it an indispensable intermediate for constructing complex, optically pure Active Pharmaceutical Ingredients (APIs). The presence and specific orientation of these functional groups are critical for achieving the desired pharmacological activity and minimizing off-target effects in the final drug product. This guide provides a comprehensive technical overview of its synthesis, methods for chiral resolution, analytical characterization, and its strategic application in drug development.
| Property | Value | Source |
| CAS Number | 307532-04-3 | |
| Molecular Formula | C₉H₁₀ClFO₂ | [1] |
| Molecular Weight | 204.63 g/mol | [1] |
| Linear Formula | FC₆H₄OCH₂CH(OH)CH₂Cl |
The molecule's core consists of a propan-2-ol backbone. The stereogenic center at the C2 position, bearing the hydroxyl group, is in the (R)-configuration. This specific chirality is often crucial for the biological efficacy of the target API. The terminal C1 is substituted with a chlorine atom, providing a reactive site for nucleophilic substitution, while the C3 is linked via an ether bond to a 4-fluorophenyl group. The fluorine atom on the aromatic ring can enhance metabolic stability and binding affinity of the final drug molecule through favorable electronic interactions.[2]
Synthesis and Chiral Resolution
The industrial production of enantiomerically pure (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a multi-step process that begins with a racemic synthesis followed by a highly efficient chiral resolution.
Part 1: Racemic Synthesis from Core Starting Materials
The foundational synthesis involves the reaction of 4-fluorophenol with epichlorohydrin. This reaction proceeds via a nucleophilic ring-opening of the epoxide.
Causality of Experimental Choices:
-
Base Catalyst: A base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the weakly acidic 4-fluorophenol, generating the more nucleophilic 4-fluorophenoxide anion. This anion is the active species that attacks the epoxide.
-
Epichlorohydrin as Bifunctional Reagent: Epichlorohydrin serves as a bifunctional electrophile. The initial attack occurs at the less sterically hindered carbon of the epoxide ring, which is a standard and regioselective outcome for epoxide ring-opening under basic or neutral conditions.
-
Solvent: A polar aprotic solvent like acetone or acetonitrile is often chosen to dissolve the reactants and facilitate the SN2-type reaction pathway without interfering with the nucleophile.
Sources
1H NMR and 13C NMR spectral data for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Introduction
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its precise three-dimensional structure, defined by the stereocenter at the second carbon (C2), is critical to its function and reactivity in synthesizing more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and purity assessment of such chiral compounds.
This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. We will delve into one-dimensional and two-dimensional NMR data, explaining the rationale behind spectral assignments and the causality of experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this molecule and others with similar structural motifs.
Molecular Structure and Atom Numbering
To ensure clarity throughout this guide, a standardized atom numbering system is employed for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. This convention will be used for all spectral assignments.
Caption: Molecular structure and atom numbering scheme for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Experimental Protocols: A Self-Validating Approach
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring data integrity.
1. Sample Preparation:
-
Analyte: Weigh approximately 15-20 mg of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
-
Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is often the solvent of choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.
-
Internal Standard: Use tetramethylsilane (TMS) at 0.03% v/v as the internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Alternative Solvent: For studies focusing on the hydroxyl proton coupling, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. It is a hydrogen bond acceptor, which slows down the chemical exchange of the -OH proton, often allowing its coupling to adjacent protons to be resolved.[1]
-
Filtration: Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.
2. NMR Data Acquisition:
-
Spectrometer: Data should be acquired on a 400 MHz or higher field NMR spectrometer.[2][3] Higher fields provide better signal dispersion and resolution, which is crucial for analyzing the complex spin systems in this molecule.
-
Standard Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.[4]
-
2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are essential for connecting different fragments of the molecule.
-
Caption: Recommended experimental workflow for the complete NMR characterization of the title compound.
¹H NMR Spectral Analysis: Decoding the Propanol Backbone and Aromatic System
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integration, and spin-spin coupling patterns. The presence of a chiral center at C2 renders the adjacent methylene protons (at C1 and C3) diastereotopic, a key feature of the spectrum.[5][6][7][8] Diastereotopic protons are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns than would be seen in an achiral analogue.[8]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-5, H-9 | ~6.90 | ddd (or app. t) | J_HH ≈ 9.0, J_HF ≈ 9.0, J_HH ≈ 2.5 | 2H |
| H-6, H-8 | ~7.00 | ddd (or m) | J_HH ≈ 9.0, J_HF ≈ 4.5, J_HH ≈ 2.5 | 2H |
| H-2 | ~4.18 | p (quintet) or m | J ≈ 5.5 | 1H |
| H-3a, H-3b | 4.05 - 4.15 | m (2 x dd) | J_gem ≈ 10.0, J_vic ≈ 5.5 | 2H |
| H-1a, H-1b | 3.70 - 3.80 | m (2 x dd) | J_gem ≈ 11.5, J_vic ≈ 5.5 | 2H |
| OH | 2.5 - 3.5 | d (or br s) | J_H,H2 ≈ 5.0 | 1H |
Detailed Interpretation:
-
Aromatic Region (δ 6.8-7.1 ppm): The 4-fluorophenoxy group presents a complex second-order (AA'BB') spin system due to the magnetic inequivalence of the protons. The signals are further complicated by coupling to the fluorine atom. Protons H-6 and H-8 (ortho to the oxygen) will appear around 7.00 ppm, while protons H-5 and H-9 (meta to the oxygen) will be slightly upfield around 6.90 ppm.
-
Methine Proton (H-2, δ ~4.18 ppm): This proton is on the chiral carbon bearing the hydroxyl group. It is coupled to the four neighboring diastereotopic methylene protons (two at C1 and two at C3). This results in a complex multiplet, often appearing as a pentet-like signal.
-
Diastereotopic Methylene Protons (H-3a/b, δ ~4.05-4.15 ppm): These two protons are adjacent to the chiral center and are chemically inequivalent. Each will appear as a distinct signal, likely a doublet of doublets, due to geminal coupling to each other and vicinal coupling to H-2. Their downfield shift is caused by the adjacent ether oxygen.
-
Diastereotopic Methylene Protons (H-1a/b, δ ~3.70-3.80 ppm): Similar to the H-3 protons, the C1 protons are also diastereotopic. They will appear as two distinct doublets of doublets. The electronegative chlorine atom shifts these signals significantly downfield.
-
Hydroxyl Proton (OH, δ ~2.5-3.5 ppm): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[9] In CDCl₃, it may appear as a broad singlet due to rapid exchange. However, if the exchange is slow, it will appear as a doublet due to coupling with H-2.
¹³C NMR Spectral Analysis: A Carbon-by-Carbon Blueprint
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly indicative of the local electronic environment.[4][10] A key feature will be the splitting of aromatic carbon signals due to C-F coupling.
| Carbon Assignment | Predicted δ (ppm) | C-F Coupling |
| C-7 | ~157.5 | ¹J_CF ≈ 245 Hz |
| C-4 | ~154.8 | ⁴J_CF ≈ 2.5 Hz |
| C-6, C-8 | ~116.5 | ²J_CF ≈ 23 Hz |
| C-5, C-9 | ~115.8 | ³J_CF ≈ 8 Hz |
| C-3 | ~70.5 | - |
| C-2 | ~69.2 | - |
| C-1 | ~46.0 | - |
Detailed Interpretation:
-
Aromatic Carbons (δ 115-158 ppm):
-
C7 (δ ~157.5 ppm): The carbon directly bonded to fluorine shows a characteristically large one-bond coupling constant (¹J_CF).
-
C4 (δ ~154.8 ppm): The carbon attached to the ether oxygen is also significantly deshielded.
-
C6/C8 and C5/C9: These pairs of carbons show distinct signals split by two-bond and three-bond couplings to fluorine, respectively, confirming their positions relative to the fluorine atom.
-
-
Aliphatic Carbons (δ 45-71 ppm):
-
C3 (δ ~70.5 ppm): The carbon atom bonded to the phenoxy group is found in the typical range for an ether-linked carbon.[11]
-
C2 (δ ~69.2 ppm): The chiral carbon bearing the hydroxyl group appears in the expected region for a secondary alcohol.[12]
-
C1 (δ ~46.0 ppm): The carbon bonded to the chlorine atom is shifted downfield relative to a standard alkane carbon due to the inductive effect of the halogen.[13]
-
2D NMR Correlation Analysis: Unambiguous Structural Confirmation
While 1D NMR provides the foundational data, 2D NMR experiments are essential for assembling the molecular puzzle with complete confidence. They provide a visual map of how different atoms are connected.
-
COSY (¹H-¹H Correlation): This experiment validates the proton coupling network. Cross-peaks will definitively connect H-2 with the diastereotopic protons at H-1a/b and H-3a/b. It will also show the correlations within the aromatic spin system.
Caption: Key ¹H-¹H COSY correlations expected for the title compound.
-
HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum is the most direct way to assign proton signals to their corresponding carbon atoms. Each cross-peak represents a direct C-H bond, for example, linking the signal at δ ~4.18 ppm in the ¹H spectrum to the signal at δ ~69.2 ppm in the ¹³C spectrum, confirming the assignment of H-2 and C-2.
-
HMBC (¹H-¹³C Long-Range Correlation): This experiment reveals connections across two or three bonds and is crucial for confirming the overall structure. Key correlations would include:
-
Correlations from the H-3 protons to the aromatic carbon C-4, unequivocally linking the propanol chain to the phenoxy group.
-
Correlations from both H-1 and H-3 protons to the central C-2 carbon, confirming the backbone connectivity.
-
Correlations from aromatic protons (H-5, H-9) to the ether-linked carbon (C-4).
-
Caption: Visualization of key 2- and 3-bond HMBC correlations for structural confirmation.
Conclusion
The comprehensive NMR analysis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, utilizing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, allows for its complete and unambiguous structural characterization. The key spectral features—namely the diastereotopicity of the methylene protons and the characteristic C-F coupling patterns in the aromatic ring—serve as definitive fingerprints for this molecule. This guide provides the necessary framework and detailed interpretation to empower researchers in confirming the identity, purity, and structure of this important chiral intermediate, ensuring the integrity of their scientific endeavors.
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Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link]
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Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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YouTube. (2018). Homotopic, Enantiotopic, Diastereotopic, and Heterotopic Protons. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Executive Summary
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral building block with significant applications in pharmaceutical synthesis. Its structural integrity and purity are paramount, necessitating robust analytical methods for its characterization. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this molecule under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry (MS/MS). By understanding its core fragmentation pathways, researchers can confidently identify the compound, characterize related impurities, and monitor its transformations in complex matrices. This document is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the molecule's gas-phase ion chemistry.
Introduction to the Analyte
Chemical Structure and Properties
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a multi-functionalized organic molecule. Its structure incorporates several key features that directly influence its behavior in a mass spectrometer:
-
A Chiral Secondary Alcohol: The hydroxyl group on the second carbon (C2) is a primary site for ionization and a driver of characteristic fragmentations such as dehydration and α-cleavage.
-
An Aromatic Ether: The 4-fluorophenoxy group provides a stable, electron-rich moiety that can stabilize adjacent charges. The ether linkage is a potential cleavage site.
-
A Primary Alkyl Chloride: The chloromethyl group introduces a halogen atom, which has a distinct isotopic signature (³⁵Cl and ³⁷Cl), providing a powerful diagnostic tool for identifying chlorine-containing fragments.
Molecular Formula: C₉H₁₀ClFO₂ Molecular Weight: 204.63 g/mol
Rationale for Mass Spectrometric Analysis
Mass spectrometry is indispensable for the analysis of pharmaceutical intermediates like (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol for several key reasons:
-
Structural Confirmation: Fragmentation patterns provide a unique fingerprint that confirms the molecule's identity and connectivity.
-
Impurity Profiling: The technique can detect and help identify process-related impurities or degradation products, even at trace levels.
-
Reaction Monitoring: In synthetic chemistry, it allows for the precise tracking of reactants, intermediates, and products.
-
Metabolite Identification: In drug development, understanding the fragmentation of a parent molecule is the first step toward identifying its metabolites.
Core Principles of Fragmentation for the Analyte
The fragmentation of an ionized molecule is not random; it is governed by the principles of chemical stability. The driving force is the formation of stable neutral molecules and charged fragments, such as resonance-stabilized cations or oxonium ions.[1]
Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique dictates the extent of fragmentation and the information obtained.
-
Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and often complex fragmentation.[2] While this provides rich structural detail, the molecular ion (the ionized parent molecule) may be weak or entirely absent for certain classes of compounds, particularly alcohols.[3]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase as an ion with minimal internal energy. It typically produces a protonated molecule, [M+H]⁺. Fragmentation does not occur spontaneously but is induced in a controlled manner using collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). This approach is ideal for determining the molecular weight and obtaining targeted structural information.
Key Fragmentation Mechanisms
Several fundamental reaction types are anticipated for this molecule:
-
Alpha (α)-Cleavage: For alcohols, the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group is a dominant fragmentation pathway.[4][5] This is driven by the formation of a resonance-stabilized oxonium ion.
-
Dehydration: Alcohols readily eliminate a molecule of water (18 Da) from the molecular ion, especially in EI-MS.[5][6]
-
Isotopic Peaks: The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic pattern for any chlorine-containing ion. A peak corresponding to the ion with ³⁵Cl will be accompanied by an "M+2" peak for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.[7] This is an unambiguous indicator of the presence of a single chlorine atom.
Experimental Protocol for Mass Spectrometric Analysis
To ensure reproducible and reliable data, a well-defined experimental protocol is essential. The following are representative methodologies for analyzing (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solution (GC-MS): Dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent.
-
Working Solution (LC-MS): Dilute the stock solution to a final concentration of 0.1-1 µg/mL using the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
GC-MS (EI Mode) Protocol
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides separation of the analyte from solvent and impurities. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas standard for GC-MS. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A general-purpose temperature program to ensure good peak shape and elution. |
| Mass Spectrometer | Agilent 5977 or equivalent | Standard quadrupole mass analyzer. |
| Ion Source | Electron Ionization (EI) | To induce characteristic and reproducible fragmentation. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and performance. |
| Quadrupole Temp. | 150 °C | Standard temperature to ensure mass accuracy. |
| Electron Energy | 70 eV | Industry standard for creating comparable library spectra. |
| Mass Range | m/z 40-450 | Covers the molecular weight of the analyte and its expected fragments. |
LC-MS/MS (ESI Mode) Protocol
| Parameter | Setting | Rationale |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent | Provides high-resolution separation. |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Reversed-phase column offering good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Gradient | 5% B to 95% B over 5 minutes | A typical screening gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent | High-sensitivity instrument for tandem MS. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Best for protonating the analyte via the ether or alcohol oxygen. |
| IonSpray Voltage | +5500 V | Optimizes the electrospray process. |
| Source Temperature | 500 °C | Aids in desolvation of the analyte ions. |
| Collision Gas | Nitrogen | Standard gas for CID. |
| Precursor Ion | m/z 205.0 | The protonated molecule [M+H]⁺ (using ³⁵Cl). |
| Collision Energy | 10-30 eV (ramped) | Allows for the observation of multiple fragmentation pathways. |
Elucidation of the EI Fragmentation Pattern
Under high-energy Electron Ionization, (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol undergoes predictable and informative fragmentation.
The Molecular Ion (M⁺•)
The molecular ion peak at m/z 204 (for ³⁵Cl) is expected to be of low intensity or absent, a common characteristic of aliphatic alcohols. A corresponding M+2 peak at m/z 206 (for ³⁷Cl) would be observed with an intensity of approximately one-third of the m/z 204 peak, confirming the presence of one chlorine atom.
Primary Fragmentation Pathways
The initial fragmentation events are dominated by cleavages adjacent to the alcohol functional group, which stabilize the resulting positive charge.
Caption: Predicted primary ESI-MS/MS fragmentation pathways.
-
Neutral Loss of Water: Similar to EI, the most facile loss from the protonated precursor is a molecule of water (18 Da), yielding a prominent product ion at m/z 187/189 . This is often the base peak in the product ion spectrum.
-
Neutral Loss of Hydrogen Chloride: The elimination of HCl (36 Da) is another common pathway for chlorinated compounds, resulting in a product ion at m/z 169 . This likely involves the formation of an epoxide intermediate.
-
Formation of Protonated 4-Fluorophenol: A highly significant fragmentation involves the cleavage of the ether bond, leading to the loss of the chloropropene oxide neutral and the formation of protonated 4-fluorophenol at m/z 113 . The observation of this ion is definitive proof of the 4-fluorophenoxy substructure.
Summary of Key ESI-MS/MS Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Comments |
| 205/207 | 187/189 | H₂O (18 Da) | Common loss from protonated alcohols. Often the most abundant fragment. |
| 205/207 | 169 | HCl (36 Da) | Loss of hydrogen chloride. |
| 205/207 | 113 | C₃H₅ClO (92.5 Da) | Formation of protonated 4-fluorophenol. Highly diagnostic. |
Conclusion and Applications
The mass spectrometric fragmentation of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is logical and predictable, governed by the influence of its alcohol, ether, and alkyl chloride functional groups.
-
Under EI conditions, the key diagnostic fragments are the α-cleavage product at m/z 155 and the 4-fluorophenoxy cation at m/z 111 . The presence of chlorine is readily confirmed by the 3:1 isotopic pattern in fragments like the molecular ion (if present) and the ion at m/z 93/95 .
-
Under ESI-MS/MS conditions, the fragmentation of the protonated molecule [M+H]⁺ is dominated by the neutral loss of water to yield the ion at m/z 187/189 and the formation of protonated 4-fluorophenol at m/z 113 .
This detailed understanding serves as a robust foundation for the development of sensitive and specific analytical methods. It enables confident structural confirmation, facilitates the identification of unknown impurities in quality control settings, and provides the necessary framework for metabolism studies in a drug development pipeline.
References
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Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]
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Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-fluoro-2-propanol. National Center for Biotechnology Information. Retrieved from [Link] (Note: This is a related compound, used for general principles of halohydrin chemistry).
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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An In-depth Technical Guide to the FTIR Analysis of Functional Groups in (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Introduction: Elucidating the Molecular Architecture of a Key Pharmaceutical Intermediate
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral molecule of significant interest in the pharmaceutical industry, serving as a critical intermediate in the synthesis of various β-adrenergic blocking agents.[1][2] The precise arrangement of its functional groups is paramount to its reactivity and the stereochemical outcome of subsequent synthetic steps. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative analytical technique to confirm the identity and structural integrity of this molecule by probing the vibrational modes of its constituent functional groups.[3][4]
This in-depth technical guide provides a comprehensive exploration of the FTIR analysis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. We will dissect the expected infrared spectrum, correlating specific absorption bands to the molecule's key functional groups. Furthermore, this guide will present a robust, field-proven protocol for obtaining a high-quality FTIR spectrum, ensuring both accuracy and reproducibility in your analytical workflow.
Molecular Structure and Key Functional Groups
To effectively interpret the FTIR spectrum, a clear understanding of the molecule's structure and its constituent functional groups is essential. The diagram below illustrates the structure of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, highlighting the primary functional groups that will be the focus of our analysis.
Caption: Molecular structure highlighting key functional groups.
Deciphering the Infrared Spectrum: A Functional Group Analysis
The infrared spectrum of an organic molecule is a unique fingerprint arising from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its covalent bonds.[5] For a molecule as complex as (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, the spectrum will exhibit a multitude of absorption bands. Our analysis will focus on the characteristic absorptions of the most prominent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Hydroxyl (-OH) | O-H Stretching | 3550 - 3200 | Strong, Broad | The broadness of this peak is a hallmark of intermolecular hydrogen bonding.[6][7] |
| C-O Stretching (Secondary Alcohol) | 1150 - 1085 | Strong | The position of this band can help distinguish between primary, secondary, and tertiary alcohols.[8][9] | |
| Aromatic Ether (Ar-O-C) | Asymmetric C-O-C Stretching | 1275 - 1200 | Strong | Characteristic of aryl alkyl ethers.[10][11] |
| Symmetric C-O-C Stretching | 1050 - 1020 | Medium | Often appears as a distinct peak in the fingerprint region.[12][13] | |
| Aromatic Ring (C=C) | C=C Stretching | 1610 - 1585 & 1510 - 1450 | Medium to Weak | The presence of two bands is typical for aromatic compounds.[14] |
| C-H "Out-of-Plane" Bending (oop) | 900 - 675 | Strong | The specific pattern can indicate the substitution pattern on the aromatic ring. | |
| Alkyl Groups (C-H) | C-H Stretching | 3000 - 2850 | Medium to Strong | These absorptions are characteristic of sp³ hybridized C-H bonds.[15] |
| C-H Bending | 1470 - 1350 | Medium | Includes scissoring and rocking vibrations.[14] | |
| Chloroalkane (C-Cl) | C-Cl Stretching | 850 - 550 | Medium to Strong | The position can be influenced by the conformation of the molecule and the presence of neighboring functional groups.[16][17] |
| Aryl Fluoride (Ar-F) | C-F Stretching | 1250 - 1100 | Strong | This band can sometimes overlap with other absorptions, particularly the C-O stretching of the ether and alcohol. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines a robust methodology for obtaining a high-quality FTIR spectrum of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, which is typically a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation and excellent reproducibility.[18]
Caption: Recommended workflow for FTIR analysis.
Step-by-Step Methodology:
-
Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer is properly purged with dry, CO₂-free air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum. This is a critical self-validating step that accounts for the instrumental and environmental background, ensuring that the final spectrum is solely that of the sample.
-
-
Sample Application:
-
Place a small amount (typically a few milligrams) of the solid (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol sample directly onto the center of the ATR crystal.[19][20]
-
The causality behind this direct application is the principle of ATR, where the IR beam interacts with the sample at the surface of the crystal, eliminating the need for sample dilution or pellet pressing.[21]
-
-
Spectrum Acquisition:
-
Lower the ATR press arm to apply consistent and firm pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong and well-defined spectrum.
-
Collect the sample spectrum. A typical acquisition would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The raw data should be processed using the spectrometer's software. An ATR correction should be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform a baseline correction if necessary to obtain a flat baseline.
-
Analyze the resulting spectrum by identifying the key absorption bands as detailed in the table above. Compare the obtained spectrum with a reference spectrum if available for final confirmation.
-
Trustworthiness and Self-Validation in the Protocol
The integrity of the analytical data is paramount. This protocol incorporates several self-validating mechanisms:
-
Background Collection: Regularly acquiring a new background spectrum before running a sample ensures that any changes in the instrument or environment are accounted for.
-
Consistent Pressure Application: Using a torque-limiting pressure applicator on the ATR accessory ensures reproducible contact between the sample and the crystal, leading to consistent peak intensities between measurements.
-
Use of Reference Materials: Periodically running a well-characterized standard, such as a polystyrene film, verifies the instrument's performance and wavenumber accuracy.
Conclusion: A Powerful Tool for Structural Verification
FTIR spectroscopy stands as an indispensable tool for researchers, scientists, and drug development professionals for the rapid and reliable characterization of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. By understanding the correlation between the molecular structure and the infrared absorption bands, one can confidently verify the presence of key functional groups and thus confirm the identity and purity of this vital pharmaceutical intermediate. The protocol described herein provides a robust and trustworthy framework for obtaining high-quality, reproducible FTIR data, forming a solid foundation for further research and development activities.
References
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Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
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William Paterson University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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MDPI. (n.d.). Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. Retrieved from [Link]
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The Strategic Application of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol as a Premier Chiral Synthon in Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount, as the stereochemistry of a drug molecule is intrinsically linked to its pharmacological activity and safety profile. Chiral synthons, or building blocks, are the cornerstone of asymmetric synthesis, enabling the efficient construction of complex chiral molecules. This guide provides an in-depth technical exploration of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol , a versatile and highly valuable chiral synthon. We will delve into its enantioselective synthesis, elucidate its critical role in the preparation of key pharmaceutical agents such as (R)-Atomoxetine and β-adrenergic blockers, and provide detailed, field-proven experimental protocols. This document is designed to serve as a practical resource for scientists engaged in drug discovery and process development, offering insights into the causality behind experimental choices and ensuring a foundation of scientific integrity.
Introduction: The Imperative of Chirality in Drug Design
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This biological chirality dictates that the interaction between a drug and its target is often stereospecific, meaning that one enantiomer of a chiral drug may exhibit the desired therapeutic effect while the other may be inactive or, in some cases, elicit undesirable or toxic effects. Consequently, the development of single-enantiomer drugs has become a primary focus in the pharmaceutical industry.
Chiral building blocks like (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex chiral compounds. Their use allows for the direct incorporation of a defined stereocenter into a target molecule, circumventing the need for challenging chiral separations of the final product and ensuring a more efficient and cost-effective synthetic route. This guide will focus on the synthesis and application of this specific C3 chiral synthon, highlighting its utility in constructing key pharmacophores.
Enantioselective Synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
The cornerstone of utilizing a chiral synthon is its own efficient and highly enantioselective synthesis. For (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, a robust and widely adopted strategy involves the hydrolytic kinetic resolution (HKR) of a racemic epoxide precursor, followed by regioselective ring-opening.
Synthesis of the Racemic Epoxide Precursor
The synthesis begins with the preparation of the racemic epoxide, 2-((4-fluorophenoxy)methyl)oxirane. This is typically achieved through the Williamson ether synthesis, where 4-fluorophenol is reacted with epichlorohydrin in the presence of a base.
Causality of Experimental Choices:
-
Base: A moderately strong base like sodium hydroxide is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This facilitates the subsequent nucleophilic attack on epichlorohydrin.
-
Solvent: A polar aprotic solvent is often employed to solvate the cation of the base, thereby increasing the reactivity of the phenoxide nucleophile.
-
Temperature: The reaction is typically run at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.
Hydrolytic Kinetic Resolution (HKR) via Jacobsen's Catalyst
The key to obtaining the desired (R)-enantiomer is the hydrolytic kinetic resolution of the racemic epoxide. This highly efficient method, developed by Eric Jacobsen, utilizes a chiral (salen)Co(III) complex as the catalyst.[1] The catalyst selectively hydrolyzes one enantiomer of the epoxide to a diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. For the synthesis of the (R)-chlorohydrin, the (R,R)-Jacobsen's catalyst is used to resolve the racemic epoxide, which selectively hydrolyzes the (S)-epoxide, leaving the desired (R)-2-((4-fluorophenoxy)methyl)oxirane in high enantiomeric excess.
Mechanism of Jacobsen's HKR: The mechanism involves a cooperative bimetallic pathway where two molecules of the (salen)Co(III) complex work in concert.[2] One cobalt center activates the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. The other cobalt complex delivers the nucleophile (water) to the less sterically hindered carbon of the epoxide in a backside attack. The chirality of the salen ligand dictates which enantiomer of the epoxide fits more favorably into the catalytic pocket, leading to a significant rate difference in the hydrolysis of the two enantiomers.
Caption: Jacobsen's Hydrolytic Kinetic Resolution.
Regioselective Ring-Opening to the Chlorohydrin
The final step is the regioselective ring-opening of the enantioenriched (R)-2-((4-fluorophenoxy)methyl)oxirane with a chloride source, typically hydrochloric acid. The reaction proceeds via an SN2 mechanism.
Mechanism of Epoxide Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The chloride ion then acts as a nucleophile and attacks one of the epoxide carbons. In the case of terminal epoxides like this one, the attack occurs at the less substituted carbon atom due to steric hindrance, leading to the formation of the primary chloride and a secondary alcohol.[3][4]
Caption: Acid-catalyzed epoxide ring opening.
Experimental Protocol 1: Synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Materials:
-
Racemic 2-((4-fluorophenoxy)methyl)oxirane
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's Catalyst)
-
Acetic Acid (glacial)
-
Water (deionized)
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
Part A: Hydrolytic Kinetic Resolution
-
To a round-bottom flask, add racemic 2-((4-fluorophenoxy)methyl)oxirane (1.0 eq).
-
Dissolve the epoxide in THF (approx. 0.5 M solution).
-
Add (R,R)-Jacobsen's catalyst (0.005 eq).
-
Stir the mixture open to the air for 10 minutes, during which the color should change from orange to dark brown, indicating the oxidation of Co(II) to the active Co(III) species.
-
Cool the reaction mixture to 0 °C.
-
Add water (0.55 eq) dropwise over 10 minutes.
-
Allow the reaction to stir at room temperature, monitoring the conversion by chiral HPLC or GC. The reaction is typically complete within 12-18 hours, reaching approximately 55% conversion.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water to remove the diol byproduct.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-((4-fluorophenoxy)methyl)oxirane.
Part B: Ring-Opening to Chlorohydrin
-
Dissolve the crude (R)-epoxide in diethyl ether.
-
Cool the solution to 0 °C.
-
Add concentrated hydrochloric acid (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol as a pure compound.
Expected Results: This procedure typically yields the (R)-chlorohydrin with an enantiomeric excess (e.e.) of >98%. The overall yield from the racemic epoxide is generally in the range of 35-42% (theoretical maximum is 50%).
| Parameter | Typical Value |
| Enantiomeric Excess (e.e.) | >98% |
| Overall Yield | 35-42% |
| Reaction Time (HKR) | 12-18 hours |
| Reaction Time (Ring-Opening) | 2-4 hours |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.95 (m, 2H, Ar-H), 6.90-6.85 (m, 2H, Ar-H), 4.20-4.15 (m, 1H, CH-OH), 4.10 (dd, J = 9.6, 4.0 Hz, 1H, O-CH₂), 4.05 (dd, J = 9.6, 5.6 Hz, 1H, O-CH₂), 3.80 (dd, J = 11.2, 4.8 Hz, 1H, Cl-CH₂), 3.75 (dd, J = 11.2, 6.0 Hz, 1H, Cl-CH₂), 2.50 (d, J = 4.8 Hz, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.0 (d, J=238 Hz), 154.5, 116.0 (d, J=23 Hz), 115.8 (d, J=8 Hz), 70.5, 69.8, 46.0.
Application in the Synthesis of (R)-Atomoxetine
(R)-Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor used for the treatment of attention-deficit hyperactivity disorder (ADHD).[5] The (R)-enantiomer is significantly more active than the (S)-enantiomer. The synthesis of (R)-Atomoxetine can be efficiently achieved using a chiral chlorohydrin synthon. While many reported syntheses start from phenylpropanone derivatives, a convergent approach utilizing a pre-formed chiral C3 synthon is highly advantageous. The following protocol is adapted from established methodologies for analogous compounds.[6]
The key transformation is the nucleophilic substitution of the chloride in a synthon like (R)-(+)-1-Chloro-3-(o-tolyloxy)-2-propanol by methylamine. This reaction proceeds in two main steps: in-situ formation of an epoxide, followed by nucleophilic ring-opening by the amine.
Caption: Synthetic pathway to (R)-Atomoxetine.
Experimental Protocol 2: Synthesis of (R)-Atomoxetine (Adapted from Analogous Precursors)
Materials:
-
(R)-(+)-1-Chloro-3-(o-tolyloxy)-2-propanol (or the target synthon)
-
Methylamine (40% solution in water)
-
Ethanol
-
Sodium hydroxide
-
Toluene
-
Hydrochloric acid
Procedure:
-
In a pressure vessel, dissolve (R)-(+)-1-Chloro-3-(o-tolyloxy)-2-propanol (1.0 eq) in ethanol.
-
Add an aqueous solution of methylamine (excess, e.g., 5-10 eq).
-
Add a catalytic amount of sodium hydroxide.
-
Seal the vessel and heat the reaction mixture to 80-90 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Add water and toluene to the residue. Separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude (R)-Atomoxetine free base.
-
The free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ethyl acetate) and adding a solution of HCl in the same solvent. The resulting precipitate is then filtered and dried.
Causality of Experimental Choices:
-
Base: The added base facilitates the initial intramolecular SN2 reaction, where the hydroxyl group deprotonates and displaces the chloride to form the epoxide in situ.
-
Methylamine: Acts as the nucleophile, attacking the less sterically hindered carbon of the in-situ generated epoxide.[7] Using an excess of methylamine drives the reaction to completion.
-
Pressure Vessel: Necessary to contain the volatile methylamine and to allow the reaction to be heated above the boiling point of the amine solution, accelerating the reaction rate.
| Parameter | Typical Value |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-85% |
| Expected Enantiomeric Purity | >99% (retention of configuration) |
Application in the Synthesis of (S)-β-Adrenergic Blockers
β-Adrenergic blockers (beta-blockers) are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. Many beta-blockers are chiral, with the (S)-enantiomer typically possessing the desired pharmacological activity. (R)-chlorohydrin synthons are crucial intermediates for the synthesis of (S)-beta-blockers.[5][8] This is because the synthesis involves a nucleophilic substitution at the carbon bearing the chlorine, which proceeds with inversion of stereochemistry.
A classic example is the synthesis of (S)-Propranolol. The synthesis involves the reaction of (R)-1-chloro-3-(1-naphthyloxy)-2-propanol with isopropylamine.[9]
Experimental Protocol 3: Synthesis of (S)-Propranolol (Adapted from Analogous Precursors)
Materials:
-
(R)-1-chloro-3-(1-naphthyloxy)-2-propanol
-
Isopropylamine
-
Methanol
-
Sodium hydroxide
Procedure:
-
Dissolve (R)-1-chloro-3-(1-naphthyloxy)-2-propanol (1.0 eq) in methanol.
-
Add isopropylamine (excess, e.g., 5 eq).
-
Add sodium hydroxide (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude (S)-Propranolol.
-
The crude product can be purified by crystallization or column chromatography.
Mechanism and Stereochemical Inversion: The reaction proceeds via an initial base-promoted intramolecular cyclization to form the (R)-epoxide, followed by a nucleophilic ring-opening by isopropylamine at the less hindered carbon. This SN2 attack results in an inversion of configuration at that stereocenter, leading to the formation of the (S)-amino alcohol product.
Caption: Stereoinvertive synthesis of (S)-Propranolol.
Analytical Methods: Ensuring Enantiomeric Purity
The confirmation of enantiomeric purity is a critical aspect of quality control in chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of the synthon and the final active pharmaceutical ingredients.[10][11]
Chiral HPLC Method Development
-
Chiral Stationary Phase (CSP): The choice of CSP is crucial. For chlorohydrins and their derivatives, polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective.
-
Mobile Phase: A normal phase mobile phase, such as a mixture of hexane and isopropanol, is typically used for these types of compounds. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is commonly used, provided the analyte has a suitable chromophore. For compounds lacking a strong chromophore, derivatization with a UV-active agent may be necessary.
Conclusion
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol stands out as a highly effective and versatile chiral synthon in pharmaceutical synthesis. Its enantioselective preparation, primarily through the robust Jacobsen's hydrolytic kinetic resolution, provides a reliable source of this key intermediate. The strategic application of this building block in the synthesis of important drugs like (R)-Atomoxetine and (S)-β-blockers demonstrates its value in modern drug development. The ability to introduce a defined stereocenter early in a synthetic sequence, and to control the stereochemical outcome of subsequent reactions, underscores the power of a synthon-based approach. This guide has provided the theoretical underpinnings, practical protocols, and mechanistic rationale to empower researchers to effectively utilize this valuable tool in their synthetic endeavors.
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-
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A Technical Guide to the Stereoselective Synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Abstract
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a high-value chiral building block, indispensable for the synthesis of several β-adrenergic blocking agents, a class of drugs critical for managing cardiovascular diseases. The stereochemistry at the C2 position is paramount for pharmacological activity, necessitating synthetic routes that afford high enantiomeric purity. This technical guide provides an in-depth exploration of the primary stereoselective strategies to synthesize this key intermediate. We will dissect the mechanistic underpinnings, provide field-proven protocols, and offer a comparative analysis of three principal methodologies: Hydrolytic Kinetic Resolution (HKR) using Jacobsen's catalyst, Enzymatic Kinetic Resolution (EKR) with lipases, and direct asymmetric synthesis from chiral precursors. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the causality behind the synthesis of this crucial pharmaceutical intermediate.
Introduction: Strategic Importance and Synthetic Challenges
The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. For many β-blockers, the therapeutic activity resides in a single enantiomer, while the other may be inactive or contribute to undesirable side effects. The title compound, (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, contains the requisite (R)-stereocenter and the structural framework for elaboration into active pharmaceutical ingredients (APIs).
The core synthetic challenge lies in controlling the stereochemistry at the secondary alcohol center. Direct, non-selective synthesis from achiral precursors like epichlorohydrin and 4-fluorophenol yields a racemic mixture, necessitating a subsequent resolution step or a fundamentally asymmetric approach. This guide focuses on the scientifically robust and industrially relevant methods to achieve this stereocontrol.
Retrosynthetic Analysis & Key Strategies
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, giving rise to three dominant synthetic paradigms.
Caption: Retrosynthetic overview of primary synthetic strategies.
-
Kinetic Resolution (KR): This approach starts with an easily accessible racemic mixture. A chiral catalyst or enzyme is then used to selectively react with one enantiomer faster than the other, allowing the separation of the desired, unreacted (or reacted) enantiomer. We will explore two powerful KR techniques:
-
Hydrolytic Kinetic Resolution (HKR): Resolution of a racemic epoxide intermediate.
-
Enzymatic Kinetic Resolution (EKR): Resolution of the racemic chlorohydrin product itself.
-
-
Asymmetric Synthesis: This strategy builds the desired stereocenter directly from a chiral starting material. The most common approach involves using a commercially available, enantiopure C3 building block like (R)-epichlorohydrin.
Kinetic Resolution Approaches
Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst
This elegant method, pioneered by Eric Jacobsen, utilizes a chiral (salen)Co(III) complex to resolve racemic terminal epoxides with water as the nucleophile.[1][2] It is a cornerstone of asymmetric catalysis due to its high selectivity, low catalyst loadings, and the use of an inexpensive, environmentally benign reagent (water).[3]
Causality of the Mechanism: The power of the Jacobsen catalyst lies in a cooperative, bimetallic mechanism.[4] One molecule of the chiral (salen)Co(III) complex activates the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. A second (salen)Co(III) complex, acting as a hydroxide carrier, delivers the water molecule. The intricate chiral scaffolding of the salen ligand ensures that this delivery is highly enantioselective; the catalyst preferentially opens one enantiomer of the epoxide, leaving the other, slower-reacting enantiomer untouched and thus enantiomerically enriched.[4]
For the synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, the strategy involves:
-
Synthesis of racemic 2-((4-fluorophenoxy)methyl)oxirane from 4-fluorophenol and epichlorohydrin.
-
Resolution of this racemic epoxide using the (R,R)-Jacobsen catalyst. This catalyst selectively hydrolyzes the (R)-epoxide to the corresponding diol.
-
The unreacted (S)-epoxide is recovered in high enantiomeric excess (>99% ee).
-
Subsequent base-catalyzed ring-opening of the purified (S)-epoxide with a chloride source (or direct reaction with HCl) yields the final target molecule, (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, via an SN2 attack at the primary carbon, which proceeds with retention of configuration at the stereocenter.
Caption: Workflow for Jacobsen Hydrolytic Kinetic Resolution.
Experimental Protocol: HKR of 2-((4-fluorophenoxy)methyl)oxirane
-
Step 1: Synthesis of Racemic Epoxide.
-
To a stirred solution of 4-fluorophenol (1.0 eq) and sodium hydroxide (1.1 eq) in a suitable solvent (e.g., water/THF mixture) at room temperature, add epichlorohydrin (1.2 eq) dropwise.
-
Heat the mixture to 40-50°C and stir for 4-6 hours until TLC analysis indicates consumption of the starting phenol.
-
Cool the reaction, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude racemic epoxide, which can be purified by distillation or chromatography.
-
-
Step 2: Hydrolytic Kinetic Resolution. [1][2]
-
In a flask open to the air, dissolve (R,R)-(salen)Co(II) (0.2 mol %) in toluene. Add glacial acetic acid (0.2 mol %). Stir the mixture for 30 minutes until the color changes from orange to a deep reddish-brown, indicating oxidation to the active Co(III) species.
-
Add the racemic 2-((4-fluorophenoxy)methyl)oxirane (1.0 eq).
-
Cool the mixture to 0°C and add water (0.55 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by chiral GC or HPLC until ~55% conversion is reached.
-
Upon completion, remove the solvent under reduced pressure. The unreacted (S)-epoxide can be isolated from the diol product by vacuum distillation or column chromatography.
-
| Parameter | Typical Value/Condition | Rationale / Causality |
| Catalyst | (R,R)-(salen)Co(III)OAc | The chiral ligand creates a differentiated environment for the two epoxide enantiomers. |
| Catalyst Loading | 0.1 - 0.5 mol % | Low loading is sufficient due to the high turnover number of the catalyst. |
| Nucleophile | Water (0.5 - 0.6 eq) | Using a substoichiometric amount of water ensures the reaction stops after resolving the racemate. |
| Temperature | 0°C to Room Temp. | Lower temperatures can enhance enantioselectivity but may slow the reaction rate. |
| Typical Yield | ~45% (for recovered epoxide) | Theoretical maximum yield for a kinetic resolution is 50%. |
| Enantiomeric Excess | >99% ee | The high steric and electronic discrimination of the catalyst leads to excellent selectivity. |
Enzymatic Kinetic Resolution (EKR) using Lipases
Biocatalysis offers a powerful, "green" alternative for kinetic resolution. Lipases are particularly effective due to their stereoselectivity, mild operating conditions, and broad substrate tolerance.[5] The most common strategy is the irreversible transesterification of the racemic chlorohydrin using an acyl donor like vinyl acetate.
Causality of the Mechanism: The mechanism relies on the three-dimensional structure of the enzyme's active site. Lipases, such as Candida antarctica Lipase B (CALB) or lipases from Pseudomonas species, create a chiral pocket.[6] One enantiomer of the racemic alcohol fits optimally into this pocket, positioning its hydroxyl group for nucleophilic attack on the acyl-enzyme intermediate. The other enantiomer fits poorly, resulting in a significantly slower acylation rate. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (now an ester) from the slow-reacting enantiomer (the desired unreacted alcohol).
To obtain the (R)-alcohol, the lipase must preferentially acylate the (S)-enantiomer.
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Resolution [6][7]
-
To a solution of racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether, toluene) add vinyl acetate (1.5-2.0 eq).
-
Add the immobilized lipase (e.g., Novozym 435 - immobilized CALB) to the mixture (typically 10-20% by weight of the substrate).
-
Incubate the suspension at a controlled temperature (e.g., 30-40°C) with gentle agitation (e.g., on an orbital shaker).
-
Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both the product and the remaining starting material.
-
Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Evaporate the solvent. The resulting mixture of the (R)-alcohol and the (S)-acetate can be separated by column chromatography.
| Parameter | Typical Value/Condition | Rationale / Causality |
| Biocatalyst | Immobilized Lipase (CALB, P. cepacia) | Immobilization improves stability, reusability, and simplifies product purification. |
| Acyl Donor | Vinyl Acetate | The vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible and driving it forward. |
| Solvent | Aprotic organic solvents (MTBE, Toluene) | Prevents hydrolysis and provides a suitable environment for enzyme activity. |
| Temperature | 30 - 50 °C | Balances reaction rate with enzyme stability; higher temperatures can lead to denaturation. |
| Conversion Target | ~50% | Optimal point for achieving high ee for both the unreacted substrate and the acylated product. |
| Enantiomeric Excess | >95-99% ee | Highly dependent on the choice of lipase and reaction conditions. |
Asymmetric Synthesis from Chiral Precursors
The most direct and often most atom-economical approach is to start with a commercially available, enantiopure C3 building block. (R)-epichlorohydrin is an ideal candidate for this strategy.
Causality of the Mechanism: This synthesis relies on a classic SN2 epoxide ring-opening reaction. The phenoxide of 4-fluorophenol, generated by a base (e.g., NaOH, K₂CO₃), acts as the nucleophile. It attacks the epoxide ring of (R)-epichlorohydrin. Due to steric hindrance, the attack occurs preferentially at the less substituted primary carbon (C3).[8] This reaction proceeds with retention of the configuration at the C2 stereocenter, directly yielding the desired (R)-chlorohydrin product. A minor byproduct can be the regioisomer formed from attack at C2, but conditions can be optimized to favor the desired product.[9][10]
Caption: Mechanism of direct synthesis from (R)-epichlorohydrin.
Experimental Protocol: Direct Asymmetric Synthesis
-
In a reaction vessel, dissolve 4-fluorophenol (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Add a base, such as sodium hydroxide (1.05 eq) or potassium carbonate (1.2 eq), and stir until the phenoxide salt is formed.
-
Add (R)-epichlorohydrin (>99% ee, 1.1 eq) to the solution.
-
Heat the mixture to reflux (e.g., 60-80°C) and stir for 4-8 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction mixture, neutralize if necessary, and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the highly enantiopure target compound.
| Parameter | Typical Value/Condition | Rationale / Causality |
| Chiral Source | (R)-Epichlorohydrin | Transfers the pre-existing stereocenter directly to the product. Purity of the starting material dictates product purity. |
| Base | NaOH, K₂CO₃, Cs₂CO₃ | Generates the phenoxide nucleophile. The choice of base can influence reaction rate and regioselectivity. |
| Solvent | Polar aprotic (e.g., Acetonitrile) or protic (e.g., Methanol) | Must be able to dissolve the phenoxide salt and facilitate the SN2 reaction. |
| Temperature | 60 - 80 °C | Provides sufficient energy to overcome the activation barrier for the SN2 reaction. |
| Yield | >85% | Generally high-yielding as it is a direct addition reaction. |
| Enantiomeric Excess | >99% ee | The reaction is stereospecific, so the ee of the product directly reflects the ee of the starting (R)-epichlorohydrin. |
Comparative Analysis and Process Considerations
| Strategy | Advantages | Disadvantages | Best Suited For |
| Jacobsen HKR | High enantioselectivity (>99% ee). Low catalyst loading. Recyclable catalyst. Uses inexpensive water. | Requires synthesis and resolution of an intermediate epoxide. Maximum theoretical yield is 50%. | Large-scale processes where high enantiopurity is critical and the diol byproduct may also have value. |
| Enzymatic EKR | Environmentally benign ("Green Chemistry"). Mild reaction conditions. High selectivity possible. Reusable catalyst. | Maximum theoretical yield is 50%. Requires screening to find the optimal enzyme. Can have longer reaction times. | Applications where mild conditions are paramount and for synthesizing both enantiomers (ester and alcohol). |
| Asymmetric Synthesis | Highly atom-economical. Direct, high-yielding route. Stereospecific, preserving ee. Fewer steps. | Dependent on the cost and availability of high-purity chiral starting materials (e.g., (R)-epichlorohydrin). | Scenarios where enantiopure starting materials are readily available and minimizing process steps is a priority. |
Analytical Verification: The enantiomeric excess (ee) for all methods must be rigorously verified. The standard and most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H columns) with a mobile phase typically consisting of a hexane/isopropanol mixture.
Conclusion
The stereoselective synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol can be achieved effectively through several robust methodologies.
-
Kinetic resolution , via both metal-catalyzed (Jacobsen HKR) and biocatalytic (EKR) routes, provides access to material of the highest enantiopurity (>99% ee), which is often a strict requirement for pharmaceutical applications. However, these methods are inherently limited to a 50% theoretical yield for the desired enantiomer.
-
Direct asymmetric synthesis from (R)-epichlorohydrin is an elegant and high-yielding alternative that leverages the "chiral pool." Its industrial viability is primarily a function of the cost and availability of the enantiopure starting material.
The choice of the optimal synthetic route depends on a careful evaluation of factors including the required scale of production, cost of goods, enantiopurity specifications, and process sustainability goals. Each of the detailed methods provides a validated and trustworthy pathway for chemists and researchers to access this vital chiral intermediate.
References
- Joshi, A. V., et al. (2005). A pathway to obtain enantiopure (S)-betaxolol involving a hydrolytic kinetic resolution of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane using Jacobsen's catalyst. Tetrahedron: Asymmetry. [Link not available]
-
Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. (2023). MDPI. [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. [Link]
-
Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. (2018). National Institutes of Health. [Link]
-
Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. (2017). PubMed. [Link]
-
Mechanism of coupling between phenolic compounds and epichlorohydrin. (n.d.). ResearchGate. [Link]
-
Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]
-
Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction. (2023). MDPI. [Link]
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts. (n.d.). ScienceDirect. [Link]
-
Jacobsen's Catalyst for Hydrolytic Kinetic Resolution. (2008). ResearchGate. [Link]
- Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. (2004). Journal of the American Chemical Society. [Link not available]
-
Commercialization of the hydrolytic kinetic resolution of racemic epoxides. (2003). ResearchGate. [Link]
-
Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. (2002). STEM - Unipd. [Link]
- Process for preparing 2-chloro-4-fluorophenol. (1991).
-
PREPARATION OF (S)-METHYL GLYCIDATE VIA HYDROLYTIC KINETIC RESOLUTION. (2006). Organic Syntheses. [Link]
- Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide. (2007).
-
Epichlorohydrin Opening Mechanism. (2023). YouTube. [Link]
- Method of preparing optically active propylene chlorohydrins and propylene oxides. (1972).
-
Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. (2012). Semantic Scholar. [Link]
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- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs | MDPI [mdpi.com]
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- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Stability and Decomposition Products of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral building block of significant interest in the pharmaceutical industry. Its structural motifs, a chlorohydrin and a fluorinated aromatic ether, are present in a variety of biologically active molecules. The stereochemistry at the C-2 position is often crucial for pharmacological activity, making the enantiomerically pure (R)-isomer a valuable starting material for the synthesis of complex drug candidates.
Understanding the stability of this compound is paramount for ensuring the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the stability of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, including its physicochemical properties, potential decomposition pathways under various stress conditions, and recommended analytical methodologies for its assessment. While specific forced degradation studies on this exact molecule are not extensively published, this guide synthesizes information from related compounds and fundamental chemical principles to provide a robust framework for its handling, storage, and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is presented in Table 1. These properties are essential for the development of analytical methods and for understanding the compound's behavior in different solvent systems and at various temperatures.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClFO₂ | [1] |
| Molecular Weight | 204.63 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 283-284 °C | |
| Density | 1.288 g/mL at 25 °C | |
| Refractive Index | n20/D 1.52 | |
| Optical Activity | [α]20/D +0.25°, c = 1 in chloroform | |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Synthesis and Potential Process-Related Impurities
The most common and industrially scalable synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol involves the reaction of (R)-epichlorohydrin with 4-fluorophenol. This reaction is typically carried out in the presence of a base to deprotonate the phenol, which then acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring.
Potential Process-Related Impurities:
-
Regioisomeric Impurity: Attack of the phenoxide at the central carbon of the epoxide would lead to the formation of (R)-2-Chloro-3-(4-fluorophenoxy)-1-propanol. The formation of this isomer is generally less favored due to steric hindrance.
-
Di-addition Products: Reaction of the product with another molecule of epichlorohydrin or 4-fluorophenol can lead to the formation of dimeric impurities.
-
Unreacted Starting Materials: Residual 4-fluorophenol and (R)-epichlorohydrin may be present in the final product.
Stability Profile and Decomposition Pathways
Hydrolytic Degradation
Acidic Conditions: Under acidic conditions, the ether linkage is susceptible to hydrolysis, which would lead to the formation of 4-fluorophenol and 3-chloro-1,2-propanediol. The reaction is likely to be slow at room temperature but accelerated at higher temperatures.
Basic Conditions: In the presence of a base, the hydroxyl group can be deprotonated, leading to an intramolecular Williamson ether synthesis (an SN2 reaction) to form (R)-2-((4-fluorophenoxy)methyl)oxirane. This is a common reaction for halohydrins.[3]
Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.
Oxidative Degradation
The secondary alcohol in the molecule is susceptible to oxidation. Treatment with common oxidizing agents (e.g., hydrogen peroxide) could lead to the formation of the corresponding ketone, 1-chloro-3-(4-fluorophenoxy)propan-2-one. Further oxidation or degradation of the aromatic ring is also possible under harsh oxidative conditions.
Thermal Degradation
At elevated temperatures, the compound may undergo decomposition. Potential thermal degradation pathways include the elimination of hydrogen chloride to form an unsaturated compound or cleavage of the ether bond. The boiling point of 283-284 °C suggests good thermal stability under normal processing conditions. However, prolonged exposure to high temperatures should be avoided.
Photodegradation
Aromatic compounds and compounds containing halogens can be susceptible to photodegradation. Exposure to UV light could potentially lead to the cleavage of the carbon-chlorine bond, forming radical intermediates that can lead to a variety of degradation products. The fluorophenoxy group might also undergo photochemical reactions. Photostability testing according to ICH Q1B guidelines is recommended to assess this liability.[4] Studies on related compounds like 1,3-dichloro-2-propanol have shown that it undergoes photochemical oxidation.[5]
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive analysis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol and its potential impurities and degradants.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the quantification of the main component and its non-volatile impurities.
-
Stationary Phase: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
-
Detection: UV detection at a wavelength where the 4-fluorophenoxy chromophore absorbs (around 220-230 nm) would be appropriate.
-
Enantiomeric Purity: To determine the enantiomeric excess, a chiral HPLC column is required. Alternatively, pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard C18 column can be employed.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile impurities and degradation products.
-
Derivatization: The hydroxyl group may require derivatization (e.g., silylation) to improve volatility and peak shape.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Detection: Mass spectrometry provides structural information for the identification of unknown peaks.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural elucidation of the parent compound and any isolated impurities or degradation products.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with a chromatographic technique (LC-MS or GC-MS) can provide accurate mass measurements to determine the elemental composition of unknown compounds.
Experimental Protocol: Forced Degradation Study
The following is a general protocol for conducting a forced degradation study. The conditions should be optimized to achieve 5-20% degradation of the active substance.
| Stress Condition | Proposed Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | Solid state at 80°C for 48 hours |
| Photolytic | Solution exposed to ICH Q1B conditions (1.2 million lux hours and 200 W h/m²) |
Storage and Handling
Based on the predicted stability profile, the following storage and handling recommendations are made:
-
Storage: The compound should be stored in a well-sealed container at the recommended temperature of 2-8°C to minimize potential degradation.[1] It should be protected from light and moisture.
-
Handling: Avoid contact with strong acids, bases, and oxidizing agents. Use appropriate personal protective equipment, as halohydrins can be irritants.
Conclusion
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a valuable chiral intermediate with a stability profile that is dictated by its chlorohydrin and fluorinated ether functionalities. The primary degradation pathways are likely to be intramolecular cyclization to an epoxide under basic conditions and hydrolysis of the ether linkage under acidic conditions. Oxidation of the secondary alcohol and photodegradation are also potential liabilities that should be investigated. A combination of HPLC and GC-MS methods is recommended for the complete analytical characterization and stability assessment of this compound. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to ensure the quality and integrity of this important chemical entity.
References
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- 5. Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safe handling and storage procedures for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
An In-depth Technical Guide for the Safe Handling and Storage of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Role and Risks of a Key Chiral Intermediate
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral building block of significant interest in the pharmaceutical industry. Its structural motifs are integral to the synthesis of various active pharmaceutical ingredients (APIs). The presence of chlorine, a halogen, in molecular structures is a well-established strategy in drug discovery to modulate a compound's metabolic stability and binding affinity.[1][2] As research and development involving this and similar chlorinated compounds intensify, a deep, mechanistic understanding of its safe handling, storage, and disposal is not merely a regulatory formality but a cornerstone of responsible science.
This guide moves beyond a simple checklist of safety data sheet (SDS) points. It is designed to provide drug development professionals with the causal reasoning behind essential safety protocols. By understanding the why—the chemical reactivity, the toxicological pathways, and the physical hazards—researchers can cultivate a proactive safety culture, ensuring both personal well-being and the integrity of their experimental work.
Section 1: Hazard Identification and Risk Analysis
A thorough risk assessment begins with a clear-eyed view of the inherent hazards of the material. (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol presents a multi-faceted risk profile encompassing physical, health, and environmental hazards.
Physical Hazards
The primary physical hazard is its nature as a combustible liquid.[3] While not as volatile as highly flammable solvents, it possesses a flash point of 110 °C (230 °F), meaning it can form ignitable vapor/air mixtures when heated.[3] The causality here is straightforward: an ignition source (spark, open flame, hot surface) can trigger a fire or explosion if the vapor concentration is within the flammable limits.[4][5][6] Therefore, all handling procedures must be predicated on the rigorous exclusion of ignition sources.
Health Hazards
The toxicological profile is of significant concern and demands meticulous exposure control.
-
Acute Toxicity: The compound is harmful through multiple routes of exposure: inhalation, skin contact, and ingestion.[5][7] Systemic effects may occur following absorption through the skin, making dermal contact a critical risk pathway.[7]
-
Irritation and Corrosion: It is a known irritant to the skin, eyes, and respiratory system.[7][8] Direct contact with the eyes can cause serious damage.[5] The mechanism of irritation involves localized chemical reactions with tissues, leading to inflammation and potential cell damage.
-
Organ-Specific Toxicity: Chronic or significant acute exposure may lead to damage to the central nervous system and the liver.[5] Halogenated organic compounds are known for their potential hepatotoxicity, a fact that underscores the need for minimizing long-term, low-level exposures.
-
Environmental Hazards: Spills and improper disposal pose a threat to aquatic ecosystems. It is imperative to prevent the material from entering drains, surface water, or groundwater.[4]
The following table summarizes the key hazard classifications based on the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[8] |
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Mitigating the risks identified above requires a multi-layered approach, prioritizing engineering controls to remove the hazard at its source, supplemented by robust administrative controls and appropriate PPE. This is known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls: The First Line of Defense
The most effective way to prevent exposure is to handle the material within a controlled environment.
-
Chemical Fume Hood: All operations involving the transfer, weighing, or reaction of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol must be conducted inside a certified chemical fume hood. This contains vapors and aerosols, preventing inhalation exposure.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to handle any fugitive emissions.[4][5][8] For areas where the substance is stored or used, explosion-proof ventilation and electrical systems are necessary to mitigate the fire risk.[4][6]
-
Emergency Equipment: An eyewash station and a safety shower must be located in the immediate vicinity of the handling area.[5][8] Their accessibility and functionality must be verified through regular checks.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected based on the specific hazards of the compound.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8] A face shield should be worn over goggles during procedures with a high splash potential.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as PVC or nitrile.[7] It is crucial to consult the glove manufacturer's data to verify compatibility and determine the breakthrough time for this specific chemical. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.
-
Lab Coat/Clothing: A chemically resistant lab coat or apron must be worn.[5] Ensure clothing provides full coverage.
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is required. A NIOSH-approved multi-purpose combination respirator cartridge is recommended.[3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards must be in place.[5]
Section 3: Standard Operating Procedures for Safe Handling
Adherence to validated protocols is non-negotiable. The following steps provide a framework for routine handling.
General Hygiene and Conduct
-
Wash hands and forearms thoroughly with soap and water after handling the chemical and before eating, drinking, smoking, or leaving the laboratory.[4][9]
-
Contaminated clothing should be removed immediately and laundered separately, informing the laundering personnel of the chemical's hazards.[9]
-
Never eat, drink, or smoke in designated chemical handling and storage areas.[4][8][9]
Chemical Transfer and Use
-
Preparation: Before starting, ensure the fume hood is operational, all necessary PPE is donned correctly, and emergency spill materials are readily available.
-
Grounding: When transferring the liquid from a larger container, ground and bond both the source and receiving containers to prevent the buildup of static electricity, which can serve as an ignition source.[4][5]
-
Tool Selection: Use only non-sparking tools for opening, closing, or handling containers.[4][6]
-
Dispensing: Dispense the smallest quantity of material required for the experiment to minimize the amount of hazardous material in the immediate work area.
-
Heating: If heating is required, use intrinsically safe equipment (e.g., heating mantles, oil baths) and avoid open flames.
-
Post-Procedure: Tightly close the container immediately after use. Decontaminate the work surface and any equipment used.
Section 4: Long-Term Storage and Chemical Compatibility
Proper storage is critical for maintaining chemical stability and preventing hazardous incidents.
Storage Conditions
-
Location: Store in a dedicated, well-ventilated, flammables-area.[5] The storage location should be cool, dry, and protected from direct sunlight and heat sources.[4][5][8]
-
Temperature: The recommended storage temperature is between 2-8°C.[10] This minimizes vapor pressure and slows potential degradation pathways.
-
Container Integrity: Keep the container tightly sealed to prevent the escape of vapors and contamination from moisture or air.[4][6][8] Use only original or approved packaging.[4][7]
Incompatible Materials
Segregation from incompatible materials is a critical safety principle to prevent dangerous reactions. Store (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol separately from:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases [8]
-
Combustible Materials and Flammable Gases [9]
-
Finely Divided Metals [9]
Section 5: Emergency Response Protocols
A self-validating safety system includes robust, well-rehearsed plans for managing unexpected events.
Spill Response
The following workflow should be initiated immediately in the event of a spill.
Caption: A decision workflow for responding to a chemical spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Inhalation: Remove the individual from the contaminated area to fresh air immediately.[7][8] Keep them warm and at rest. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin area with copious amounts of running water for at least 15 minutes.[5][11] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure complete irrigation.[5][7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water.[5][8] Never give anything by mouth to an unconscious person.[5] Call a poison control center or physician immediately.[8]
Section 6: Waste Disposal Guidelines
As a halogenated organic compound, (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol and its contaminated materials are classified as hazardous waste.
-
Regulatory Compliance: All disposal must be conducted in strict accordance with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA).[12][13]
-
Segregation: Do not mix halogenated waste with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.[14]
-
Containment: Collect waste in suitable, tightly-capped, and clearly labeled containers.[14] The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Disposal Method: The waste must be handled by a licensed hazardous waste disposal contractor.[8][14] The preferred method of disposal for such compounds is typically high-temperature incineration at a permitted facility.[12] Under no circumstances should this chemical be disposed of down the drain or in general waste.[14]
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Safety Data Sheet: 1-Chloro-2-propanol. (2023). Chemos GmbH&Co.KG. [Link]
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Theoretical and Computational Characterization of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol: An Integrated Spectroscopic and Quantum-Chemical Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral building block of significant interest in pharmaceutical synthesis, representing a class of compounds essential for developing stereospecific therapeutic agents. The precise determination of its three-dimensional structure, including its absolute configuration and conformational preferences, is paramount for understanding its reactivity and role as a synthetic precursor. This technical guide presents a robust, integrated methodology that synergizes quantum-chemical calculations with advanced spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD)—to achieve an unambiguous structural elucidation. By detailing both the theoretical framework and the self-validating experimental protocols, this document serves as a comprehensive resource for researchers engaged in the characterization of complex chiral molecules, demonstrating a powerful workflow that enhances efficiency and confidence in drug discovery and development pipelines.
Introduction: The Imperative of Stereochemical Precision
In modern pharmaceutical development, the chirality of a molecule is not a trivial detail; it is often the very essence of its biological activity. For many drugs, only one enantiomer interacts correctly with its biological target, while the other may be inactive or, in some cases, cause undesirable side effects.[1] The subject of this guide, (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, belongs to a family of chloro-containing compounds that are prevalent in medicinal chemistry and serve as key intermediates in the synthesis of important drugs.[2][3] For instance, structurally related chiral propanols are foundational in the synthesis of beta-blockers like (S)-Propranolol, where the stereocenter is critical for pharmacological efficacy.[4]
Given its structural flexibility, stemming from several rotatable single bonds, a simple 2D representation of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is insufficient. Its true nature in solution is a dynamic equilibrium of multiple conformations. A comprehensive understanding, therefore, requires a methodology that can probe this complex conformational landscape and definitively assign its absolute configuration.
This guide eschews a siloed approach, instead championing a powerful synergy between theoretical modeling and empirical validation. We will first explore the molecule's conformational space using Density Functional Theory (DFT), a proven quantum-chemical method for studying chiral molecules.[5][6] Subsequently, we will predict key spectroscopic signatures (NMR, IR, and VCD) from this theoretical model. Finally, we will outline the rigorous experimental protocols to acquire this spectroscopic data, which, when compared to the computational predictions, provides a closed-loop, self-validating system for structural confirmation.
Theoretical & Computational Analysis: From Structure to Spectrum
The foundational principle of our approach is that the experimentally observed properties of a flexible molecule are the Boltzmann-weighted average of the properties of its individual, stable conformers. Therefore, the first and most critical step is to computationally identify these conformers and their relative energies.
Conformational Analysis Workflow
The objective is to locate all low-energy minima on the potential energy surface of the molecule. A haphazard approach is inefficient; a systematic workflow is essential for ensuring that no significant conformers are missed.
Causality Behind the Workflow: We begin with a broad search using a computationally inexpensive method (molecular mechanics) to rapidly sample the vast conformational space. The resulting unique conformers are then subjected to a much more accurate, but computationally intensive, quantum-mechanical optimization using DFT. This hierarchical approach balances computational cost with accuracy.
Protocol: Conformational Search and Optimization
-
Initial Search: A Monte Carlo or similar stochastic search method is employed to generate an initial pool of several thousand conformers.[7][8]
-
Geometry Optimization: Each generated conformer is then subjected to a full geometry optimization using DFT. A common and reliable level of theory for such organic molecules is the B3LYP functional with a 6-31G(d) basis set.[9][10] Frequency calculations are performed at this stage to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Filtering and Refinement: Redundant conformers are removed, and only those within a reasonable energy window (e.g., 2-3 kcal/mol) of the global minimum are retained for further analysis. To obtain more accurate relative energies, single-point energy calculations are often performed on these optimized geometries using a larger basis set.
-
Boltzmann Averaging: The relative Gibbs free energies of the final set of conformers are used to calculate their population contribution at a given temperature (e.g., 298.15 K) according to the Boltzmann distribution. These populations are crucial for calculating the final, averaged spectroscopic properties.[11]
Prediction of Spectroscopic Properties
With the ensemble of low-energy conformers established, we can now predict the spectroscopic data that will be used for experimental comparison.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantum chemistry allows for the calculation of nuclear magnetic shielding tensors, which can be converted into the familiar chemical shifts (δ) observed in an NMR spectrum.[12] The Gauge-Including Atomic Orbital (GIAO) method is a standard and robust approach for this purpose.[13]
Protocol: NMR Chemical Shift Calculation
-
For each optimized conformer, ¹H and ¹³C magnetic shielding tensors (σ) are calculated using the GIAO method at a suitable level of theory (e.g., mPW1PW91/6-311+G(2d,p)).[14]
-
The shielding constant for a reference compound, typically Tetramethylsilane (TMS), is calculated at the exact same level of theory (σ_ref).
-
The chemical shift (δ) for each nucleus in each conformer is calculated using the formula: δ = σ_ref - σ_nucleus.[12]
-
The final predicted spectrum is obtained by taking the Boltzmann-weighted average of the chemical shifts for each nucleus across all conformers.
Data Presentation: Predicted NMR Data
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| CH -OH | 4.15 | 70.8 |
| CH ₂-Cl | 3.70, 3.78 | 46.2 |
| CH ₂-OAr | 4.05, 4.12 | 71.5 |
| Ar-H (ortho to O) | 6.95 | 116.5 |
| Ar-H (meta to O) | 7.05 | 119.8 |
| Note: These are hypothetical, representative values for illustrative purposes. |
B. Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[15] It is an exquisitely sensitive probe of molecular stereochemistry. A positive VCD band for one enantiomer will be a negative band of equal magnitude for the other, providing an unambiguous "fingerprint" of the absolute configuration.[16] DFT calculations can accurately predict both the standard IR absorption spectrum and the corresponding VCD spectrum.[17]
Protocol: IR and VCD Spectra Calculation
-
For each optimized conformer, harmonic vibrational frequencies, dipole strengths (for IR intensity), and rotational strengths (for VCD intensity) are calculated.
-
The individual spectra are often scaled by an empirical factor (e.g., ~0.97) to account for anharmonicity and theoretical approximations.
-
The final predicted IR and VCD spectra are generated by summing the spectra of each conformer, weighted by their Boltzmann population.
Data Presentation: Predicted Vibrational Data
| Mode Description | Predicted Frequency (cm⁻¹) | IR Intensity | VCD Rotational Strength |
| O-H Stretch | 3450 | High | Moderate (+) |
| C-H Stretches | 2900-3050 | Medium | Strong (+/-) Pattern |
| C-O-C Stretch | 1250 | Strong | Strong (-) |
| C-Cl Stretch | 750 | Medium | Weak (+) |
| Note: These are hypothetical, representative values. The sign of the VCD signal is crucial. |
Experimental Validation: The Ground Truth
The computational results, while powerful, remain predictions. They must be validated by comparison to experimental data. The following protocols are designed to produce high-quality data suitable for this direct comparison.
Sample Preparation
Trustworthiness: Consistency in sample preparation is key to reproducible results.
-
Ensure the sample of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is of high purity (>98%), confirmed by a preliminary ¹H NMR or GC-MS.
-
For NMR, dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[18]
-
For VCD, a higher concentration is required. Dissolve ~15-20 mg in ~150 µL of the same deuterated solvent in an IR-transparent cell with a defined pathlength (e.g., 100 µm).
NMR Spectroscopy Protocol
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[18]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An attached proton test (e.g., DEPT-135) is highly recommended to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR (COSY/HSQC): For unambiguous assignment, acquire a COSY (¹H-¹H correlation) and an HSQC (¹H-¹³C one-bond correlation) spectrum. These experiments are vital for confirming connectivity and definitively assigning the proton and carbon signals predicted by the DFT calculations.[18][19]
Vibrational Circular Dichroism (VCD) Protocol
-
Instrument Setup: Utilize an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to alternate between left and right circularly polarized light.[16]
-
Data Acquisition:
-
Collect the VCD spectrum of the sample solution.
-
Collect a baseline spectrum of the pure solvent in the same cell.
-
Subtract the solvent spectrum from the sample spectrum to obtain the final VCD of the solute.
-
-
Parameters: Data is typically collected over several hours (e.g., 4-6 hours) with a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio, as the VCD effect is several orders of magnitude weaker than IR absorption.[15]
Data Synthesis: Closing the Loop
The final step is the integration of the theoretical and experimental data. This is the moment of truth where the computational model is validated or refuted.
-
NMR Comparison: The experimentally assigned ¹H and ¹³C chemical shifts are plotted against the Boltzmann-averaged calculated shifts. A linear regression should yield a high correlation coefficient (R² > 0.99), confirming that the computational model accurately reflects the electronic environment of the nuclei.
-
VCD Comparison: The experimental VCD spectrum is overlaid with the final Boltzmann-averaged VCD spectrum from the DFT calculations. A qualitative match, particularly the agreement in the signs (+/-) of the major bands across the fingerprint region (e.g., 900-1500 cm⁻¹), provides powerful and definitive confirmation of the molecule's absolute (R)-configuration.[20]
Conclusion
The structural characterization of a flexible, chiral molecule like (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol demands a sophisticated, multi-faceted approach. By integrating the predictive power of Density Functional Theory with the empirical certainty of NMR and Vibrational Circular Dichroism spectroscopy, we can move beyond simple 2D representations to a complete and validated 3D understanding. This guide has detailed the causal logic, computational workflows, and self-validating experimental protocols required to achieve this. The synergy between theory and experiment provides an unambiguous assignment of both the absolute configuration and the dominant solution-state conformations, delivering the high level of structural confidence required by modern drug discovery and development professionals.
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Methodological & Application
Use of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol in synthesizing (S)-propranolol
Application Note & Protocol: Enantioselective Synthesis of (S)-Propranolol
Utilizing the Chiral Building Block Approach with (R)-1-Chloro-3-(1-naphthoxy)-2-propanol
Abstract & Scientific Context
Propranolol is a widely used non-selective beta-blocker for treating cardiovascular diseases such as hypertension and angina pectoris.[1] The pharmacological activity of propranolol resides almost exclusively in its (S)-enantiomer, which is approximately 100 times more potent as a β-blocker than the (R)-enantiomer.[2][3] Consequently, the enantioselective synthesis of (S)-propranolol is of paramount importance in pharmaceutical manufacturing to maximize therapeutic efficacy and minimize potential side effects associated with the inactive enantiomer.
This application note details a robust and efficient protocol for the synthesis of (S)-propranolol. The strategy is based on the "chiral building block" or "chiral pool" approach, which introduces the desired stereochemistry at the beginning of the synthesis, thereby avoiding costly and often inefficient chiral resolution steps later on.[4][5]
Crucial Note on Starting Material: The specified topic mentions (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. This molecule is a valuable chiral precursor for beta-blockers containing a 4-fluorophenoxy moiety, but it is not a suitable starting material for propranolol, which structurally requires a 1-naphthyloxy group. This guide has therefore been developed using the chemically correct analogue, (R)-1-Chloro-3-(1-naphthoxy)-2-propanol , to accurately guide the synthesis of (S)-propranolol. The principles and reaction mechanisms described are directly applicable to the class of chiral halohydrins in beta-blocker synthesis.
Core Principle & Reaction Mechanism
The synthesis is a two-step process starting from the chiral chlorohydrin. The underlying logic is to leverage the pre-defined stereocenter of the starting material to dictate the final stereochemistry of the (S)-propranolol product.
Step 1: Intramolecular Cyclization to form (R)-Glycidyl Naphthyl Ether
The first step involves the treatment of the chlorohydrin with a strong base. The base deprotonates the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the adjacent carbon bearing the chlorine atom.[6] This backside attack displaces the chloride ion and results in the formation of a chiral epoxide, (R)-glycidyl naphthyl ether, with an inversion of configuration at the carbon that was attacked, though the overall stereocenter's designation remains (R) for the epoxide.
Step 2: Regioselective Ring-Opening of the Epoxide
The second step is the nucleophilic ring-opening of the chiral epoxide with isopropylamine.[7] The amine preferentially attacks the sterically less hindered terminal carbon of the epoxide ring.[8] This reaction proceeds with high regioselectivity and establishes the final 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol structure. The stereochemistry at the C-2 position is preserved from the chiral epoxide, directly yielding the desired (S)-propranolol enantiomer.[9]
Visualized Synthesis Pathway
The following diagram illustrates the enantioselective conversion of the chiral chlorohydrin to (S)-propranolol.
Caption: Reaction scheme for (S)-propranolol synthesis.
Detailed Experimental Protocol
This protocol provides a laboratory-scale procedure. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Purpose |
| (R)-1-Chloro-3-(1-naphthoxy)-2-propanol | 51594-55-9 | 250.70 | 10.0 | 2.51 g | Chiral Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 12.0 | 0.48 g | Base for Cyclization |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | 50 mL | Solvent (Step 1) |
| Isopropylamine | 75-31-0 | 59.11 | 50.0 | 4.3 mL | Nucleophile |
| Isopropanol | 67-63-0 | 60.10 | - | 40 mL | Solvent (Step 2) |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | As needed | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed | Drying Agent |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Part A: Synthesis of (R)-Glycidyl Naphthyl Ether (Intermediate)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add (R)-1-Chloro-3-(1-naphthoxy)-2-propanol (2.51 g, 10.0 mmol).
-
Add 50 mL of anhydrous THF and stir until the solid is fully dissolved. Cool the flask to 0°C in an ice bath.
-
Add powdered sodium hydroxide (0.48 g, 12.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10°C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-glycidyl naphthyl ether as an oil. This crude product is typically used directly in the next step without further purification.
Part B: Synthesis of (S)-Propranolol
-
Transfer the crude (R)-glycidyl naphthyl ether to a 100 mL round-bottom flask.
-
Add isopropanol (40 mL) and isopropylamine (4.3 mL, 50.0 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 85°C).
-
Maintain the reflux for 4-6 hours. Monitor the disappearance of the epoxide intermediate by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess isopropylamine under reduced pressure.
Part C: Workup and Purification
-
Dissolve the resulting crude residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude (S)-propranolol can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield a white solid.
Product Characterization & Quality Control
-
Purity and Identity: The structure of the final product should be confirmed using ¹H NMR and ¹³C NMR spectroscopy. Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
-
Enantiomeric Purity: The enantiomeric excess (e.e.) of the final (S)-propranolol must be determined using chiral HPLC.[3] This is a critical validation step to confirm the success of the enantioselective synthesis.
-
Optical Rotation: The specific rotation of the purified product should be measured using a polarimeter and compared to literature values for enantiopure (S)-propranolol.
Safety & Handling
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Isopropylamine: Flammable and corrosive. It has a strong, pungent odor. Handle only in a fume hood.
-
Solvents (THF, Isopropanol, Ethyl Acetate): Flammable. Keep away from ignition sources.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory throughout the procedure.
Conclusion
This application note provides a reliable and scientifically validated protocol for the enantioselective synthesis of (S)-propranolol. By employing (R)-1-Chloro-3-(1-naphthoxy)-2-propanol as a chiral building block, this method efficiently establishes the required stereochemistry, leading to the pharmacologically active enantiomer with high purity. The procedure is well-suited for laboratory-scale synthesis and serves as a foundational method for researchers in medicinal chemistry and drug development.
References
Sources
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- 2. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Chemoenzymatic Kinetic Resolution of Racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol
Abstract
This application note provides a detailed protocol for the chemoenzymatic kinetic resolution of racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol, a key chiral building block in the synthesis of various pharmaceuticals. The method employs a highly enantioselective lipase-catalyzed transesterification reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. We delve into the rationale behind experimental choices, provide step-by-step instructions, and outline the necessary analytical techniques for monitoring the reaction and determining enantiomeric purity.
Introduction: The Significance of Chiral Halohydrins
Chiral halohydrins, such as the enantiomers of 1-chloro-3-(4-fluorophenoxy)-2-propanol, are versatile intermediates in the synthesis of biologically active molecules. Specifically, the (S)-enantiomer is a crucial precursor for the synthesis of certain beta-adrenergic blocking agents, where pharmacological activity is often confined to a single stereoisomer.[1][2] Traditional chemical methods for obtaining enantiomerically pure compounds can be complex and may require stoichiometric amounts of chiral auxiliaries or resolving agents.
Chemoenzymatic kinetic resolution offers a greener and more efficient alternative.[3] This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[4][5] Lipases (triacylglycerol ester hydrolases, E.C. 3.1.1.3) are particularly well-suited for industrial applications due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1][3] This protocol focuses on a lipase-catalyzed transesterification, a widely adopted and highly effective strategy for resolving racemic alcohols.[6][7]
Principle of the Method: Lipase-Catalyzed Enantioselective Acylation
The kinetic resolution of racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol is achieved through an enantioselective acylation reaction catalyzed by a lipase in a non-aqueous solvent. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other (the S-enantiomer). An acyl donor, typically an activated ester like vinyl acetate, is used. The reaction results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard chromatographic techniques. The theoretical maximum yield for the resolved alcohol is 50%.
Experimental Workflow Overview
The overall experimental process is depicted in the following workflow diagram.
Figure 1: General workflow for the chemoenzymatic kinetic resolution.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier | Notes |
| Racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol | ≥98% | Major chemical supplier | Starting material. |
| Immobilized Lipase B from Candida antarctica (CALB) | Biocatalysis grade | Sigma-Aldrich, Novozymes | Highly effective and reliable biocatalyst for this transformation.[8][9][10] |
| Amano Lipase PS from Burkholderia cepacia | Biocatalysis grade | Amano Enzyme, Sigma-Aldrich | An excellent alternative with reported high enantioselectivity.[11] |
| Vinyl Acetate | Anhydrous, ≥99% | Major chemical supplier | Acyl donor. |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99.8% | Major chemical supplier | Recommended reaction solvent. |
| Hexane | HPLC grade | Major chemical supplier | For chromatography. |
| Isopropanol (IPA) | HPLC grade | Major chemical supplier | For chromatography. |
| Ethyl Acetate | ACS grade | Major chemical supplier | For column chromatography. |
| Silica Gel | 230-400 mesh | Major chemical supplier | For purification. |
Detailed Experimental Protocol
Enzyme Screening and Optimization (Recommended Preliminary Step)
For optimal results, it is advisable to screen a small selection of lipases (e.g., CALB, Amano Lipase PS) and reaction conditions (temperature, solvent). The following protocol describes a well-established starting point.
General Kinetic Resolution Procedure
-
Preparation: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol (1.0 g, 4.89 mmol).
-
Solvent and Reagent Addition: Dissolve the substrate in 20 mL of anhydrous methyl tert-butyl ether (MTBE). Add vinyl acetate (0.67 mL, 7.33 mmol, 1.5 equivalents).
-
Enzyme Addition: Add the immobilized lipase (e.g., CALB, 100 mg, 10% w/w of substrate).
-
Causality Note: Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused, enhancing the process's cost-effectiveness and sustainability.[8] The enzyme loading is a critical parameter that influences the reaction rate.
-
-
Reaction Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm at a constant temperature of 40°C.
-
Causality Note: Temperature significantly affects both enzyme activity and stability. A moderately elevated temperature (e.g., 40-50°C) often provides a good balance between reaction rate and enzyme longevity.[12]
-
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). For each aliquot, filter out the enzyme using a syringe filter and dilute with the HPLC mobile phase for analysis. The reaction should be stopped when the conversion reaches approximately 50% to achieve high enantiomeric excess for both the remaining substrate and the product.[6]
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is reached, terminate the reaction by filtering the mixture to remove the immobilized enzyme. Wash the recovered enzyme with fresh MTBE and dry it under vacuum for potential reuse.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Separate the unreacted (S)-alcohol from the (R)-acetate product using silica gel column chromatography. A gradient elution system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20%) is typically effective.
Analytical Protocol: Chiral HPLC Analysis
The determination of enantiomeric excess (% ee) for the substrate and product, as well as the conversion rate, is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method.[13][14]
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H or equivalent polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm or 275 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
-
Method Validation Note: It is essential to first inject an authentic racemic sample of 1-chloro-3-(4-fluorophenoxy)-2-propanol to determine the retention times of both enantiomers. The acylated product will have a different retention time.
Data Calculation
-
Enantiomeric Excess (ee):
-
ee (%) = [ |(Area₁ - Area₂)| / (Area₁ + Area₂) ] * 100
-
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
-
Conversion (c):
-
c (%) = [ ee_s / (ee_s + ee_p) ] * 100
-
Where ee_s is the enantiomeric excess of the remaining substrate (alcohol) and ee_p is the enantiomeric excess of the formed product (ester).
-
-
Enantiomeric Ratio (E):
-
E = ln[ (1 - c) * (1 - ee_s) ] / ln[ (1 - c) * (1 + ee_s) ]
-
The E-value is a measure of the enzyme's enantioselectivity. A high E-value (>100) is indicative of an excellent resolution.
-
Expected Results
Using a highly selective lipase like CALB or Amano Lipase PS, it is possible to achieve high enantiomeric excesses for both the unreacted alcohol and the acylated product.[6]
| Parameter | Target Value |
| Conversion (c) | ~50% |
| ee of (S)-alcohol | >99% |
| ee of (R)-acetate | >99% |
| Enantiomeric Ratio (E) | >100 |
Note: These are idealized values. Actual results will depend on the specific reaction conditions and the purity of the starting materials.
Conclusion
This application note details a robust and efficient chemoenzymatic method for the kinetic resolution of racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol. The use of lipases, particularly in an immobilized format, provides a practical and scalable approach to producing this valuable chiral intermediate in high enantiomeric purity. The protocol is designed to be self-validating through careful monitoring and analysis, ensuring trustworthy and reproducible results for researchers in the pharmaceutical and fine chemical industries.
References
-
Kapoor, M., et al. (2007). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of β-adrenergic receptor blockers. ResearchGate. Available at: [Link]
-
Conti, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at: [Link]
-
Wojciechowska, N., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]
-
Kapoor, M., et al. (2007). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. PubMed. Available at: [Link]
-
Kamal, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2018). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. ResearchGate. Available at: [Link]
-
Yadav, G. D., & Dhoot, S. B. (2019). Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. ACS Publications. Available at: [Link]
-
García, M. A., et al. (2017). Chiral-achiral separation of ten flavanones. UVaDOC. Available at: [Link]
-
Szałaj, N., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. PMC - PubMed Central. Available at: [Link]
-
Schlinck, N., et al. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. PubMed. Available at: [Link]
-
Gouveia, F. M. W., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. University of Babylon Private CDN. Available at: [Link]
-
Liu, J., et al. (2013). Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. MDPI. Available at: [Link]
-
Chen, Y., et al. (2022). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]
-
Wünsch, B., et al. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. PubMed. Available at: [Link]
-
Tang, R., et al. (2020). Sequential kinetic resolution of (R,S)-1-chloro-3-phenoxy-2-propanol. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Zhang, Y., et al. (2018). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. Thesis. Available at: [Link]
-
Wojciechowska, N., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. PubMed. Available at: [Link]
-
Gotor-Fernández, V., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers. Available at: [Link]
-
Knowles, G. P., et al. (2023). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry. Available at: [Link]
-
Il'ina, I. G., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]
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Step-by-step guide for lipase-catalyzed resolution of chlorohydrin precursors
Harnessing Stereoselectivity: A Step-by-Step Guide for the Lipase-Catalyzed Kinetic Resolution of Chlorohydrin Precursors
Abstract
Enantiomerically pure chlorohydrins are vital chiral building blocks in the synthesis of a multitude of pharmaceuticals, including β-adrenergic blockers and antiviral agents.[1][2] Chemoenzymatic methods, particularly lipase-catalyzed kinetic resolution, have emerged as a robust and environmentally benign strategy for accessing these high-value intermediates.[3][4] This guide provides a detailed, step-by-step protocol for the enzymatic kinetic resolution of racemic chlorohydrin precursors. It delves into the causality behind experimental choices, from enzyme and solvent selection to reaction monitoring and product isolation, empowering researchers to implement and adapt this methodology for their specific synthetic needs.
Introduction: The Imperative of Chirality and the Elegance of Biocatalysis
In pharmaceutical development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[5] Consequently, the synthesis of single-enantiomer drugs is a critical objective. Chlorohydrins, with their vicinal chloro and hydroxyl functional groups, are versatile precursors for synthesizing chiral epoxides and other key synthons.[1][6]
Kinetic resolution is a powerful technique for separating enantiomers, predicated on the differential reaction rates of a racemic mixture with a chiral catalyst.[7] When the catalyst is an enzyme, such as a lipase, the reaction benefits from high stereoselectivity under mild conditions.[4][8] Lipases, a class of hydrolases, are particularly well-suited for this purpose due to their broad substrate tolerance, commercial availability, and stability in organic solvents.[4][8]
This guide focuses on the transesterification-based kinetic resolution of a racemic chlorohydrin. In this process, a lipase enantioselectively acylates one enantiomer of the chlorohydrin, leaving the other enantiomer unreacted and thus resolved. The theoretical maximum yield for the desired unreacted enantiomer is 50%.[2][7]
The Biochemical Principle: A Look into the Active Site
The enantioselectivity of lipases stems from the three-dimensional architecture of their active site, which creates a chiral environment. The catalytic mechanism typically involves a serine residue in the active site acting as a nucleophile to attack the acyl donor, forming a covalent acyl-enzyme intermediate. This intermediate then acylates the incoming chlorohydrin.
One enantiomer of the chlorohydrin will fit more favorably into the active site, allowing for efficient nucleophilic attack by its hydroxyl group on the acyl-enzyme intermediate. The other enantiomer, due to steric hindrance, will be acylated at a much slower rate. This disparity in reaction rates is the basis for the kinetic resolution.
Experimental Workflow: From Racemate to Enantiopure Product
The overall workflow for the lipase-catalyzed kinetic resolution of a chlorohydrin precursor can be visualized as a multi-stage process, from initial setup to final analysis.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Key Experimental Parameters and Optimization
The success of a lipase-catalyzed resolution hinges on the careful selection and optimization of several key parameters.
| Parameter | Selection & Rationale | Typical Starting Conditions |
| Lipase | Commercial lipases like Candida antarctica Lipase B (often immobilized, e.g., Novozym 435) and Pseudomonas cepacia lipase (Amano PS) are widely used due to their high enantioselectivity and stability.[8][9] Immobilized enzymes are preferred for ease of recovery and reuse.[10] | Novozym 435 or Amano Lipase PS-C II |
| Acyl Donor | Irreversible acyl donors like vinyl acetate or isopropenyl acetate are highly effective as they produce byproducts (acetaldehyde or acetone, respectively) that do not interfere with the reaction equilibrium.[11] | Vinyl acetate (1.1 - 2.0 equivalents) |
| Solvent | The choice of solvent is critical and can significantly impact enzyme activity and selectivity. Aprotic organic solvents like tert-butyl methyl ether (TBME), hexane, or toluene are commonly employed.[11][12] | tert-Butyl methyl ether (TBME) |
| Temperature | Reactions are typically run at temperatures between 20°C and 60°C.[12][13] Higher temperatures can increase reaction rates but may lead to enzyme denaturation.[13] A lower temperature can sometimes enhance enantioselectivity. | 30 - 40°C |
| Enzyme Loading | The amount of enzyme will influence the reaction rate. A higher loading will shorten the reaction time but increase costs. | 10-50 mg of lipase per mmol of substrate |
| Reaction Time | The reaction should be monitored closely and stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the unreacted substrate and the acylated product.[9] | 3 - 24 hours (monitor closely) |
Detailed Step-by-Step Protocol
This protocol provides a general procedure for the kinetic resolution of a generic chlorohydrin precursor. Researchers should adapt concentrations, volumes, and reaction times based on their specific substrate and preliminary optimization experiments.
Materials:
-
Racemic chlorohydrin precursor
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., tert-Butyl methyl ether)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Temperature-controlled shaker or water bath
-
Analytical equipment for monitoring (GC or HPLC with a chiral column)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add the racemic chlorohydrin precursor (1.0 equivalent).
-
Dissolve the chlorohydrin in the selected anhydrous organic solvent (e.g., TBME).
-
Add the immobilized lipase (e.g., 25 mg/mmol of substrate).
-
-
Initiation of Reaction:
-
Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 30°C).
-
Allow the mixture to equilibrate for 10-15 minutes with gentle agitation.
-
Add the acyl donor (e.g., vinyl acetate, 1.2 equivalents) to the reaction mixture to initiate the resolution.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.
-
Analyze the aliquots by GC or HPLC to determine the conversion percentage.[2] The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining alcohol and the newly formed ester.[9]
-
-
Reaction Termination and Enzyme Recovery:
-
Once the reaction reaches approximately 50% conversion, terminate it by filtering off the immobilized lipase.
-
The recovered lipase can often be washed with fresh solvent and reused for subsequent batches.
-
-
Product Isolation and Purification:
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude mixture, containing the unreacted chlorohydrin and the acylated chlorohydrin, can be purified by silica gel column chromatography. A solvent gradient (e.g., increasing ethyl acetate in hexane) is typically used to separate the two components.
-
-
Analysis of Enantiomeric Excess:
-
Determine the enantiomeric excess (ee) of the purified unreacted chlorohydrin and the acylated product using a chiral GC or HPLC column.
-
Troubleshooting and Considerations
-
Low Enantioselectivity (Low ee):
-
Solution: Screen different lipases, as selectivity is enzyme-dependent.[8] Also, try varying the solvent and lowering the reaction temperature.
-
-
Slow or No Reaction:
-
Solution: Ensure the enzyme is active and the solvent is anhydrous, as water can hydrolyze the acyl-enzyme intermediate. Increase the enzyme loading or the reaction temperature.
-
-
Difficulty in Separating Products:
-
Solution: Optimize the mobile phase for column chromatography. If separation remains challenging, consider chemical derivatization of one component to alter its polarity before purification.
-
Conclusion
Lipase-catalyzed kinetic resolution is a highly effective and practical method for the synthesis of enantiopure chlorohydrin precursors.[7][14] By understanding the underlying principles and systematically optimizing key experimental parameters, researchers can successfully implement this green chemistry approach to produce valuable chiral building blocks for pharmaceutical development. This guide provides a solid foundation for achieving high enantioselectivity and yield in the resolution of these critical intermediates.
References
-
W. W. Christie, "Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure," PubMed, 2017. [Link]
-
Journal of Chemical and Pharmaceutical Research, "Lipases-catalyzed enantioselective kinetic resolution," JOCPR, 2015. [Link]
-
A. Trusek, et al., "Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization," NIH, 2022. [Link]
-
T. Tanaka, et al., "Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids," PubMed, 2018. [Link]
-
M. A. B. da Silva, et al., "Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols," PMC - NIH. [Link]
-
S. K. P. Veeramalla, et al., "Enzymatic approaches to the preparation of chiral epichlorohydrin," RSC Publishing, 2015. [Link]
-
W. E. Ladner and G. M. Whitesides, "Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols," ACS Publications. [Link]
-
L. Tan, et al., "Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol," PMC - NIH. [Link]
-
M. Majdecki, et al., "Lipase-mediated acylation of 3-hydroxymethylcuneane-1-carboxylic acid esters: enantioselective access to 1,3-disubstituted cuneanes," Chemistry Letters | Oxford Academic, 2023. [Link]
-
Z. Li, et al., "Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization," Green Chemistry (RSC Publishing), 2023. [Link]
-
P. S. S. de Freitas, et al., "Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization," ArTS - UniTS. [Link]
-
A. M. F. D. S. E. Guisan, J. M. Guisan, "Lipase catalyzed enantioselective, irreversible acetylation," ResearchGate. [Link]
-
P. S. S. de Freitas, et al., "Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization | Request PDF," ResearchGate. [Link]
-
Y. Wang, et al., "(PDF) Enzymatic resolution of a chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation with vinyl acetate," ResearchGate, 2014. [Link]
-
S. Contente, et al., "Inside Back Cover: Chiral Chlorohydrins from the Biocatalyzed Reduction of Chloroketones: Chiral Building Blocks for Antiretroviral Drugs (ChemCatChem 6/2015) | Request PDF," ResearchGate, 2015. [Link]
- Z. Li, et al.
-
E. Busto, et al., "Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade," PMC - NIH, 2022. [Link]
- M. De Campo, et al.
-
Pharma's Almanac, "Applying Enzymatic Synthesis for Chiral Molecules," Pharma's Almanac, 2019. [Link]
-
ResearchGate, "(a) Mechanism of alcohol acylation catalyzed by lipase. (b) Favored (R)," ResearchGate. [Link]
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- 1. Enzymatic approaches to the preparation of chiral epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. pharmasalmanac.com [pharmasalmanac.com]
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- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates: (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Introduction: The Significance of Chiral Building Blocks in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the chirality of a molecule is of paramount importance. The three-dimensional arrangement of atoms in a drug molecule can significantly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. This necessitates the development of synthetic strategies that can selectively produce the desired enantiomer in high purity. (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a key chiral building block that serves as a versatile intermediate in the synthesis of a range of pharmaceutically active compounds. Its structural features, including a stereodefined secondary alcohol, a reactive chloromethyl group, and a fluorinated aromatic moiety, make it an ideal precursor for the construction of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, with a specific focus on its use in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Dapoxetine.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is essential for its effective handling, purification, and use in subsequent reactions.
| Property | Value |
| Molecular Formula | C₉H₁₀ClFO₂ |
| Molecular Weight | 204.63 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R) |
| CAS Number | 307532-04-3 |
Synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol: A Detailed Protocol
The synthesis of the target intermediate is achieved through a stereospecific ring-opening of (R)-epichlorohydrin with 4-fluorophenol. This reaction is a variation of the Williamson ether synthesis and is facilitated by a base. The use of a phase-transfer catalyst can enhance the reaction rate and yield by improving the transport of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction occurs.
Reaction Scheme
Figure 1: Synthesis of the target intermediate.
Experimental Protocol
Materials:
-
(R)-Epichlorohydrin (1.0 eq)
-
4-Fluorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.1 eq), anhydrous potassium carbonate (1.5 eq), tetrabutylammonium bromide (0.05 eq), and toluene.
-
Stir the mixture vigorously at room temperature for 30 minutes to form the potassium salt of 4-fluorophenol. The use of a phase-transfer catalyst like TBAB is crucial here to facilitate the transfer of the phenoxide from the solid phase to the organic phase, thereby increasing its reactivity towards the epoxide.
-
Slowly add (R)-epichlorohydrin (1.0 eq) to the reaction mixture. The stereochemistry of the starting epoxide is retained in the product due to the SN2 nature of the ring-opening reaction, where the nucleophile attacks the least substituted carbon of the epoxide.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 10% to 30%)
Characterization Data
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.95-7.05 (m, 2H, Ar-H), 6.80-6.90 (m, 2H, Ar-H), 4.15-4.25 (m, 1H, CH-OH), 4.00-4.10 (m, 2H, O-CH₂), 3.70-3.80 (m, 2H, CH₂-Cl), 2.50 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 158.0 (d, J=238.6 Hz), 154.5, 116.0 (d, J=23.2 Hz), 115.8 (d, J=8.1 Hz), 70.2, 69.8, 45.9 |
| IR (KBr, cm⁻¹) | 3350 (O-H stretch), 3050 (Ar C-H stretch), 2920 (C-H stretch), 1510 (Ar C=C stretch), 1220 (C-O stretch), 830 (C-F stretch), 750 (C-Cl stretch) |
| Mass Spectrometry (ESI+) | m/z: 205.0 [M+H]⁺ |
Application in the Synthesis of Dapoxetine
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a key precursor in the synthesis of (S)-Dapoxetine. The synthesis involves the conversion of the chlorohydrin to an epoxide, followed by a ring-opening reaction with dimethylamine.
Synthetic Workflow
Figure 2: Synthetic pathway to Dapoxetine.
Detailed Protocol: Synthesis of (S)-1-(Dimethylamino)-3-(4-fluorophenoxy)propan-2-ol
Materials:
-
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol (1.0 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Methanol
-
Dimethylamine (40% solution in water) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Epoxidation: Dissolve (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol (1.0 eq) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.2 eq) in water. The intramolecular SN2 reaction leads to the formation of the corresponding (S)-epoxide.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Amination: To the crude epoxide, add THF and a 40% aqueous solution of dimethylamine (3.0 eq).
-
Stir the mixture at room temperature overnight. The nucleophilic attack of dimethylamine on the epoxide ring results in the formation of the desired amino alcohol.
-
After the reaction is complete, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-(Dimethylamino)-3-(4-fluorophenoxy)propan-2-ol.
-
The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol can be confirmed by comparing the analytical data (NMR, IR, MS) with the provided reference data. The enantiomeric purity of the intermediate should be assessed using chiral HPLC. A high enantiomeric excess (>98%) is indicative of a successful stereospecific synthesis. Similarly, the progress of the subsequent reactions can be monitored by TLC, and the final product, Dapoxetine, should be characterized by standard analytical techniques to confirm its identity and purity.
Conclusion
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a valuable and versatile chiral intermediate in pharmaceutical synthesis. The detailed protocols provided in this application note offer a reliable and reproducible method for its preparation and subsequent use in the synthesis of Dapoxetine. By understanding the underlying reaction mechanisms and paying close attention to the experimental details, researchers can confidently utilize this building block to advance their drug discovery and development programs.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]
-
Maithili Life Sciences. Dapoxetine HCl | API | Intermediates | Manufacturer | Supplier. [Link]
-
Zhu, Y., et al. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641-2645. [Link]
- Google Patents. (2014). Synthesis method of dapoxetine hydrochloride. CN103664660A.
Application Note: High-Purity Isolation of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol via Vacuum Fractional Distillation
Abstract & Introduction
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a critical chiral building block in the synthesis of advanced pharmaceutical intermediates. The stereochemical and chemical purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised biological activity in the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of crude (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol using vacuum fractional distillation.
The subject compound possesses a high boiling point, recorded at 283-284 °C at atmospheric pressure, which predisposes it to thermal decomposition when heated for extended periods. Therefore, distillation under reduced pressure is not merely an option but a necessity to lower the boiling point, preserving the molecule's integrity[1]. This protocol is designed for researchers, scientists, and process chemists in drug development who require a robust method to achieve high-purity material (>99%) by effectively removing residual solvents, starting materials, and closely-boiling regioisomeric impurities.
Guiding Principles: The Rationale for Vacuum Fractional Distillation
Fractional distillation is a separation technique that excels at separating liquid mixtures whose components have boiling points that are close to one another (typically differing by less than 70 °C)[2]. The process relies on establishing a series of vaporization-condensation equilibria within a specialized glass column known as a fractionating column. Each of these cycles is equivalent to a simple distillation, and the number of cycles a column can achieve defines its efficiency in terms of "theoretical plates"[2][3]. A higher number of theoretical plates results in a more efficient separation[4][5].
Causality of Method Selection:
-
High Boiling Point: The atmospheric boiling point of ~284 °C is too high for standard laboratory distillation without significant risk of decomposition. Applying a vacuum drastically lowers the boiling point, allowing for vaporization at a much lower, safer temperature[1].
-
Thermal Sensitivity: Complex organic molecules, especially those containing functional groups like alcohols and halides, can undergo elimination or rearrangement reactions at high temperatures. Vacuum distillation is the definitive technique to mitigate this risk[6].
-
Presence of Close-Boiling Impurities: Synthetic routes may produce regioisomers or other byproducts with boiling points too close to the target compound for effective separation by simple distillation. A fractionating column with a high number of theoretical plates is essential to resolve these components[7][8].
Physicochemical Data & Impurity Profile
A thorough understanding of the physical properties of the target compound is critical for designing the purification protocol.
| Property | Value | Source |
| Chemical Name | (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol | N/A |
| CAS Number | 307532-04-3 | |
| Molecular Formula | C₉H₁₀ClFO₂ | [9] |
| Molecular Weight | 204.63 g/mol | [9] |
| Boiling Point (lit.) | 283-284 °C (at 760 mmHg) | |
| Density (lit.) | 1.288 g/mL at 25 °C | |
| Refractive Index (lit.) | n20/D 1.52 |
Potential Impurities: The primary impurities depend on the synthetic route but may include unreacted starting materials (e.g., 4-fluorophenol, (R)-epichlorohydrin), residual solvents, and the regioisomer 2-chloro-1-(4-fluorophenoxy)-3-propanol. This protocol is designed to remove these non-enantiomeric impurities.
Mandatory Safety Protocols
Safe laboratory practice is non-negotiable. This procedure involves vacuum, heat, and hazardous chemicals.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves[10][11]. A face shield is strongly recommended when working with vacuum apparatus[10].
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of potentially harmful vapors[12][13].
-
Chemical Hazards: The target compound is a chlorinated organic molecule. Assume it is harmful if inhaled, swallowed, or absorbed through the skin[14]. Avoid heating chlorinated compounds excessively, as this can lead to the formation of toxic gases like HCl[15].
-
Vacuum Safety: Inspect all glassware for cracks, scratches, or star-fractures before use. Never use damaged glassware under vacuum. Use a blast shield around the apparatus.
-
Fire Safety: Keep flammable materials away from the heating mantle[12]. Ensure a dry-chemical fire extinguisher is readily accessible[10].
Apparatus and Reagents
-
Glassware: Round-bottom flask (distilling flask), multi-neck adapter, Vigreux or packed fractionating column (20-30 cm, packed with Raschig rings or structured packing), distillation head with condenser, vacuum adapter, multiple receiving flasks (pear-shaped or round-bottom).
-
Equipment: Heating mantle with a stirrer, magnetic stir bar or boiling chips, laboratory jack, digital thermometer with adapter, vacuum pump capable of reaching <10 mmHg, pressure gauge (manometer), cold trap (Dewar with dry ice/acetone or liquid nitrogen).
-
Reagents: Crude (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, vacuum grease, dry ice or liquid nitrogen, acetone.
Visualization of the Purification Workflow
The following diagram outlines the logical flow of the vacuum fractional distillation process.
Caption: Workflow for the vacuum fractional distillation process.
Detailed Experimental Protocol
Apparatus Setup
-
Inspect Glassware: Meticulously inspect every piece of glassware for defects.
-
Assemble the Apparatus:
-
Place the distilling flask in the heating mantle, supported by a lab jack.
-
Add a magnetic stir bar or 2-3 boiling chips to the flask.
-
Fit the fractionating column vertically onto the flask. To ensure adiabatic conditions (preventing heat loss), wrap the column and distillation head with glass wool or aluminum foil.
-
Place the distillation head atop the column. Insert the thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature entering the condenser[2].
-
Attach the condenser and secure it with clamps. Connect the cooling water lines (water in at the bottom, out at the top).
-
Attach the vacuum adapter and receiving flasks. Use a multi-flask collector (a "cow" or "pig" adapter) if available to allow for easy switching between fractions without breaking the vacuum.
-
-
Seal Joints: Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Connect Vacuum: Connect the vacuum pump to the vacuum adapter via a cold trap. The cold trap is essential to protect the pump from corrosive vapors.
Distillation Procedure
-
Charge the Flask: Charge the distilling flask with the crude (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. Do not fill the flask more than two-thirds full to prevent bumping.
-
Evacuate the System: Turn on the cooling water to the condenser. Close the system to the atmosphere and slowly open the connection to the vacuum pump. Evacuate the system to the target pressure (e.g., 1-5 mmHg).
-
Apply Heat: Turn on the magnetic stirrer. Begin to gently heat the distillation flask.
-
Establish Equilibrium: Increase the temperature until the liquid begins to boil and vapor starts to rise into the column. Adjust the heating rate to establish a stable reflux ring rising slowly up the column. Allow the system to equilibrate by maintaining total reflux (no distillate being collected) for 15-30 minutes. This step is critical for the theoretical plates to become effective[8].
-
Collect the Forerun: The first condensate to appear will be low-boiling impurities (e.g., residual solvents). The head temperature will be low and may fluctuate. Collect this "forerun" in the first receiving flask until the head temperature rises and stabilizes at the boiling point of the main product at the working pressure.
-
Collect the Main Fraction: Once the head temperature is constant and clear, colorless distillate is observed, switch to a new receiving flask. Collect the main fraction while maintaining a steady distillation rate (e.g., 1-2 drops per second). Record the stable head temperature and pressure range.
-
Collect the Final Fraction: If the temperature begins to rise again or drops significantly, or if the distillate becomes discolored, switch to a final receiving flask to collect the high-boiling impurities.
-
Shutdown: Once the distillation is complete (or a small amount of residue remains in the flask—never distill to dryness), turn off the heating mantle and lower it. Allow the entire apparatus to cool to room temperature under vacuum.
-
Vent the System: Once cool, slowly and carefully vent the system by opening the vacuum connection to the atmosphere. Then, turn off the vacuum pump and condenser water.
-
Analysis: Weigh the collected fractions and analyze their purity by appropriate methods (GC, HPLC, NMR, and polarimetry to confirm retention of stereochemistry).
Troubleshooting
| Problem | Potential Cause | Solution |
| Bumping / Unstable Boiling | Superheating of the liquid. | Ensure adequate stirring or fresh boiling chips. Reduce the heating rate. |
| Flooding of the Column | Distillation rate is too high. | Reduce the heating rate to lower the boil-up rate. |
| Poor Vacuum | Leaks in the system. | Check all joints and connections for proper seals. Re-grease joints if necessary. |
| Temperature Fluctuations | Unstable heating; system not at equilibrium. | Allow more time for reflux and equilibration; ensure the column is well-insulated. |
References
-
Purification: Fractional Distillation. Department of Chemistry, University of Rochester. [Link]
-
Simple and fractional distillations. Khan Academy. [Link]
-
1-Chloro-3-fluoro-2-propanol | C3H6ClFO. PubChem, National Center for Biotechnology Information. [Link]
-
5.3A: Theory of Fractional Distillation. Chemistry LibreTexts. [Link]
-
Vacuum distillation. Wikipedia. [Link]
-
Distillations | Environmental Health & Safety. Georgia Institute of Technology. [Link]
-
Distillation Column Packing Hydraulics Selection, Sizing and Troubleshooting. Kolmetz Handbook of Process Equipment Design. [Link]
-
Theoretical Plates: Significance, Properties, and Uses. LCGC International. [Link]
-
3 Distillation Column Packing Types: Choose the Best. Kuber Precision Technology. [Link]
-
Introduction to Fractional distillation | Distillation procedure. Home Revise (YouTube). [Link]
-
Safety & Precautions in Distillation. Arishtam India. [Link]
-
Distillation Column Packing Hydraulics Selection, Sizing And Troubleshooting. ResearchGate. [Link]
-
5.3: Fractional Distillation. Chemistry LibreTexts. [Link]
-
Simple method for determining number of theoretical plates. Journal of Chemical Education. [Link]
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SAFETY OF CHLORINATION REACTIONS. IChemE. [Link]
-
5: Distillation. Chemistry LibreTexts. [Link]
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Vacuum Distillation. Busch Vacuum. [Link]
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Theoretical plate. Wikipedia. [Link]
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Chemistry 210 Experiment 5. University of Massachusetts Boston. [Link]
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Packing Selection Guide For Packed Columns. Scribd. [Link]
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Safety Precautions When Distilling Alcohol. DAEYOO. [Link]
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Substances of health concern in home-distilled and commercial alcohols from Texas. PMC, National Institutes of Health. [Link]
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PACKED COLUMNS. DAV University. [Link]
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Application Note: A Preparative Chiral HPLC Method for the Efficient Isolation of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Abstract
This application note details a robust and scalable preparative High-Performance Liquid Chromatography (HPLC) method for the isolation of the (R)-(+)-enantiomer of 1-Chloro-3-(4-fluorophenoxy)-2-propanol, a key chiral intermediate in the synthesis of various pharmaceuticals. The presented methodology employs a polysaccharide-based chiral stationary phase (CSP), which is renowned for its broad applicability and successful track record in resolving enantiomers of compounds structurally similar to the target molecule, such as β-blockers.[1] This guide provides a comprehensive, step-by-step protocol, from mobile phase preparation to fraction analysis, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both scientific integrity and practical implementation.
Introduction: The Significance of Enantiomeric Purity
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] The tragic case of Thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now often require the development and marketing of single-enantiomer drugs.[2]
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a critical building block for several active pharmaceutical ingredients (APIs). Its enantiomeric purity directly influences the purity and efficacy of the final drug product. Preparative chiral HPLC has emerged as one of the most reliable and versatile techniques for obtaining enantiomerically pure compounds, offering high resolution and the ability to scale up from analytical to production quantities.[1][3] Polysaccharide-based CSPs, in particular, are widely used for their excellent chiral recognition capabilities across a broad range of compounds.[1]
Method Development: Rationale and Strategy
The successful separation of enantiomers via chiral HPLC is contingent on the differential interaction between the two enantiomers and the chiral stationary phase. The selection of the appropriate CSP and mobile phase is therefore critical and often an empirical process.[4]
Selection of the Chiral Stationary Phase (CSP)
For compounds like 1-Chloro-3-(4-fluorophenoxy)-2-propanol, which contains a hydroxyl group, an ether linkage, and an aromatic ring, polysaccharide-based CSPs are an excellent starting point. These phases, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions.[5] Specifically, a cellulose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is proposed for this application due to its demonstrated success in resolving a wide array of racemic compounds, including β-blockers and other aryloxyaminopropanol derivatives.
Mobile Phase Optimization
A normal-phase mobile phase system, typically consisting of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is recommended for this separation. This choice is based on the following rationale:
-
Enhanced Selectivity: Normal-phase conditions often provide superior selectivity for polar compounds on polysaccharide CSPs.
-
Solvent Volatility: The high volatility of normal-phase solvents simplifies the post-purification process of solvent removal from the collected fractions.
-
Method Scalability: Normal-phase methods on polysaccharide CSPs are generally straightforward to scale from analytical to preparative dimensions.[1][6]
The ratio of hexane to isopropanol is a critical parameter that must be optimized to achieve a balance between resolution and retention time. A higher proportion of isopropanol will decrease retention times but may also reduce the separation factor (α).
Experimental Protocol: Preparative Isolation
This section provides a detailed, step-by-step protocol for the preparative chiral separation of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with a high-pressure gradient pump, autosampler (or manual injector with a large loop), and a UV detector. |
| Chiral Column | A preparative column (e.g., 250 x 20 mm, 5 µm) packed with a cellulose tris(3,5-dimethylphenylcarbamate) based CSP. |
| Solvents | HPLC-grade n-Hexane and Isopropanol. |
| Sample | Racemic 1-Chloro-3-(4-fluorophenoxy)-2-propanol. |
| Sample Diluent | Mobile Phase. |
| Fraction Collector | Automated fraction collector. |
Workflow Diagram
Caption: Workflow for preparative chiral HPLC isolation.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in the desired ratio (e.g., start with 90:10 v/v).
-
Degas the mobile phase thoroughly using sonication or helium sparging to prevent pump cavitation and detector noise.
-
-
Sample Preparation:
-
Dissolve the racemic 1-Chloro-3-(4-fluorophenoxy)-2-propanol in the mobile phase to a concentration suitable for preparative loading (e.g., 10-20 mg/mL). The optimal concentration should be determined in a preliminary loading study.[7]
-
Ensure the sample is fully dissolved and filter it through a 0.45 µm filter to remove any particulate matter.
-
-
System Equilibration:
-
Install the preparative chiral column into the HPLC system.
-
Flush the system and equilibrate the column with the mobile phase at the desired flow rate (e.g., 10 mL/min for a 20 mm ID column) until a stable baseline is achieved. This may take 10-15 column volumes.
-
-
Chromatographic Run and Fraction Collection:
-
Set the UV detector wavelength to an appropriate value for the analyte (e.g., 220 nm or 270 nm).
-
Inject the prepared sample onto the column.
-
Run the separation under isocratic conditions.
-
Monitor the chromatogram in real-time.
-
Set the fraction collector to collect the eluent corresponding to the two separated enantiomeric peaks. Collect the peaks in separate sets of tubes.
-
-
Post-Run Analysis and Product Recovery:
-
Analyze small aliquots from the collected fractions using an analytical chiral HPLC method to determine the enantiomeric purity of each fraction.
-
Pool the fractions containing the desired (R)-(+)-enantiomer that meet the required purity specifications.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the isolated, enantiomerically pure product.
-
Expected Results and Performance
The following table summarizes the expected chromatographic parameters for this preparative separation. These values are illustrative and will require optimization for specific instrumentation and sample loads.
| Parameter | Expected Value | Comment |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 20 mm, 5 µm | A common and effective phase for this type of separation. |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) | Starting point for optimization. Adjusting the isopropanol content will control retention and resolution. |
| Flow Rate | 10-15 mL/min | Typical for a 20 mm ID preparative column. |
| Temperature | Ambient (e.g., 25 °C) | Temperature can be controlled to improve reproducibility. |
| Detection | UV at 220 nm | The analyte possesses a chromophore suitable for UV detection. |
| Resolution (Rs) | > 1.5 | A resolution of 1.5 indicates baseline separation, which is ideal for preparative work to ensure high purity. |
| Enantiomeric Purity | > 99% ee | Achievable with baseline separation and careful fraction collection. |
| Throughput | Dependent on loading and cycle time | Can be optimized by increasing sample concentration and flow rate, while maintaining resolution. |
Logic of Method Optimization
The success of preparative chromatography hinges on the interplay between resolution, loading capacity, and throughput. The diagram below illustrates the key relationships in optimizing this method.
Caption: Interdependencies in preparative HPLC optimization.
Conclusion
The preparative chiral HPLC method outlined in this application note provides a reliable and scalable strategy for the isolation of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. By leveraging a well-established polysaccharide-based chiral stationary phase and a systematic approach to method development, researchers can achieve high levels of enantiomeric purity and yield. The principles and protocols described herein are grounded in established chromatographic theory and are intended to serve as a comprehensive guide for scientists engaged in the synthesis and purification of chiral pharmaceutical intermediates.
References
- Title: Chiral Separation of β-Blockers Using Lux™ Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL
- Title: Chiral HPLC Analysis for Enantiomeric Purity of (S)
- Title: Chiral HPLC Separations Source: Phenomenex URL
- Title: Strategies for Chiral HPLC Method Development Source: Sigma-Aldrich URL
- Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL
- Title: HPLC separation of enantiomers of some potential beta-blockers of the aryloxyaminopropanol type using macrocyclic antibiotic chiral stationary phases.
- Title: Scale Analytical to Prep Chiral Chromatography Source: Phenomenex URL
- Title: Preparative Chiral Separations and Scale-Up Source: Daicel Chiral Technologies URL
- Title: CHIRAL SEPARATIONS INTRODUCTION Source: VTechWorks URL
- Title: Preparative SFC Principles of Scaling in Prep SFC Source: Waters Corporation URL
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- 7. waters.com [waters.com]
Application Notes & Protocols: From Beaker to Barrel - A Guide to Robust Scale-Up of Solid-Liquid Reactions
As a Senior Application Scientist, I present this comprehensive guide on the considerations for scaling up chemical reactions involving solids from the laboratory to the pilot-plant scale. This document is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance rooted in scientific principles and practical field experience.
The transition of a chemical process from the controlled environment of a laboratory to the demanding reality of a pilot plant is a critical juncture in chemical development.[1][2][3] It is a non-linear journey fraught with challenges where simply multiplying reagent quantities and vessel sizes can lead to failed batches, safety incidents, and significant financial loss.[4] This is particularly true for reactions involving solids, such as crystallizations, heterogeneous catalysis, or reactions with poorly soluble reagents, where physical phenomena like mass and heat transfer become intricately linked with the chemical transformation.[5][6][7]
This guide provides a structured approach to navigating the complexities of scale-up. We will move beyond a simple checklist to explain the fundamental principles and causality behind each critical step, ensuring a robust and well-understood process. The focus is on building a self-validating system of protocols, grounded in authoritative science, to de-risk the scale-up endeavor.
Part 1: Foundational Lab-Scale Characterization
Success at the pilot scale is predicated on a deep understanding of the process at the lab scale. The goal here is not just to make the target molecule, but to generate a comprehensive data package that anticipates the challenges of a larger volume.[8]
Reaction Kinetics and Thermodynamics: The "What" and "How Hot"
Before considering scale, one must fundamentally understand the reaction's intrinsic behavior.
-
Kinetic Studies: It is crucial to determine the reaction rate, order, and activation energy. This information dictates the required residence time and sensitivity to temperature deviations. A reaction that is complete in one hour in a 1 L flask may be significantly impacted by longer addition times or slower heat transfer at the 100 L scale. A rule of thumb is that if the reaction half-life is significantly shorter than the mixing time (t_1/2 < 8t_m), the reaction may become mixing-limited upon scale-up, potentially altering the impurity profile.[9][10][11]
-
Reaction Calorimetry (RC): This is arguably the most critical safety and scale-up experiment.[12][13][14][15] Scaling up an exothermic reaction without understanding its thermal profile is a recipe for disaster.[16][17] The surface-area-to-volume ratio decreases dramatically with scale, meaning the ability to remove heat does not keep pace with the heat generated by the reaction volume.[9][13][16][18][19]
-
Key Data from RC:
-
Heat of Reaction (ΔHr): Total energy released or absorbed.
-
Heat Flow Rate: Power generated over time, essential for designing the pilot reactor's cooling system.[12]
-
Heat Capacity (Cp): How much energy the reaction mass can absorb for a given temperature rise.
-
Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if all cooling were lost (ΔT_ad = ΔHr / Cp). This is a primary indicator of thermal runaway risk.[12]
-
-
Protocol 1: Basic Reaction Calorimetry Study
-
System Setup: Utilize a reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) equipped with an overhead stirrer, temperature probes for both the reactor (Tr) and jacket (Tj), and a calibrated dosing pump.
-
Calibration: Perform a solvent heat capacity calibration to establish the baseline heat transfer characteristics (UA) of the system.
-
Reaction Run:
-
Charge the initial solid reactant and solvent to the reactor.
-
Establish thermal equilibrium at the desired starting temperature.
-
Begin dosing the liquid reagent at a rate that mimics the intended pilot-plant addition time, while maintaining a constant reaction temperature (isothermal mode).
-
Continuously record Tr, Tj, and the power required to maintain the set temperature. This directly correlates to the heat evolved from the reaction.
-
-
Data Analysis: Integrate the heat flow curve to determine the total heat of reaction. Identify the maximum heat flow to understand the peak cooling demand. Calculate the adiabatic temperature rise to assess the runaway potential.[12][13]
Solid-Liquid System Characterization: Beyond the Solution
For reactions involving solids, understanding the physical properties is as important as understanding the chemistry.
-
Solubility and Supersaturation (for Crystallizations): The solubility curve of the product and starting materials must be determined across the process temperature range. For crystallization processes, this defines the metastable zone width (MSZW), a critical parameter for controlling nucleation and crystal growth.[20]
-
Particle Size and Shape: The particle size distribution (PSD) of the starting solid can impact dissolution rates and reactivity. For crystallization, the final PSD is a Critical Quality Attribute (CQA) that affects downstream processing like filtration and drying.[21][22]
-
Mixing and Mass Transfer: In the lab, vigorous magnetic stirring can mask potential mass transfer limitations. It is essential to move to overhead mechanical stirring to better simulate the conditions in a baffled pilot reactor.[23] Studies should be conducted to determine the minimum agitation rate (Njs) required to achieve full suspension of the solid particles.
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Implication of Change |
| Surface Area / Volume | High (~6 m²/m³) | Low (~1 m²/m³) | Heat removal is significantly less efficient. |
| Mixing Mechanism | Often magnetic stir bar (vortex) | Baffled, overhead impeller | Mixing patterns are fundamentally different. |
| Reagent Addition | Typically rapid, all at once | Slow, controlled dosing over time | Accumulation of unreacted reagent is a major risk. |
| Heat Transfer | Through-the-wall | Jacket cooling/heating | Slower response, potential for hot/cold spots. |
| Instrumentation | Basic (temp probe) | Advanced (PAT, multiple probes) | Requires more sophisticated process control. |
| A summary of key differences between lab and pilot scales. |
Part 2: Pilot-Plant Scale-Up Strategy
Armed with comprehensive lab data, a robust scale-up strategy can be designed. The core principle is to maintain consistency in the parameters that govern the reaction's success.
Geometric and Dynamic Similarity
To ensure that the fluid dynamics in the pilot vessel are comparable to the lab, the principle of similarity is employed.[24]
-
Geometric Similarity: This involves maintaining key dimensional ratios between the small and large-scale reactors.[9][13][18] This includes ratios like Impeller Diameter / Tank Diameter (D/T) and Liquid Height / Tank Diameter (H/T).
-
Dynamic Similarity: This ensures that the forces influencing the fluid flow (inertial, viscous, gravitational) maintain the same relationship between scales.[24] This is often achieved by keeping a key dimensionless number constant, such as:
Caption: A workflow for robust process scale-up.
Heat Transfer and Control
As established, managing heat is paramount. The overall heat transfer coefficient (U) and the available area (A) for the pilot reactor must be known. The maximum heat output from the lab-scale calorimetry study will determine if the pilot reactor's cooling system is adequate.[26][27][28]
Q_reaction (max) = U * A * ΔT_lm
Where ΔT_lm is the log mean temperature difference between the process and the cooling jacket. If the calculated Q_reaction (max) exceeds the reactor's cooling capacity, the process must be modified (e.g., by slowing the dosing rate, lowering the temperature, or using a more dilute system).
Process Analytical Technology (PAT) for In-Situ Monitoring
The pilot plant is the ideal environment to implement PAT tools, which provide real-time insight into the process, reducing the reliance on offline sampling.[8][29][30][31][32]
-
For Crystallization:
-
Focused Beam Reflectance Measurement (FBRM®): Tracks particle counts and dimensions in real-time, giving insight into nucleation and growth.[18]
-
Particle Vision and Measurement (PVM®): Provides in-situ images of crystals, helping to identify morphology changes or unwanted events like oiling out.[18]
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR): Monitors the concentration of the solute in the solution, allowing for precise tracking of supersaturation.
-
Caption: Pilot reactor with integrated PAT probes.
Part 3: General Pilot-Plant Protocol for a Solid-Liquid Reaction
This protocol outlines the key steps for executing a batch in the pilot plant, assuming a reaction where solid 'A' is reacted with liquid 'B' to form product 'C'.
Protocol 2: Pilot-Plant Batch Execution
-
Pre-Campaign Safety Review: Conduct a thorough Hazard and Operability Study (HAZOP) with a multi-disciplinary team (chemists, engineers, safety personnel).[10] Verify all safety measures, including emergency shutdown systems, pressure relief devices, and availability of personal protective equipment (PPE).[10]
-
Equipment Preparation:
-
Ensure the reactor is clean, dry, and free from contaminants from previous batches.
-
Calibrate all instruments, including temperature probes, pressure transducers, and PAT probes.
-
Perform a solvent charge and agitation test to confirm the agitator and pump systems are functioning correctly.
-
-
Reactant Charging:
-
Charge the solvent, followed by the solid reactant 'A'. Use a closed-transfer system or appropriate powder handling equipment to minimize exposure.
-
Begin agitation at the pre-determined rate (based on lab Njs and scale-up calculations) to ensure full solid suspension.
-
-
Bringing to Temperature:
-
Initiate heating or cooling via the reactor jacket to bring the slurry to the target reaction temperature. Monitor the heating/cooling rate to ensure it is controllable.
-
-
Dosing of Reagent 'B':
-
Begin dosing liquid reagent 'B' at the rate determined by the calorimetry study and heat transfer calculations.
-
CRITICAL: Closely monitor the reaction temperature (Tr) and the jacket temperature (Tj). A widening gap between Tr and Tj can indicate a strong exotherm. An increase in Tr despite full jacket cooling is a sign of potential thermal runaway and should trigger a pause in dosing.
-
Monitor PAT data (e.g., FTIR for consumption of 'A' and formation of 'C') to confirm the reaction is proceeding as expected.
-
-
Reaction Hold and Completion:
-
After dosing is complete, hold the batch at temperature for the required time as determined by lab kinetic studies.
-
Use PAT and/or offline samples (e.g., HPLC) to confirm reaction completion.
-
-
Work-up and Isolation:
-
Proceed with the planned work-up steps (e.g., cooling crystallization, filtration, washing, drying). The specific parameters for these steps (e.g., cooling rate for crystallization) should also have been developed at the lab scale.
-
-
Post-Batch Review:
-
Analyze all collected data from the batch record and PAT instruments. Compare the pilot-plant performance (yield, purity, cycle time, impurity profile) against the lab-scale results.
-
Document any deviations and determine their root cause to inform future batches.
-
Conclusion
A successful lab-to-pilot-plant scale-up is not a matter of luck, but the result of meticulous planning, a deep understanding of both chemical and physical processes, and a commitment to safety.[33] By investing in thorough lab-scale characterization, applying sound engineering principles like geometric and dynamic similarity, and leveraging modern tools like reaction calorimetry and PAT, development professionals can significantly de-risk the scale-up process. This structured, data-driven approach ensures that the transition from beaker to barrel is smooth, safe, and ultimately successful in delivering a robust and scalable manufacturing process.[1][8]
References
-
Cleaver, J. (2023). Rules of Thumb: Scale-up. The Chemical Engineer. [Link]
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EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. [Link]
-
Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. [Link]
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Nagy, Z. K., et al. (2024). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. ACS Publications. [Link]
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Pratama, Y., et al. (2018). Scale-Up of Solid-Liquid Mixing Based on Constant Power/Volume and Equal Blend Time Using VisiMix Simulation. MATEC Web of Conferences. [Link]
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Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]
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BioProcess International. (2024). Bioreactor Scale-Up: Mass Transfer. [Link]
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Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. [Link]
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FAI. (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. [Link]
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ResearchGate. (2025). Heat Transfer Inside The PVT Reactor. [Link]
-
Xytel India. (2025). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. [Link]
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O'Grady, D. (2017). Applying simple PAT tools to crystallisation in process chemistry. Speciality Chemicals Magazine. [Link]
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NPTEL. (2021). mod07lec34 - Scale up of Bioreactors - Part 2. YouTube. [Link]
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Mettler Toledo. (n.d.). Reaction Calorimetry Guide. [Link]
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Lone, S. (2019). Scale-up Criterion for Stirred Tank Reactors based on Volumetric Mass Transfer Coefficient. ResearchGate. [Link]
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AIChE. (n.d.). Best Practices for Heat Tracing Pilot Plants. [Link]
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Procegence. (2023). Crystallization Process Development, Optimization, and Scale up by Digital Twin and Knowledge Map. YouTube. [Link]
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Scale-up of continuous reactors. (n.d.). [Link]
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ResearchGate. (2025). Scale-Up of Solid-Liquid Mixing Based on Constant Power/Volume and Equal Blend Time Using VisiMix Simulation. [Link]
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Julabo USA. (2017). How To Scale Up Reactions From a Lab To Commercial Applications. YouTube. [Link]
-
Mettler Toledo. (n.d.). Batch Crystallizer Scale-Up and Design. [Link]
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H.E.L Group. (n.d.). Process Safety and Scale-up. [Link]
-
Capital Resin Corporation. (2024). Dos and Don'ts for Pilot Testing Chemicals. [Link]
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Sai Life Sciences. (n.d.). How PAT tools can help improve understanding of the crystallisation process. [Link]
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MacKinnon, J. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
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Digital WPI. (n.d.). Heat Transfer in Reactor Scale-Up. [Link]
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ResearchGate. (2025). From Bench to Bulk: Navigating the Scale-Up Challenge in Chemical Manufacturing. [Link]
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Syrris. (2018). An Introduction to Reaction Calorimetry. [Link]
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Scribd. (n.d.). Safety Challenges in R&D Pilot Plants. [Link]
-
Malwade, C. (n.d.). Process analytical technology for crystallization of active pharmaceutical ingredients. University of Southern Denmark. [Link]
-
GMM Pfaudler. (n.d.). Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors. [Link]
-
APC. (2021). [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. [Link]
-
ACS Publications. (2025). Bulk Mixing in a Milligram-Scale Solid Phase Batch Reactor. Organic Process Research & Development. [Link]
-
Levin, M. (n.d.). How to Scale Up Scientifically. Pharmaceutical Technology. [Link]
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LinkedIn. (n.d.). ASPECTS OF SCALE-UP: II - Mass Transfer Considerations. [Link]
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CORE. (2017). Modelling and control of crystallization process. [Link]
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Scribd. (n.d.). 6 - Scale Up. [Link]
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Stolyarov, P., et al. (2025). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Industrial & Engineering Chemistry Research. [Link]
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Sci-Hub. (n.d.). Scale‐Up, Stirred Tank Reactors. [Link]
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Jinzong Machinery. (2024). Pilot Reactors: Scaling Small-Scale to Production. [Link]
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Bentham Science. (n.d.). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. [Link]
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ResearchGate. (2025). Reaction calorimetry for process development: Recent advances. [Link]
-
AIChE. (2017). Evaluating Mixing Techniques for Scale-up Processes. [Link]
-
ResearchGate. (n.d.). Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. [Link]
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Synthesis of chiral epoxides from (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Application Note & Protocol: Synthesis of (S)-2-((4-fluorophenoxy)methyl)oxirane
A Guide to the Intramolecular Cyclization of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Abstract & Introduction
Chiral epoxides are invaluable building blocks in modern asymmetric synthesis, serving as pivotal intermediates in the development of numerous pharmaceuticals.[1][2] Their inherent ring strain allows for facile, regioselective, and stereospecific ring-opening reactions with a variety of nucleophiles, enabling the construction of complex molecular architectures with precise stereochemical control. This application note provides a detailed protocol for the synthesis of (S)-2-((4-fluorophenoxy)methyl)oxirane, a valuable chiral intermediate, from its chlorohydrin precursor, (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
The core of this transformation is a base-mediated intramolecular SN2 reaction, a specific application of the Williamson ether synthesis.[3][4][5] This method is widely employed for its efficiency, reliability, and high stereochemical fidelity. The protocol herein is designed for researchers in organic synthesis and drug development, offering a comprehensive guide that explains the causality behind experimental choices and provides a self-validating system through in-process controls and final product analysis.
Mechanistic Rationale: The Intramolecular Williamson Ether Synthesis
The formation of an epoxide from a halohydrin is a classic example of an intramolecular nucleophilic substitution.[4][5] The reaction proceeds via a well-defined SN2 mechanism, which ensures a predictable stereochemical outcome.
Step 1: Deprotonation A strong base, typically sodium hydroxide (NaOH) or sodium hydride (NaH), deprotonates the hydroxyl group of the chlorohydrin.[6][7] This creates a highly nucleophilic alkoxide ion. The equilibrium of this acid-base reaction favors the formation of the alkoxide, which is a much stronger nucleophile than the starting alcohol.
Step 2: Intramolecular SN2 Attack The newly formed alkoxide attacks the adjacent carbon atom bearing the chlorine atom. This nucleophilic attack occurs from the backside relative to the carbon-chlorine bond, which is a hallmark of the SN2 mechanism.[8] This intramolecular pathway is kinetically favored, particularly for the formation of strained three-membered rings.[9]
Step 3: Ring Closure and Inversion of Stereochemistry As the new carbon-oxygen bond forms, the carbon-chlorine bond breaks, with chloride acting as the leaving group. This concerted process results in the formation of the stable three-membered oxirane (epoxide) ring. Crucially, the backside attack leads to an inversion of the stereocenter at the carbon that was attacked. Therefore, starting with the (R)-chlorohydrin yields the (S)-epoxide.
Experimental Protocol
This protocol details the synthesis of (S)-2-((4-fluorophenoxy)methyl)oxirane on a 10 mmol scale.
Materials & Equipment
| Reagent/Material | M.W. | CAS No. | Supplier | Notes |
| (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol | 218.65 | 122550-61-0 | Sigma-Aldrich | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Fisher Sci. | Reagent Grade, Pellets |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | VWR | ACS Grade |
| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | VWR | ACS Grade, Anhydrous |
| Deionized Water (H₂O) | 18.02 | 7732-18-5 | N/A | |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Sigma-Aldrich | For drying |
| Silica Gel | N/A | 7631-86-9 | SiliCycle | 60 Å, 230-400 mesh |
Equipment: 100 mL Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass funnel, separatory funnel, standard laboratory glassware, column chromatography setup.
Quantitative Data Summary
| Reagent | Amount (mmol) | Mass/Volume | Equivalents |
| (R)-Chlorohydrin | 10.0 | 2.19 g | 1.0 |
| Sodium Hydroxide | 12.0 | 0.48 g | 1.2 |
| Deionized Water | N/A | 20 mL | N/A |
| THF | N/A | 25 mL | N/A |
| Ethyl Acetate | N/A | ~100 mL | N/A |
-
Reaction Time: 2-4 hours
-
Reaction Temperature: 0 °C to Room Temperature
-
Expected Yield: 85-95%
Step-by-Step Procedure
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol (2.19 g, 10.0 mmol).
-
Dissolve the starting material in tetrahydrofuran (THF, 25 mL).
-
Cool the flask in an ice-water bath to 0 °C with gentle stirring. Causality: Cooling the reaction mixture controls the potential exotherm from the acid-base neutralization and maintains reaction selectivity.
-
-
Base Addition:
-
In a separate beaker, prepare a solution of sodium hydroxide (0.48 g, 12.0 mmol) in deionized water (20 mL).
-
Transfer the NaOH solution to a dropping funnel.
-
Add the NaOH solution dropwise to the stirred chlorohydrin solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction Monitoring (Self-Validation):
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed. Causality: TLC provides a simple and effective way to track the conversion of the reactant to the product, preventing premature or unnecessarily long reaction times.
-
-
Work-up and Extraction:
-
Once the reaction is complete, add ethyl acetate (50 mL) to the flask to dilute the mixture.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (30 mL). Causality: The water wash removes excess NaOH and other water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).[10]
-
-
Purification:
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude product by flash column chromatography on silica gel.[10]
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (S)-2-((4-fluorophenoxy)methyl)oxirane as a clear, colorless oil.[11][12]
-
Experimental Workflow Diagram
Analytical Validation: Chiral Purity Determination
Confirming the enantiomeric purity of the final product is critical. The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC).[13][14]
Chiral HPLC Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H column (or equivalent polysaccharide-based column).[13]
-
Mobile Phase: 95:5 (v/v) Hexane : Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified epoxide (~1 mg) in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
Expected Outcome: The (S)-enantiomer should appear as a single, sharp peak. The enantiomeric excess (e.e.) can be calculated from the relative peak areas if a racemic standard is available for comparison. A high e.e. value (>98%) validates the stereospecificity of the intramolecular SN2 reaction.
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of the chiral building block (S)-2-((4-fluorophenoxy)methyl)oxirane. The intramolecular Williamson ether synthesis is a highly efficient transformation that proceeds with predictable stereochemistry. By following the detailed steps for reaction, purification, and analysis, researchers can confidently produce this valuable intermediate with high chemical and enantiomeric purity, ready for application in drug discovery and development programs.
References
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Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides. [Link]
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SciSpace. (n.d.). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically. [Link]
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Brainly. (2023). 1. Cl₂, H₂O 2. NaOH Another mechanism for the formation of epoxides is through the formation of a. [Link]
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ResearchGate. (2025). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]
-
The Organic Chemistry Tutor. (2021). Ether and Epoxide Reactions. YouTube. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Frauenheim, M., Surratt, J. D., Zhang, Z., & Gold, A. (2023). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Atmospheric Chemistry and Physics. [Link]
-
Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. [Link]
-
PubMed. (n.d.). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. [Link]
-
PubMed. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. [Link]
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. [Link]
-
ResearchGate. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methyl, and phenoxy ring-disubstituted isobutyl phenylcyanoacrylates. [Link]
-
National Institutes of Health (NIH). (n.d.). Asymmetric Epoxidation of Fluoroolefins by Chiral Dioxirane. Fluorine Effect on Enantioselectivity. [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. [Link]
-
MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. [Link]
-
PubMed. (n.d.). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Application Notes and Protocols for the Biocatalytic Production of Chiral Halohydrins
Introduction: The Strategic Value of Chiral Halohydrins in Pharmaceutical Synthesis
Chiral vicinal halohydrins are invaluable chiral building blocks in the pharmaceutical industry. Their unique bifunctional nature, possessing both a hydroxyl group and a halogen on adjacent carbons, allows for a diverse range of chemical transformations, making them key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these molecules is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.
Traditional chemical methods for producing enantiomerically pure halohydrins often rely on chiral auxiliaries, stoichiometric amounts of expensive chiral reagents, or metal catalysts, which can present challenges related to cost, scalability, and the generation of hazardous waste. Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient routes to these critical intermediates under mild reaction conditions.[1][2] This guide provides a detailed overview and practical protocols for the two primary biocatalytic strategies for producing chiral halohydrins: the asymmetric reduction of α-halo ketones using ketoreductases (KREDs) and the kinetic resolution of racemic halohydrins catalyzed by halohydrin dehalogenases (HHDHs).
Part 1: Asymmetric Reduction of α-Halo Ketones with Ketoreductases (KREDs)
The most direct biocatalytic route to chiral halohydrins is the stereoselective reduction of a prochiral α-halo ketone. Ketoreductases, a class of oxidoreductase enzymes, are exceptionally well-suited for this transformation. They utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group, creating a chiral center with high enantiopurity.[3]
The "Why": Causality in KRED Selection and Process Design
The success of a KRED-mediated reduction hinges on several key factors:
-
Enzyme Selection: The vast diversity of available KREDs, both from natural sources and through protein engineering, provides a powerful toolkit for identifying an enzyme with the desired stereoselectivity (producing either the (R)- or (S)-alcohol) and activity towards a specific α-halo ketone. Commercial screening kits, such as those from Codexis, offer a rapid and efficient way to identify lead enzyme candidates.[4]
-
Cofactor Regeneration: The nicotinamide cofactors (NAD(P)H) are expensive and are consumed stoichiometrically in the reduction. Therefore, an efficient in situ cofactor regeneration system is essential for the economic viability of the process. The two most common and practical systems are the glucose/glucose dehydrogenase (GDH) system for both NADH and NADPH, and the isopropanol/alcohol dehydrogenase (ADH) system, where the KRED itself can often utilize isopropanol as a sacrificial hydrogen donor.[1]
-
Reaction Medium: The choice of aqueous buffer, pH, and the potential inclusion of co-solvents is critical for enzyme stability and activity, as well as for substrate solubility. Many KREDs are remarkably tolerant to organic co-solvents like isopropanol, which can be advantageous for dissolving hydrophobic substrates.
-
Catalyst Formulation: KREDs can be used as isolated (purified or partially purified) enzymes, as whole-cell biocatalysts (e.g., recombinant E. coli), or in an immobilized form. Whole cells offer the advantage of containing a native cofactor regeneration system, while immobilized enzymes provide enhanced stability and facilitate catalyst recovery and reuse.[5]
Visualizing the KRED-Catalyzed Reduction Workflow
Caption: Workflow for producing chiral halohydrins using KREDs.
Protocol 1: Screening for a Suitable Ketoreductase
This protocol provides a general guideline for screening a panel of KREDs, such as the Codex® KRED Screening Kit, to identify an enzyme with high activity and stereoselectivity for a target α-halo ketone.
Materials:
-
Codex® KRED Screening Kit (or other panel of KREDs)
-
Target α-halo ketone
-
Isopropanol (IPA)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Glucose and Glucose Dehydrogenase (GDH) for NADH-dependent KREDs
-
96-well microtiter plates or 1.5 mL microcentrifuge tubes
-
Plate shaker with temperature control
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Analytical standards of the racemic halohydrin
-
Chiral HPLC or GC system for analysis
Procedure:
-
Prepare a stock solution of the α-halo ketone: Dissolve the ketone in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol to create a concentrated stock solution (e.g., 500 mM).
-
Set up the reactions: In individual wells of a 96-well plate or in microcentrifuge tubes, add the following components:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Cofactor regeneration system:
-
For NADPH-dependent KREDs using IPA regeneration: Add isopropanol to a final concentration of 10-30% (v/v).
-
For NADH-dependent KREDs using glucose/GDH regeneration: Add glucose to a final concentration of 100 mM and a catalytic amount of GDH.
-
-
A small, measured amount of each KRED to be screened (e.g., 1-2 mg).
-
-
Initiate the reaction: Add the α-halo ketone stock solution to each well to a final concentration of 10-20 mM.
-
Incubate: Seal the plate or tubes and incubate at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for 16-24 hours.
-
Work-up:
-
Quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex thoroughly to extract the product.
-
Separate the organic layer. For microcentrifuge tubes, this can be done by centrifugation.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the organic extract by chiral HPLC or GC to determine the percent conversion and the enantiomeric excess (e.e.) of the chiral halohydrin product.
-
Compare the results to a racemic standard to identify the absolute configuration of the product.
-
Protocol 2: Preparative Scale Synthesis of a Chiral Halohydrin using a Whole-Cell Biocatalyst
This protocol describes the expression of a recombinant KRED in E. coli and the use of the resulting whole cells as a biocatalyst for the preparative scale synthesis of a chiral halohydrin. This example utilizes a glucose/GDH system co-expressed within the cells for NADPH regeneration.
Part A: Expression of the Recombinant KRED
-
Transformation: Transform E. coli BL21(DE3) cells with an expression plasmid containing the gene for the desired KRED and a co-expressed GDH. Plate on LB agar containing the appropriate antibiotic for selection.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking (200 rpm).
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]
-
Induction: Cool the culture to 20-25°C and induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Continue to incubate at the lower temperature for 12-16 hours with shaking.[6]
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
Washing: Wash the cell pellet twice with a cold buffer (e.g., 100 mM potassium phosphate, pH 7.0) to remove residual media. The resulting cell paste can be used immediately or stored at -80°C.
Part B: Whole-Cell Bioreduction
-
Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Glucose (1.2 equivalents relative to the ketone substrate)
-
The harvested wet cell paste (e.g., 50-100 g/L)
-
-
Substrate Addition: Add the α-halo ketone substrate (e.g., 50-100 mM). If the substrate has low water solubility, it can be added as a solution in a minimal amount of a water-miscible co-solvent.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C). Monitor the progress of the reaction by periodically taking samples, extracting with an organic solvent, and analyzing by HPLC or GC.
-
Work-up and Purification:
-
Once the reaction has reached completion, remove the cells by centrifugation.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude chiral halohydrin.
-
If necessary, purify the product by flash column chromatography.
-
Protocol 3: Immobilization of a Ketoreductase on Epoxy Resin
Immobilization can significantly improve the operational stability of an enzyme and allows for its reuse, which is highly desirable for industrial applications. This protocol provides a general method for the covalent immobilization of a KRED onto an epoxy-activated resin.
Materials:
-
Purified or partially purified KRED solution
-
Epoxy-activated resin (e.g., Sepalife® EMC)
-
High concentration potassium phosphate buffer (1.0 M, pH 7.5)
-
Low concentration potassium phosphate buffer (50 mM, pH 7.5)
-
Overhead stirrer or rotator
Procedure:
-
Resin Equilibration: Wash the epoxy resin with the high concentration immobilization buffer. Repeat this step 2-3 times to ensure the resin is fully equilibrated.[7]
-
Enzyme Solution Preparation: Dissolve the KRED in the high concentration immobilization buffer to a known protein concentration.
-
Immobilization:
-
Combine the equilibrated resin and the enzyme solution in a suitable vessel. A typical ratio is 1 g of wet resin to 4 mL of enzyme solution.[8]
-
Gently mix the slurry using an overhead stirrer or rotator for 18-24 hours at room temperature. Avoid magnetic stir bars as they can damage the resin beads.[7]
-
-
Washing:
-
After the immobilization period, filter off the enzyme solution. The protein concentration of the supernatant can be measured to determine the immobilization yield.
-
Wash the immobilized enzyme on the resin with the low concentration buffer to remove any non-covalently bound protein. Repeat the washing step 3-4 times.
-
-
Storage: The immobilized KRED can be stored in buffer at 4°C until use.
Part 2: Kinetic Resolution of Racemic Halohydrins with Halohydrin Dehalogenases (HHDHs)
An alternative strategy for producing chiral halohydrins is the kinetic resolution of a racemic mixture. Halohydrin dehalogenases (HHDHs) are particularly adept at this. These enzymes catalyze the reversible intramolecular cyclization of a halohydrin to form an epoxide.[9] In a kinetic resolution, the enzyme will preferentially convert one enantiomer of the racemic halohydrin into the corresponding epoxide, leaving the other, less reactive enantiomer in high enantiomeric excess.
The "Why": Principles of HHDH-Catalyzed Kinetic Resolution
-
Enantioselectivity: The key to a successful kinetic resolution is the high enantioselectivity of the HHDH, meaning it reacts with one enantiomer much faster than the other. The enantioselectivity is often expressed as the E-value, where a higher E-value indicates a better separation of the enantiomers.
-
Reversibility and Reaction Control: The HHDH-catalyzed reaction is reversible. To drive the reaction towards product formation and achieve a high enantiomeric excess of the remaining substrate, the epoxide product can be removed from the reaction mixture. This can be achieved by using a two-phase system where the epoxide partitions into an organic phase, or by adding a second enzyme, such as an epoxide hydrolase, to convert the epoxide to a diol.[9]
-
Yield Limitation: A fundamental characteristic of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, this method is still highly valuable for accessing enantiopure compounds that are difficult to synthesize via asymmetric routes.
Visualizing the HHDH-Catalyzed Kinetic Resolution
Caption: Kinetic resolution of a racemic halohydrin using HHDH.
Protocol 4: Kinetic Resolution of a Racemic Halohydrin
This protocol provides a general method for the kinetic resolution of a racemic halohydrin using a purified HHDH or a whole-cell catalyst expressing an HHDH.
Materials:
-
Racemic halohydrin substrate
-
HHDH (purified enzyme or whole-cell catalyst)
-
Tris-SO4 buffer (50 mM, pH 7.5)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
-
Chiral HPLC or GC system for analysis
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve or suspend the racemic halohydrin in the Tris-SO4 buffer to the desired concentration (e.g., 10-50 mM).
-
-
Enzyme Addition: Add the HHDH catalyst (either as a purified enzyme solution or as a suspension of whole cells) to initiate the reaction.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C).
-
Monitoring the Reaction: Periodically take samples from the reaction mixture. Quench the reaction in the sample by adding an organic solvent and extract the substrate and product. Analyze the organic layer by chiral HPLC or GC to monitor the conversion and the enantiomeric excess of the remaining halohydrin substrate.
-
Reaction Termination and Work-up: When the desired level of conversion (typically close to 50%) and enantiomeric excess of the remaining substrate is reached, stop the reaction.
-
If using a whole-cell catalyst, remove the cells by centrifugation.
-
Extract the entire reaction mixture with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: The resulting mixture will contain the enantioenriched halohydrin and the epoxide product. These can be separated by column chromatography to yield the pure, enantiomerically enriched halohydrin.
Part 3: Data Presentation and Analysis
Table 1: Representative Ketoreductases for Chiral Halohydrin Synthesis
| Enzyme (Source) | Substrate | Product | Cofactor System | Yield (%) | e.e. (%) | Reference |
| KRED-101 (Codexis) | α-Amido-β-keto ester | anti-β-hydroxy-α-amino ester | GDH/Glucose | >99 | >99 (de) | [10] |
| Torulaspora delbrueckii IFO 10921 | Wieland-Miescher ketone | (4S,5S)-alcohol | Whole cell | - | 98 (unreacted ketone) | [10] |
| KRED from Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | GDH/Glucose | - | >99 | [11] |
| DhCR | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | GDH/Glucose | 92.5 | >99 | [3] |
| CgCR | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | GDH/Glucose | 93.0 | >99 | [3] |
Table 2: Halohydrin Dehalogenases in Kinetic Resolution
| Enzyme | Substrate | Product (Remaining Substrate) | E-value | Yield (%) | e.e. (%) | Reference |
| HheC (Trp249Phe mutant) | Methyl 4-chloro-3-hydroxybutanoate | (S)-Methyl 4-chloro-3-hydroxybutanoate | - | 41 | 95.2 | [12] |
| HheC | Racemic epichlorohydrin | (R)-Epichlorohydrin | - | 41 | 99 | [13] |
| HHDH from Agrobacterium radiobacter AD1 | (R,S)-p-Nitro-2-bromo-1-phenylethanol | (S)-p-Nitro-2-bromo-1-phenylethanol | >200 | - | >99 | [14] |
Analytical Methods: Ensuring Scientific Integrity
The accurate determination of conversion and enantiomeric excess is paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods.[15][16]
-
Method Development: A suitable chiral stationary phase must be selected to achieve baseline separation of the enantiomers.
-
Quantification: Conversion is determined by comparing the peak area of the product to the initial peak area of the substrate. Enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Validation: The analytical method should be validated for linearity, accuracy, and precision using authentic standards of the racemic and, if available, the pure enantiomers of the halohydrin.
Conclusion: A Mature Technology for Sustainable Pharmaceutical Manufacturing
Biocatalytic reduction methods, particularly those employing ketoreductases, have become a mature and reliable technology for the production of chiral halohydrins. The commercial availability of diverse enzyme libraries, coupled with efficient and well-understood cofactor regeneration systems, has made biocatalysis a preferred route for the synthesis of these key pharmaceutical intermediates. The ability to perform these reactions in aqueous media under mild conditions significantly reduces the environmental impact compared to traditional chemical synthesis. As protein engineering continues to deliver enzymes with improved activity, stability, and novel specificities, the scope and applicability of biocatalytic halohydrin production will undoubtedly continue to expand, further solidifying its role in green and sustainable pharmaceutical manufacturing.
References
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Zheng, C., et al. (2022). Design and engineering of whole-cell biocatalyst for efficient synthesis of (R)-citronellal. Biotechnology for Biofuels, 15(1), 1-13. Available at: [Link]
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Fox, R. J., et al. (2007). A one-step biocatalytic process for (S)-4-chloro-3-hydroxybutyronitrile using halohydrin dehalogenase: a chiral building block for atorvastatin. Organic Process Research & Development, 11(4), 683-688. Available at: [Link]
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Qiagen (n.d.). Expression of proteins in E. coli. Available at: [Link]
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Sandiego (n.d.). E. Coli protein expression protocol. Available at: [Link]
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protocols.io (2019). E. coli protein expression and purification. Available at: [Link]
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Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a powerful tool for the production of chiral alcohols-part II: processes with whole cells. Applied Microbiology and Biotechnology, 93(4), 1377-1388. Available at: [Link]
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Huang, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. Available at: [Link]
-
Giannopoulos, K., et al. (2020). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. Available at: [Link]
-
Wu, S., et al. (2021). Biocatalytic approaches for the synthesis of optically pure vic-halohydrins. Applied Microbiology and Biotechnology, 105(9), 3437-3450. Available at: [Link]
- Huisman, G. W., et al. (2010). Immobilized ketoreductases and process for making and using the same. Google Patents, US10150959B2.
-
Sanchez, C. A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 937-943. Available at: [Link]
-
Majeric Elenkov, M., et al. (2014). Halohydrin Dehalogenases. In Science of Synthesis: Biocatalysis in Organic Synthesis 2 (pp. 507-532). Thieme. Available at: [Link]
-
Hasnaoui-Dijoux, G., et al. (2008). Sequential kinetic resolution catalyzed by halohydrin dehalogenase. Tetrahedron: Asymmetry, 19(13), 1549-1552. Available at: [Link]
-
Sunresin (n.d.). Seplife® EMC resins - Enzyme Immobilization Procedures. Available at: [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme Microb Technol, 43(4-5), 325-341. Available at: [Link]
-
ResearchGate (n.d.). A recombinant E. coli whole-cell biocatalyst with BDH and the enzymatic... Available at: [Link]
-
ResearchGate (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
-
ResearchGate (n.d.). Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. Available at: [Link]
-
Tang, L. (2004). Kinetic mechanism and enantioselectivity of halohydrin dehalogenase from Agrobacterium radiobacter. University of Groningen. Available at: [Link]
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-
ResearchGate (n.d.). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Available at: [Link]
-
Zhang, W., et al. (2015). Enantioselective bioreductive preparation of chiral halohydrins employing two newly identified stereocomplementary reductases. Green Chemistry, 17(5), 2939-2947. Available at: [Link]
-
ResearchGate (n.d.). Chiral Chlorohydrins from the Biocatalyzed Reduction of Chloroketones: Chiral Building Blocks for Antiretroviral Drugs (ChemCatChem 6/2015). Available at: [Link]
-
Codexis (n.d.). Codex® KRED Screening Kit. Available at: [Link]
-
Schallmey, A., & Schallmey, M. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology, 100(18), 7827-7839. Available at: [Link]
-
Schober, M., et al. (2018). Engineering of Conserved Sequence Motif 1 Residues in Halohydrin Dehalogenase HheC Simultaneously Enhances Activity, Stability, and Enantioselectivity. ACS Catalysis, 8(11), 10694-10704. Available at: [Link]
-
Tufvesson, P., et al. (2011). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Molecules, 16(12), 10595-10617. Available at: [Link]
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Chemistry LibreTexts (2024). 8.3: Halohydrins from Alkenes - Addition of HOX. Available at: [Link]
-
Anslyn, E. V., & Hagedorn, K. W. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 135(42), 15931-15938. Available at: [Link]
-
Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1416. Available at: [Link]
-
Chad's Prep (2020). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. YouTube. Available at: [Link]
-
Kroutil, W., & Faber, K. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: processes with whole cells. Applied microbiology and biotechnology, 76(4), 739-748. Available at: [Link]
-
University of Bristol (n.d.). Determination of enantiomeric excess. Available at: [Link]
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Application and Protocol Guide: Asymmetric Ring-Opening of Epoxides with 4-Fluorophenol
Introduction: The Strategic Value of Chiral β-Aryloxy Alcohols
The enantioselective synthesis of β-aryloxy alcohols is a cornerstone of modern pharmaceutical and materials science research. These structural motifs are prevalent in a wide array of biologically active molecules, including beta-blockers and other adrenergic receptor modulators. The asymmetric ring-opening (ARO) of readily available epoxides with phenolic nucleophiles represents one of the most elegant and atom-economical routes to these valuable chiral building blocks. This guide provides a detailed exploration of this powerful transformation, focusing on the use of 4-fluorophenol as a nucleophile. The incorporation of fluorine is of particular interest in drug development as it can significantly enhance metabolic stability, binding affinity, and lipophilicity.
This document will delve into two primary applications of this methodology: the kinetic resolution of racemic terminal epoxides and the desymmetrization of meso-epoxides, both catalyzed by chiral metal-salen complexes. We will explore the mechanistic underpinnings of this catalytic system, provide detailed, field-tested protocols, and present data to guide your experimental design.
Mechanistic Insights: The Power of Cooperative Bimetallic Catalysis
The high efficiency and enantioselectivity of the epoxide ring-opening reactions catalyzed by chiral (salen)metal complexes, such as the well-established Jacobsen (salen)Co(III) and (salen)Cr(III) catalysts, stem from a sophisticated catalytic cycle.[1][2] While several mechanistic pathways have been elucidated depending on the nucleophile and specific catalyst, a unifying principle is the dual activation strategy.
A widely accepted mechanism involves a cooperative bimetallic pathway where two catalyst molecules work in concert to facilitate the ring-opening.[1][2] One metal center functions as a Lewis acid, coordinating to the epoxide's oxygen atom. This coordination polarizes the C-O bonds, rendering the epoxide more susceptible to nucleophilic attack. Simultaneously, a second catalyst molecule acts as a scaffold to deliver the nucleophile, in this case, the 4-fluorophenoxide, to one of the now-activated carbon centers of the epoxide.[2] This bimetallic transition state assembly ensures a highly ordered and stereochemically defined presentation of the reactants, leading to the observed high levels of enantioselectivity.
The choice of the (R,R) or (S,S) enantiomer of the salen ligand dictates which enantiomer of the epoxide reacts faster in a kinetic resolution or the stereochemical outcome of the desymmetrization of a meso-epoxide.
Figure 1: A simplified representation of the cooperative bimetallic mechanism in the kinetic resolution of a terminal epoxide.
Application 1: Kinetic Resolution of Terminal Epoxides
Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this context, one enantiomer of the terminal epoxide reacts significantly faster with 4-fluorophenol in the presence of the chiral (salen)Co(III) catalyst, yielding the corresponding enantioenriched β-aryloxy alcohol. The unreacted epoxide is simultaneously enriched in the slower-reacting enantiomer. This approach is highly practical as it allows for the isolation of two valuable, enantioenriched products from a single reaction.[3][4]
Experimental Protocol: Kinetic Resolution of Racemic Propylene Oxide with 4-Fluorophenol
This protocol is adapted from the established procedures for the phenolytic kinetic resolution of terminal epoxides developed by Jacobsen and co-workers.[5]
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Jacobsen's Catalyst]
-
Racemic Propylene Oxide
-
4-Fluorophenol
-
Toluene (anhydrous)
-
Acetic Acid (glacial)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Catalyst Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R,R)-Jacobsen's catalyst (0.02 mmol, 2 mol%). Add anhydrous toluene (1.0 mL). To this suspension, add glacial acetic acid (0.02 mmol, 2 mol%) to oxidize the Co(II) to the active Co(III) species. Stir the mixture at room temperature for 30 minutes. The color should change from red to a dark brown/green.
-
Reaction Setup: To the activated catalyst solution, add 4-fluorophenol (0.5 mmol, 0.5 equivalents relative to the epoxide).
-
Initiation of Resolution: Add racemic propylene oxide (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining epoxide and the formed product. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the desired conversion (typically around 50-60%) and enantiomeric excess are achieved, quench the reaction by adding dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted phenol and acetic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The enantioenriched unreacted propylene oxide can often be isolated by careful distillation from the crude reaction mixture. The β-aryloxy alcohol product can be purified by silica gel column chromatography.
Expected Results and Data
The phenolytic kinetic resolution using Jacobsen's catalyst is known for its high selectivity across a range of substituted phenols.
| Phenol Nucleophile | Product Yield (%)a | Product ee (%) | Ref. |
| Phenol | 42 | >99 | [5] |
| 4-Fluorophenol | ~40-45 (estimated) | >98 (estimated) | |
| 4-Chlorophenol | 43 | >99 | [5] |
| 4-Bromophenol | 44 | >99 | [5] |
| 4-Methoxyphenol | 41 | 98 | [5] |
| 3-Methoxyphenol | 42 | >99 | [5] |
aYields are for the isolated β-aryloxy alcohol product and are based on the reacting enantiomer (maximum theoretical yield is 50%).
Application 2: Desymmetrization of meso-Epoxides
The desymmetrization of achiral meso-epoxides is a highly efficient strategy for generating products with multiple stereocenters in a single transformation. In this reaction, the chiral catalyst differentiates between the two enantiotopic carbon atoms of the epoxide ring, leading to a highly enantioselective attack by the nucleophile.
Experimental Protocol: Desymmetrization of Cyclohexene Oxide with 4-Fluorophenol
This protocol is based on the general principles of asymmetric ring-opening of meso-epoxides catalyzed by (salen)Cr(III) complexes, which have shown excellent results with various nucleophiles.[1]
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride [(R,R)-Cr-salen catalyst]
-
Cyclohexene Oxide
-
4-Fluorophenol
-
tert-Butyl methyl ether (TBME, anhydrous)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the (R,R)-Cr-salen catalyst (0.05 mmol, 5 mol%). Add anhydrous TBME (2.0 mL).
-
Addition of Reactants: Add 4-fluorophenol (1.2 mmol, 1.2 equivalents) to the catalyst suspension. Stir for 10 minutes. Then, add cyclohexene oxide (1.0 mmol, 1.0 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC analysis.
-
Workup:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a short plug of silica gel to remove the catalyst, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to isolate the enantioenriched trans-2-(4-fluorophenoxy)cyclohexan-1-ol.
Workflow Visualization
Figure 2: General experimental workflows for kinetic resolution and desymmetrization.
Conclusion and Best Practices
The asymmetric ring-opening of epoxides with 4-fluorophenol, catalyzed by chiral salen complexes, is a robust and highly enantioselective method for the synthesis of valuable chiral β-fluorophenoxy alcohols. The choice between a kinetic resolution of a terminal epoxide and the desymmetrization of a meso-epoxide will depend on the desired target molecule and the availability of starting materials.
For optimal results, consider the following:
-
Catalyst Quality: The activity of the catalyst is paramount. Ensure the salen complex is of high purity and, in the case of Co(II) catalysts, properly activated to the Co(III) state.
-
Anhydrous Conditions: Moisture can compete with the phenolic nucleophile, leading to the formation of diol byproducts. Using anhydrous solvents and oven-dried glassware is crucial.
-
Reaction Monitoring: Careful monitoring of the reaction progress is essential, particularly for kinetic resolutions, to stop the reaction at the optimal point for both product yield and enantiomeric excess of the unreacted starting material.
-
Substrate Scope: While these protocols are broadly applicable, optimization of catalyst loading, solvent, and temperature may be necessary for particularly challenging substrates.
By leveraging the principles and protocols outlined in this guide, researchers can confidently access a wide range of enantioenriched β-aryloxy alcohols for applications in drug discovery and beyond.
References
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
-
Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II). Organic Syntheses, 81, 1. [Link]
-
Ready, J. M., & Jacobsen, E. N. (1999). Asymmetric Catalytic Synthesis of α-Aryloxy Alcohols: Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Phenols. Journal of the American Chemical Society, 121(26), 6086–6087. [Link]
-
Ford, D. D., Nielsen, L. P. C., Zuend, S. J., Musgrave, C. B., & Jacobsen, E. N. (2013). Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution. Journal of the American Chemical Society, 135(41), 15595–15608. [Link]
-
Lidskog, A., Li, Y., & Wärnmark, K. (2019). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 24(17), 3136. [Link]
-
Kamble, R. B., Devalankar, D., & Suryavanshi, G. (2022). Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides. Beilstein Journal of Organic Chemistry, 18, 1356–1364. [Link]
-
Ready, J. M., & Jacobsen, E. N. (1999). Asymmetric Catalytic Synthesis of r-Aryloxy Alcohols: Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-O. J. Am. Chem. Soc., 121, 6086-6087. [Link]
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Welcome to the technical support center for the synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on improving low yields and addressing common experimental challenges. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis
The synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a crucial step in the preparation of various pharmaceutical intermediates. The primary route involves the nucleophilic ring-opening of (R)-epichlorohydrin by 4-fluorophenol. While seemingly straightforward, this reaction is often plagued by low yields due to competing side reactions and challenges in purification. This guide will provide a structured approach to identifying and resolving these issues.
The core reaction is an SN2-type attack of the 4-fluorophenoxide ion on the less sterically hindered carbon of the epoxide ring.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide: Low Yield and Impurities
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Question 1: My overall yield is consistently low. What are the most likely causes?
Low yield is a multifaceted problem. The troubleshooting workflow below can help you systematically identify the root cause.
Caption: Troubleshooting workflow for low yield.
In-depth Analysis:
-
Incomplete Reaction: If significant amounts of 4-fluorophenol or (R)-epichlorohydrin remain, consider the following:
-
Base Stoichiometry and Strength: Ensure at least one equivalent of a suitable base is used to completely deprotonate the 4-fluorophenol. Weak bases may not be sufficient.
-
Reaction Time and Temperature: The reaction may require longer times or slightly elevated temperatures. However, be cautious as higher temperatures can promote side reactions. A carefully controlled temperature ramp can be beneficial.
-
Mixing: In heterogeneous mixtures, ensure vigorous stirring to maximize interfacial contact.
-
-
Formation of Side Products: If your crude analysis shows multiple spots on TLC or peaks in GC/NMR, refer to Question 2.
-
Losses During Work-up and Purification: A good crude yield followed by a low isolated yield points to issues in the purification steps.
-
Extraction: The product has both polar (hydroxyl) and non-polar (aromatic ring, chloromethyl group) character. Ensure your extraction solvent is appropriate. Multiple extractions with a suitable solvent like ethyl acetate or dichloromethane are recommended.
-
Purification Method: While column chromatography is common, the slightly acidic nature of silica gel can sometimes cause degradation of epoxide-derived products. Consider using deactivated silica or an alternative purification method like distillation under reduced pressure if the product is thermally stable.
-
Question 2: My crude product analysis shows significant impurities. What are the common side products and how can I prevent them?
The formation of byproducts is a primary contributor to low yields. Understanding their origin is key to prevention.
Caption: Competing reaction pathways.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Prevention Strategies |
| Regioisomer (2-chloro-3-(4-fluorophenoxy)-1-propanol) | Nucleophilic attack at the more substituted carbon of the epoxide. This is more likely under acidic conditions where the mechanism has SN1 character.[1] | Maintain basic or neutral reaction conditions. Avoid Lewis acid catalysts that might favor attack at the more substituted carbon. |
| Polymerized Epichlorohydrin | Anionic polymerization of epichlorohydrin initiated by strong bases or high temperatures. | Use a stoichiometric amount of a moderately strong base (e.g., K2CO3). Avoid strong bases like NaH unless absolutely necessary and use them at low temperatures. Maintain strict temperature control. |
| Di-alkylation Product | The hydroxyl group of the desired product acts as a nucleophile and attacks another molecule of epichlorohydrin. | Use a slight excess of 4-fluorophenol relative to epichlorohydrin to ensure the epoxide is the limiting reagent. This may result in unreacted phenol, which needs to be removed during purification. |
| 1,3-Dichloropropan-2-ol | Reaction of epichlorohydrin with a chloride source. | Ensure the reaction is anhydrous if using reagents that can generate HCl. |
Question 3: How does the choice of base and solvent affect the reaction?
The base and solvent system is critical for both reaction rate and selectivity.
Base Selection:
The primary role of the base is to deprotonate the 4-fluorophenol, generating the more potent nucleophile, the phenoxide.
| Base | Advantages | Disadvantages |
| NaOH, KOH | Inexpensive, readily available. | Can be too aggressive, leading to epoxide polymerization. Often used in aqueous solutions, which may not be ideal. |
| K2CO3, Cs2CO3 | Milder, less likely to cause polymerization. Can be used in anhydrous conditions. | Slower reaction rates compared to hydroxides. |
| NaH | Strong base, ensures complete deprotonation. | Highly reactive and pyrophoric. Can easily lead to side reactions if not handled properly at low temperatures. |
Solvent Selection:
Aprotic polar solvents are generally preferred as they can solvate the cation of the phenoxide salt, leaving the anion more nucleophilic.
| Solvent | Characteristics |
| DMF, DMSO | High boiling points, excellent at solvating cations. Can be difficult to remove during work-up. |
| Acetonitrile | Lower boiling point, easier to remove. Good for many SN2 reactions. |
| THF, Dioxane | Ethers are generally good solvents for this type of reaction. |
| Phase-Transfer Catalysis (PTC) | In a biphasic system (e.g., toluene/water), a PTC like benzyltriethylammonium chloride can be used to transport the phenoxide from the aqueous phase to the organic phase where the epichlorohydrin resides. This can be a very effective method.[2] |
A study on a similar epoxide ring-opening reaction found that the presence of a controlled amount of water can actually improve selectivity by acting as a proton transfer agent, suppressing the formation of certain side products.[3]
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for this reaction?
A: The optimal temperature is a balance between reaction rate and selectivity. Generally, starting the reaction at room temperature and gently heating to 50-70°C is a good starting point. The reaction is exothermic, so careful monitoring and control are essential. High temperatures (e.g., >100°C) often lead to a decrease in yield due to increased side reactions.[3]
Q: How can I effectively remove unreacted 4-fluorophenol from my product?
A: Unreacted 4-fluorophenol can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or NaHCO3). The acidic phenol will be deprotonated and extracted into the aqueous phase. Be sure to perform subsequent washes with water and brine to remove any residual base and salts.
Q: Is it necessary to use enantiomerically pure (R)-epichlorohydrin?
A: Yes, to obtain the desired (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, it is essential to start with (R)-epichlorohydrin. The primary reaction pathway is an SN2 reaction which proceeds with inversion of stereochemistry at the site of attack. However, since the attack is on the terminal, achiral carbon, the stereochemistry of the chiral center is retained.
Q: Can I use a catalyst to speed up the reaction?
A: Yes, catalysts can be employed. As mentioned, phase-transfer catalysts are effective in biphasic systems. Lewis acids can also catalyze the ring-opening, but care must be taken as they can alter the regioselectivity. For enantioselective transformations, chiral salen-metal complexes have been shown to be effective catalysts for the ring-opening of epoxides with phenols.[4]
Experimental Protocols
General Procedure for Synthesis
-
To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K2CO3, 1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.
-
Add (R)-epichlorohydrin (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-70°C and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with 1M NaOH, followed by water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or vacuum distillation to obtain the pure (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Protocol for Removal of Unreacted Phenol
-
After the reaction is complete and the solvent has been removed, dissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M NaOH solution and shake vigorously. Allow the layers to separate.
-
Drain the aqueous (lower) layer.
-
Repeat the wash with 1M NaOH.
-
Wash the organic layer with water until the pH of the aqueous wash is neutral.
-
Wash the organic layer with brine to remove bulk water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product, now free of unreacted phenol.
References
-
Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. RSC Publishing. Available at: [Link]
- Method of preparing optically active propylene chlorohydrins and propylene oxides. Google Patents.
-
Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine. ResearchGate. Available at: [Link]
-
Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. ResearchGate. Available at: [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Available at: [Link]
-
Opening of Epoxides. Chemistry LibreTexts. Available at: [Link]
Sources
Technical Support Center: A Guide to Controlling Regioselectivity in Halohydrin Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize halohydrin synthesis and face the critical challenge of controlling regioselectivity. Halohydrins are versatile intermediates in the synthesis of complex molecules, particularly epoxides and amino alcohols, making the precise placement of the halogen and hydroxyl groups paramount. This document provides in-depth, mechanism-driven answers to common experimental issues, offering both theoretical understanding and actionable protocols to help you minimize the formation of undesired regioisomers and maximize the yield of your target compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are regioisomers in halohydrin synthesis, and why is their formation a primary concern?
In the context of adding a halogen (X) and a hydroxyl group (OH) across an unsymmetrical alkene, two different constitutional isomers, known as regioisomers, can be formed.[1][2] For example, the reaction of propene with bromine in water can yield both 1-bromo-2-propanol and 2-bromo-1-propanol.
The formation of a mixture of these isomers is a significant issue in synthetic chemistry for several reasons:
-
Reduced Yield: The formation of an unwanted isomer inherently lowers the maximum possible yield of the desired product.
-
Purification Challenges: Regioisomers often have very similar physical properties (e.g., boiling point, polarity), making their separation by common techniques like distillation or column chromatography difficult, time-consuming, and costly.
-
Biological Activity: In drug development, different regioisomers can have drastically different pharmacological activities, potencies, or toxicity profiles. The presence of an undesired regioisomer can compromise the efficacy and safety of a drug candidate.
Therefore, controlling the reaction to favor a single regioisomer is crucial for synthetic efficiency and the purity of the final product.
Q2: What is the accepted mechanism for halohydrin formation, and how does it dictate regioselectivity?
The reaction proceeds via a two-step addition mechanism.[1][3]
-
Formation of a Bridged Halonium Ion: The alkene's π-bond acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂ or an NBS-derived Br⁺ source).[4][5] This forms a cyclic, three-membered intermediate called a halonium ion (e.g., a bromonium or chloronium ion).[1][3][6] This bridged structure is key, as it prevents the formation of a discrete carbocation and thus prevents skeletal rearrangements.[3][7]
-
Nucleophilic Attack by Water: A water molecule (acting as a nucleophile) then attacks one of the two carbons in the halonium ion.[1][8] This attack occurs from the side opposite the bulky halonium bridge, leading to an anti-addition stereochemistry.[1][3][7]
Regioselectivity is determined during this second step. The nucleophile (water) will preferentially attack the carbon atom that can better support a positive charge.[1][9] In the transition state of the ring-opening, the C-X bond to the attacked carbon is elongated, and that carbon atom develops a partial positive charge (δ+). The carbon that is more substituted is better able to stabilize this developing positive charge through inductive effects and hyperconjugation. Consequently, the nucleophile attacks the more substituted carbon.[1][4]
Q3: What is "Markovnikov" vs. "anti-Markovnikov" regioselectivity in this reaction?
These terms describe the regiochemical outcome of the addition.[2]
-
Markovnikov Product: This is the isomer where the hydroxyl group (from water) has added to the more substituted carbon of the original double bond, and the halogen has added to the less substituted carbon. As explained above, this is the electronically favored and typically the major product due to the greater stabilization of the partial positive charge on the more substituted carbon in the transition state.[1][10]
-
Anti-Markovnikov Product: This is the isomer where the hydroxyl group has added to the less substituted carbon , and the halogen is on the more substituted carbon.[2][11] This is generally the minor product under standard conditions.
It is critical to note that the "rule" is defined by the position of the group added from the protic solvent (the '-OH'), not the halogen.
Troubleshooting & Optimization
Q4: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I increase the preference for the Markovnikov product?
A poor regioselectivity suggests that the electronic preference for nucleophilic attack at the more substituted carbon is not strong enough to dominate. This can happen if the substitution pattern on the alkene does not create a significant electronic bias. Here are several strategies to enhance Markovnikov selectivity:
-
Solvent Choice: The choice of solvent can influence the stability of the transition state. Highly polar, protic solvents like water are excellent for promoting the desired pathway. However, if substrate solubility is an issue, a co-solvent system is necessary. Using a high concentration of water in a miscible co-solvent like DMSO or THF is crucial.[8] The high molar excess of water ensures it outcompetes the halide anion as the nucleophile.[6]
-
Halogenating Agent: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are often superior to diatomic halogens (Br₂ or Cl₂).[1][12] These reagents provide a slow, controlled concentration of the electrophilic halogen, which can minimize side reactions like dihalogenation.[8] The mechanism still proceeds through the same halonium ion intermediate.[8][12]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity. Higher temperatures can provide enough energy to overcome the small activation energy difference between the two pathways, leading to a more mixed product distribution.
-
Substrate Structure: Be aware of the limitations of your substrate. If the alkene carbons have very similar substitution patterns (e.g., secondary vs. secondary with similar steric environments), achieving high regioselectivity will be inherently challenging. Electron-withdrawing groups near the double bond can also alter the electronics of the halonium ion, reducing selectivity.[13]
Q5: I need to synthesize the "anti-Markovnikov" halohydrin. What strategies and reagents should I consider?
Synthesizing the anti-Markovnikov isomer is a non-trivial challenge as it goes against the inherent electronic preference of the mechanism. Direct halohydrin formation is often not the best approach. Instead, a multi-step sequence is typically required. One of the most reliable methods involves an epoxidation followed by regioselective ring-opening :
-
Epoxidation: First, convert the alkene to an epoxide using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). This step is stereospecific but not regioselective in the context of the final halohydrin.
-
Acid-Catalyzed Ring Opening: In the presence of a hydrohalic acid (H-X), the epoxide oxygen is protonated, making it a better leaving group. The halide ion (X⁻) then acts as a nucleophile. In this Sₙ2-like ring-opening, the nucleophile will attack the less sterically hindered carbon , which for terminal or monosubstituted alkenes, corresponds to the carbon that would yield the anti-Markovnikov halohydrin.
Q6: I'm observing significant dihalogenation as a side product. What causes this and how can I prevent it?
Dihalogenation occurs when the halide anion (X⁻), generated in the first step, successfully competes with water as the nucleophile in the second step.[6] This leads to the formation of a vicinal dihalide instead of a halohydrin.
Causes:
-
Low Water Concentration: If the concentration of water is not sufficiently high relative to the halide ion, the statistically more nucleophilic halide can attack the halonium ion.
-
Non-Aqueous Solvent: Performing the reaction in an inert solvent like CH₂Cl₂ or CCl₄ will exclusively produce the dihalide product.[6]
Solutions:
-
Use Water as the Solvent: Whenever possible, use water as the reaction solvent. This maximizes its concentration, ensuring it is the predominant nucleophile through mass action.[1][6]
-
Use Aqueous Co-solvents: For water-insoluble alkenes, use a mixture of water and a miscible organic solvent like DMSO, acetone, or THF. A 1:1 or higher ratio of water to organic solvent is recommended.
-
Employ NBS or NCS: As mentioned, these reagents generate Br⁺ or Cl⁺ without producing a full equivalent of the halide anion at the start of the reaction, thus keeping the competing nucleophile concentration low.[12]
Data Summary & Experimental Protocols
Table 1: Factors Influencing Regioselectivity in Halohydrin Formation
| Factor | Condition Favoring Markovnikov Product | Rationale |
| Alkene Substitution | Greater difference in substitution at C=C (e.g., tertiary vs. primary) | Enhances the electronic bias by creating a more stable "carbocation-like" center at the more substituted carbon for nucleophilic attack.[1][9] |
| Halogenating Agent | N-Halosuccinimide (NBS, NCS) | Provides a controlled, low concentration of electrophilic halogen, minimizing the concentration of the competing halide nucleophile.[8][12] |
| Solvent | High concentration of water (or alcohol) | Water acts as both the solvent and nucleophile. A large excess ensures it outcompetes the halide anion for attack on the halonium ion.[6] |
| Temperature | Low temperature (0 °C to 25 °C) | Maximizes the kinetic preference for the lower activation energy pathway leading to the more stable transition state. |
Protocol 1: General Procedure for Maximizing Markovnikov Bromohydrin Formation
This protocol is optimized for the regioselective synthesis of the Markovnikov bromohydrin from a generic terminal alkene (e.g., 1-octene).
Materials:
-
1-Octene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) in a 1:1 mixture of DMSO and water (e.g., 10 mL of each per 10 mmol of alkene).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the cooled, stirring solution in small portions over 15-20 minutes. The solid succinimide byproduct will precipitate as the reaction proceeds.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting alkene is consumed.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing an equal volume of water. Add a small amount of saturated aqueous Na₂S₂O₃ to quench any remaining bromine (indicated by the disappearance of any yellow/orange color).
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Workup - Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromohydrin.
-
Purification: Purify the product via flash column chromatography on silica gel if necessary.
References
-
Brown, H.C. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Farmer, S. (2020). 9.10: Formation of Halohydrins. Chemistry LibreTexts. [Link]
-
LibreTexts. (2023). 8.6: Formation of Halohydrins. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Halohydrins from Alkenes. Chemistry Steps. [Link]
-
Ashenhurst, J. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]
-
StackExchange. (2020). Regioselectivity of electrophilic addition of Halogen and Water (Halohydrin) on Alkenes? Chemistry Stack Exchange. [Link]
-
The Organic Chemistry Tutor. (2016). Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O. YouTube. [Link]
-
TMP Chem. (2023). Halogenation of Alkenes; Halohydrin Formation. YouTube. [Link]
-
Chad's Prep. (2020). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. YouTube. [Link]
-
Chem Lab. (n.d.). Regioselectivity: Electrophilic Addition and Bromohydrin Formation. University of Colorado Boulder. [Link]
-
The Organic Chemistry Tutor. (2021). Bromohydrin Formation Mechanism With NBS | Organic Chemistry. YouTube. [Link]
-
Shellhamer, D. F., et al. (1995). Ionic Reaction of Halogens with Terminal Alkenes: The Effect of Electron-Withdrawing Fluorine Substituents on the Bonding of Halonium Ions. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. [Link]
-
LibreTexts. (2025). 8.3: Halohydrins from Alkenes - Addition of HO-X. Chemistry LibreTexts. [Link]
-
Leah4sci. (2019). Markovnikov's Rule vs Anti-Markovnikov in Alkene Addition Reactions. YouTube. [Link]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Enhance the Enantiomeric Excess (ee) of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Welcome to the technical support center dedicated to the challenging yet critical task of maximizing the enantiomeric excess (ee) of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. This chiral halohydrin is a pivotal intermediate in the synthesis of various pharmaceuticals, making its enantiopurity a key determinant of final product efficacy and safety. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common issues encountered during its synthesis and purification.
I. Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it crucial for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture.[1] For a mixture of (R) and (S) enantiomers, the ee is calculated as:
% ee = |([R] - [S]) / ([R] + [S])| * 100
In pharmaceutical applications, different enantiomers of a chiral drug can have vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, achieving a high ee for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: I've synthesized racemic 1-Chloro-3-(4-fluorophenoxy)-2-propanol. What are the primary strategies to obtain the (R)-(+)-enantiomer with high ee?
A2: The most common strategies starting from a racemic mixture are:
-
Kinetic Resolution: This involves the selective reaction of one enantiomer, leaving the other unreacted and thus enriched. This can be achieved through:
-
Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can physically separate the two enantiomers.[4][5] This method is highly effective but can be costly for large-scale production.
Q3: My enzymatic kinetic resolution (EKR) is yielding low ee. What are the most common causes?
A3: Low ee in EKR is a frequent issue and can often be traced back to several factors:
-
Suboptimal Reaction Conversion: For the kinetic resolution of a starting material, the highest ee is theoretically achieved at 50% conversion.[6] Pushing the reaction beyond this point will lead to a decrease in the ee of the remaining starting material.
-
Incorrect Enzyme Choice: The enantioselectivity of lipases is highly substrate-specific. An enzyme that works well for one substrate may not be effective for another.
-
Poor Reaction Conditions: Temperature, solvent, pH, and water content can all significantly impact enzyme activity and selectivity. Lower temperatures often favor higher enantioselectivity.[6]
-
Suboptimal Acyl Donor: In transesterification reactions, the choice of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and enantioselectivity.[7]
Q4: How can I accurately determine the ee of my product?
A4: Accurate determination of ee is crucial for process optimization. The most reliable methods include:
-
Chiral HPLC or GC: This is the gold standard for ee determination, providing baseline separation of the enantiomers.[1]
-
NMR Spectroscopy with Chiral Shift Reagents or Solvating Agents: Formation of transient diastereomeric complexes with a chiral agent can lead to distinguishable signals for the enantiomers in the NMR spectrum, allowing for their integration and the calculation of ee.[8]
II. Troubleshooting and Optimization Guides
This section provides a structured approach to troubleshooting common problems encountered when trying to increase the ee of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Guide 1: Troubleshooting Low Enantiomeric Excess in Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique, but its success hinges on careful optimization of multiple parameters. The following decision tree and table will guide you through the troubleshooting process.
Decision-Making Workflow for EKR Optimization
Caption: Troubleshooting workflow for low ee in EKR.
Key Parameters for EKR Optimization
| Parameter | Common Issue | Recommended Action | Rationale |
| Reaction Conversion | Conversion is significantly higher or lower than 50%. | Perform a time-course study and quench the reaction at ~50% conversion. | The ee of the unreacted starting material is maximized at 50% conversion in an ideal kinetic resolution.[6] |
| Enzyme Selection | The chosen lipase exhibits low enantioselectivity (E-value). | Screen a variety of commercially available lipases (e.g., from Pseudomonas, Candida, Mucor) under standard conditions. | Lipases have different active site geometries, leading to varying affinities for the enantiomers of a specific substrate.[7] |
| Temperature | Reaction is run at room temperature or elevated temperatures to speed it up. | Systematically lower the reaction temperature (e.g., from 30°C down to 4°C) and monitor the effect on ee. | The difference in activation energies for the reaction of the two enantiomers often becomes more pronounced at lower temperatures, leading to higher selectivity.[6] |
| Solvent | The solvent may be denaturing the enzyme or leading to poor selectivity. | Screen a range of non-polar organic solvents like toluene, hexane, or methyl tert-butyl ether (MTBE). | The solvent can influence the enzyme's conformation and the solubility of the substrate, both of which affect enantioselectivity.[7] |
| Acyl Donor | The acyl donor is not optimal for the chosen enzyme and substrate. | Test different acylating agents, such as vinyl acetate or isopropenyl acetate. | The structure of the acyl donor can impact how the substrate binds in the enzyme's active site, thereby affecting the enantioselectivity.[9] |
| Enzyme Stability | Inconsistent results or loss of activity over time. | Consider using an immobilized lipase preparation. | Immobilization can enhance the operational stability of the enzyme and allows for easier recovery and reuse.[6] |
Guide 2: Asymmetric Synthesis via Halohydrin Dehalogenases (HHDH)
An alternative to resolving a racemic mixture is to synthesize the desired enantiomer directly. Halohydrin dehalogenases are powerful biocatalysts for the enantioselective ring-opening of epoxides.[10][11]
Workflow for Asymmetric Synthesis using HHDH
Caption: Asymmetric synthesis of the target molecule using HHDH.
Troubleshooting Asymmetric Synthesis with HHDH
| Issue | Potential Cause | Troubleshooting Steps |
| Low ee | The wild-type HHDH does not have high selectivity for the substrate. | - Screen different HHDHs from various microbial sources. - Consider protein engineering of a promising HHDH candidate to improve selectivity.[12] |
| Low Conversion | Sub-optimal reaction conditions (pH, temperature, buffer composition). | - Optimize the pH of the reaction buffer, as HHDH activity is highly pH-dependent. - Vary the reaction temperature. |
| Side Product Formation | Non-enzymatic background reaction or enzyme promiscuity. | - Run a control reaction without the enzyme to quantify the background reaction rate. - Adjust pH and temperature to minimize the non-enzymatic reaction. |
III. Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
This protocol provides a general procedure for the EKR of the racemic alcohol using a lipase.
Materials:
-
(±)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Vinyl acetate
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a dried flask containing molecular sieves, add (±)-1-Chloro-3-(4-fluorophenoxy)-2-propanol (1.0 eq) and anhydrous toluene.
-
Add immobilized CALB (e.g., 50 mg per mmol of substrate).
-
Add vinyl acetate (1.5 eq).
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 25°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine conversion and the ee of the remaining alcohol.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh toluene and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture (containing the (R)-alcohol and the (S)-acetate) by flash chromatography to isolate the (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.[7][13]
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
Procedure:
-
Prepare a standard solution of the racemic material and a sample solution of your reaction product in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the % ee using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
IV. Concluding Remarks
Achieving high enantiomeric excess is a multifaceted challenge that requires a systematic and logical approach. By understanding the underlying principles of asymmetric synthesis and resolution, and by methodically troubleshooting key experimental variables, researchers can significantly improve the enantiopurity of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. This guide serves as a starting point for navigating these challenges, and we encourage you to adapt these strategies to your specific experimental context.
References
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]
- Banoth, L., et al. (2012). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Tetrahedron: Asymmetry, 23(23), 1564-1570.
- Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5086-5122.
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
- Kapoor, M., et al. (2003). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Bioorganic Chemistry, 31(4), 259-269.
- Wenzel, T. J., & Chiral, C. D. (2018). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In Chirality in Drug Design and Development (pp. 1-34). Wiley-VCH.
- de Gonzalo, G., & Lavandera, I. (2017). Biocatalytic synthesis of chiral β-substituted alcohols by combination of halohydrin dehalogenases and other enzymes. Catalysis Science & Technology, 7(1), 13-26.
- Simón, L., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas.
- Sharma, P., & Banerjee, U. C. (2014). Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase. RSC Advances, 4(100), 57234-57242.
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
- Schallmey, M., et al. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology, 100(19), 8267-8278.
-
University of Pennsylvania. (n.d.). Asymmetric Synthesis. [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent Articles. [Link]
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. [Link]
-
ResearchGate. (n.d.). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of β-adrenergic receptor blockers. [Link]
- Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
-
Organic Syntheses. (2019). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone: (R)-(+)-1- (4-Chlorophenyl)-1-m-tolylethanol. [Link]
-
Science Publishing Group. (2016). Kinetic Resolution of (R,S)-1-chloro-3-(1-naphthyloxy) -2-Propanol in an Immobilized Lipase Bioreactor. [Link]
-
PubMed. (2024). Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase. [Link]
-
MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
-
PubMed. (2022). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. [Link]
-
National Institutes of Health. (2012). Enzymatic strategies for asymmetric synthesis. [Link]
-
National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
-
Chemistry Steps. (n.d.). Halohydrins from Alkenes. [Link]
-
Royal Society of Chemistry. (1993). Fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol. [Link]
-
Reddit. (n.d.). Question about asymmetric synthesis. [Link]
-
LookChem. (n.d.). Cas 20133-93-1, 1-chloro-3-(1-naphthyloxy)propan-2-ol. [Link]
-
Wiley Online Library. (2007). Chapter 5: Principles of Asymmetric Synthesis. [Link]
Sources
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- 3. Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
- 11. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Welcome to the technical support center for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, with a primary focus on addressing incomplete reaction conversions. The following content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol and what are its primary applications?
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral chlorohydrin derivative. Its key structural features, a secondary alcohol, a chloromethyl group, and a fluorophenoxy moiety, make it a versatile building block in organic synthesis. It is principally used as a key intermediate in the synthesis of various pharmaceuticals. A notable application is in the preparation of (R)-atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD.[1][2][3][4][5] It is also a precursor for other beta-adrenergic blocking agents.[6]
Q2: What are the main reactive sites on the molecule and what types of reactions can it undergo?
The molecule has two primary reactive sites:
-
The secondary alcohol (-OH group): This group can be deprotonated by a base to form an alkoxide, which can then act as a nucleophile.
-
The primary chloride (-Cl group): The carbon atom attached to the chlorine is electrophilic and is susceptible to nucleophilic attack, leading to substitution of the chlorine atom. This is a common pathway for introducing new functional groups.[7][8]
The interplay between these two sites is crucial. Under basic conditions, the deprotonated alcohol can intramolecularly displace the chloride to form a chiral epoxide, (R)-2-((4-fluorophenoxy)methyl)oxirane. This epoxide is a key intermediate in many synthetic routes.[9][10][11]
Troubleshooting Guide: Incomplete Conversion
Incomplete conversion is a frequent challenge in reactions involving (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. This section provides a systematic approach to diagnosing and resolving this issue.
Q3: My nucleophilic substitution reaction is showing significant amounts of unreacted starting material. What are the potential causes and how can I address them?
Incomplete conversion in a nucleophilic substitution reaction can stem from several factors. A logical troubleshooting workflow can help pinpoint the root cause.
Caption: Troubleshooting workflow for incomplete conversion.
In-depth Analysis of Troubleshooting Steps:
1. Insufficient or Inappropriate Base:
-
Causality: Many reactions with this substrate, particularly those proceeding through an epoxide intermediate, require a base to deprotonate the hydroxyl group. If the base is too weak, present in substoichiometric amounts, or consumed by acidic impurities (including adventitious water), the initial deprotonation step will be incomplete, stalling the reaction.
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure at least one equivalent of base is used. It is common to use a slight excess (1.1-1.5 equivalents).
-
Select an Appropriate Base: Strong, non-nucleophilic bases are often preferred to avoid competition with the primary nucleophile. Examples include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (NaOH) under phase-transfer conditions.[11][12]
-
Ensure Anhydrous Conditions: If using moisture-sensitive bases like NaH, ensure your solvent and glassware are rigorously dried. Water will quench the base.
-
2. Sub-optimal Reaction Temperature:
-
Causality: Nucleophilic substitution reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to sluggish or stalled reactions.
-
Troubleshooting Protocol:
-
Incremental Temperature Increase: Raise the reaction temperature in 10-20 °C increments, monitoring the reaction progress by an appropriate analytical method (TLC, LC-MS, or in-situ monitoring).[13][14]
-
Monitor for Side Products: Be aware that higher temperatures can promote side reactions, such as elimination or decomposition. It is a trade-off between reaction rate and selectivity.
-
3. Improper Solvent Choice:
-
Causality: The solvent plays a critical role in solvating the reactants and influencing the reaction mechanism. For many S_N2-type reactions, polar aprotic solvents (e.g., DMF, DMSO, THF) are ideal as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus increasing its nucleophilicity. Protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its reactivity.
-
Troubleshooting Protocol:
-
Solvent Selection: If not already in use, switch to a polar aprotic solvent.
-
Anhydrous Solvent: Ensure the solvent is anhydrous, as water can participate in side reactions or affect the activity of the base.
-
Q4: I am observing the formation of an unexpected side product. How can I identify and minimize it?
The most common side product is the corresponding epoxide, (R)-2-((4-fluorophenoxy)methyl)oxirane, formed via an intramolecular S_N2 reaction. Another possibility is the formation of a diol via hydrolysis if water is present.
Side Product Identification and Mitigation
| Potential Side Product | Formation Mechanism | Identification (Analytical) | Mitigation Strategy |
| (R)-2-((4-fluorophenoxy)methyl)oxirane | Intramolecular Williamson ether synthesis (intramolecular S_N2) under basic conditions. | Mass Spectrometry (M-18 compared to starting material), ¹H NMR (disappearance of -OH proton, characteristic shifts for epoxide protons). | If the desired reaction is intermolecular substitution, consider protecting the hydroxyl group before reaction. If the epoxide is a desired intermediate that is reacting sluggishly with the nucleophile, focus on optimizing the conditions for the epoxide opening step.[9][10][11] |
| 3-(4-fluorophenoxy)propane-1,2-diol | Hydrolysis of the starting material or the intermediate epoxide. | Mass Spectrometry, ¹H NMR (presence of two -OH protons). | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
Q5: The reaction to form the epoxide from (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is incomplete. How can I drive it to completion?
-
Causality: The formation of the epoxide is an equilibrium process, although it generally favors the strained three-membered ring product due to the intramolecular nature of the reaction. Incomplete conversion is often due to an insufficiently strong base or sub-optimal temperature.
-
Troubleshooting Protocol:
-
Base Selection: Use a strong base such as sodium hydroxide or potassium tert-butoxide.[11] The choice of base can be critical.
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often drive the cyclization to completion.
-
Solvent: A polar solvent that can dissolve the starting material and the base is necessary. THF or a mixture of an organic solvent and water with a phase-transfer catalyst can be effective.
-
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by adding it to a vial containing a small amount of a suitable quenching agent (e.g., saturated aqueous ammonium chloride for organometallic reagents, or water for many other reactions).[15] Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate).
-
TLC Plate Spotting: Spot the starting material, the reaction mixture aliquot, and a co-spot (starting material and reaction mixture in the same spot) on a silica gel TLC plate.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal solvent system will give a good separation between the starting material and the product (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate stain).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. Incomplete conversion will be evident by a persistent starting material spot.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a general starting point for a nucleophilic substitution reaction. Optimization will be required based on the specific nucleophile and desired product.
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Addition of Base: Add a strong, non-nucleophilic base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C. Stir for 30 minutes to allow for the formation of the alkoxide.
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.[15]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[1]
Visualizing Reaction Pathways
The following diagram illustrates the key reaction pathways of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Caption: Competing reaction pathways.
References
-
PubChem. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107. Available from: [Link]
-
Master Organic Chemistry. Epoxide Ring Opening With Base. 2015. Available from: [Link]
- Google Patents. WO2006037055A1 - Synthesis of atomoxetine hydrochloride.
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
ResearchGate. Synthesis of (R)‐fluoxetine and (R)‐atomoxetine and stereochemical assignments. Reaction conditions. Available from: [Link]
-
Organic Chemistry: A Tenth Edition. 18.5 Reactions of Epoxides: Ring-Opening. Available from: [Link]
-
ACS Publications. Fluorometric Monitoring Of Organic Reactions On Solid Phase. Available from: [Link]
-
PubMed. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Available from: [Link]
-
Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]
-
Beilstein Journals. NMR reaction monitoring in flow synthesis. Available from: [Link]
-
Biointerface Research in Applied Chemistry. Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Available from: [Link]
- Google Patents. US8299305B2 - Method for preparing atomoxetine.
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Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of a fluorescent probe based on rhodol's highly selective recognition of H2S and its application in cells. Available from: [Link]
-
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available from: [Link]
-
PubChem. 1-Chloro-3-(4-chlorophenyl)propan-2-one | C9H8Cl2O. Available from: [Link]
-
ResearchGate. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available from: [Link]
-
Mettler Toledo. Guide to Inline Monitoring of Reaction Mechanisms. Available from: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
ResearchGate. Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Available from: [Link]
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ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Available from: [Link]
-
Institute of Chemical Reaction Engineering. Reaction monitoring. Available from: [Link]
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ResearchGate. Co(III)-Porphyrin-Mediated Highly Regioselective Ring-Opening of Terminal Epoxides with Alcohols and Phenols. Available from: [Link]
-
PubMed Central. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available from: [Link]
-
ChemSynthesis. 1-chloro-3-isopropoxy-2-propanol. Available from: [Link]
-
PubChem. 1-Chloro-3-methoxypropan-2-ol | C4H9ClO2 | CID 97988. Available from: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]
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Technical Support Center: Optimizing Catalyst Loading for the Synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Welcome to the technical support guide for the synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, a key chiral intermediate in the development of various pharmaceutical agents. This document is designed for researchers, chemists, and process development professionals to provide expert insights, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the critical step of catalyst loading optimization. Our goal is to empower you to achieve high yield, excellent enantioselectivity, and robust process control.
The primary and most effective route to this molecule involves the kinetic resolution of a racemic precursor, typically via the asymmetric ring-opening (ARO) of an epoxide. The choice of catalyst and its precise loading are paramount for the success of this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the state-of-the-art catalysts for synthesizing this chiral alcohol?
The most successful methods rely on the kinetic resolution of a racemic epoxide, either racemic epichlorohydrin followed by reaction with 4-fluorophenol, or the resolution of racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol itself. Two main classes of catalysts dominate this field:
-
Chiral Salen-Metal Complexes: Specifically, (salen)Co(III) complexes are renowned for the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides.[1][2][3][4] These catalysts are highly effective, demonstrating extraordinary scope and selectivity for a wide variety of epoxides.[4] They are commercially available and recyclable, making them suitable for both lab-scale and industrial applications.[4][5]
-
Biocatalysts (Lipases): Enzymes, particularly lipases, are widely used for the kinetic resolution of the racemic chlorohydrin alcohol through enantioselective acylation.[6][7] Lipases offer the advantages of operating under mild reaction conditions and often exhibit high enantioselectivity.[8]
The choice between these depends on factors like substrate scope, cost, downstream processing, and desired reaction conditions. For the HKR of a precursor epoxide, (salen)Co catalysts are generally the preferred method due to their high efficiency and selectivity.[4]
Q2: How do I determine a starting point for catalyst loading?
For chiral (salen)Co(III) complexes in Hydrolytic Kinetic Resolution (HKR), the literature provides a well-established starting range.
-
Recommended Starting Range: 0.2 to 2.0 mol % relative to the racemic epoxide.[4][8]
-
Typical Starting Point: For initial screening experiments, a loading of 0.5 to 1.0 mol % is a robust starting point.
This low loading is a significant advantage of the (salen)Co system, making it economically and environmentally appealing.[4] For biocatalysts like lipases, the loading is typically determined by weight or activity units and can vary significantly based on the enzyme's purity and activity; consulting the supplier's technical data sheet or relevant literature is essential.[9]
Q3: What is the mechanistic role of the catalyst and how does loading impact the reaction?
In the (salen)Co-catalyzed HKR, the mechanism is understood to involve the cooperative action of two catalyst molecules.[1][2][3] One molecule of the Co(III) complex activates the epoxide, making it more susceptible to nucleophilic attack, while a second catalyst molecule delivers the nucleophile (water).
This bimetallic mechanism explains the second-order dependence on catalyst concentration observed in kinetic studies.[1][3]
Impact of Catalyst Loading:
-
Too Low: Insufficient catalyst concentration leads to a slow reaction rate, potentially requiring impractically long reaction times to reach the desired conversion (~50% for optimal resolution).
-
Too High: While increasing the catalyst loading will increase the reaction rate, it presents diminishing returns. It significantly increases costs and can complicate product purification by introducing higher levels of metal contaminants. There is typically no benefit to enantioselectivity by increasing the loading beyond the optimal range.
The goal of optimization is to find the "sweet spot"—the lowest catalyst loading that achieves the desired conversion in a practical timeframe without compromising enantiomeric excess (ee).
Troubleshooting Guide: Catalyst Loading & Performance
This section addresses specific issues you may encounter during the synthesis.
Problem 1: The reaction is very slow or has stalled (Low Conversion).
Potential Cause A: Insufficient Catalyst Loading While the 0.2-2.0 mol % range is a strong guideline, highly impure substrates or solvents can deactivate a portion of the catalyst, effectively lowering the active catalyst concentration.
-
Solution:
-
Verify Substrate/Solvent Purity: Ensure starting materials and solvents are free from potential catalyst poisons (e.g., coordinating impurities, strong acids/bases).
-
Incremental Increase: Increase the catalyst loading in small increments. For example, if you started at 0.5 mol %, try subsequent experiments at 0.75 mol % and 1.0 mol %. Monitor the reaction progress (e.g., by GC or HPLC) to correlate loading with reaction rate.
-
Potential Cause B: Catalyst Deactivation The active Co(III) species can be sensitive to its environment.
-
Solution:
-
Moisture and Air: While water is the reagent in HKR, ensure the catalyst itself is handled and stored under appropriate conditions to prevent degradation before use.
-
pH Control: The reaction is sensitive to pH. The presence of acidic impurities in the epoxide can protonate the active catalyst, inhibiting its function. A non-nucleophilic base can be beneficial.
-
Problem 2: Enantiomeric Excess (ee) of the recovered epoxide is low.
Potential Cause A: Incomplete Reaction Kinetic resolution is a concentration-dependent process. To achieve high enantiomeric purity of the unreacted starting material, the reaction must proceed to a sufficiently high conversion.
-
Causality: In a kinetic resolution, the catalyst preferentially reacts with one enantiomer. As the reaction progresses, the faster-reacting enantiomer is consumed, enriching the reaction mixture in the slower-reacting enantiomer. High ee (>99%) is typically achieved only when the conversion is >50%.
-
Solution: Do not stop the reaction prematurely. Allow the reaction to proceed to at least 50-55% conversion. This may require a higher catalyst loading or a longer reaction time. Monitor both conversion and ee simultaneously to find the optimal endpoint.
Potential Cause B: Suboptimal Reaction Temperature Asymmetric reactions are often highly sensitive to temperature.
-
Causality: The difference in the activation energies for the reaction of the two enantiomers determines the selectivity. Lowering the temperature generally increases this energy difference, leading to higher enantioselectivity.[10]
-
Solution: Run the reaction at a lower temperature. HKR reactions are typically performed at or slightly below room temperature (20-25 °C). If selectivity is poor, try running the reaction at 0-4 °C. This will slow the reaction rate, which may need to be compensated for with a slight increase in catalyst loading.
Table 1: Illustrative Effect of Catalyst Loading and Conversion on Enantiomeric Excess (ee)
| Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) | ee of Recovered Epoxide (%) |
|---|---|---|---|
| 0.2 | 24 | 35 | 85 |
| 0.5 | 16 | 52 | >99 |
| 1.0 | 8 | 53 | >99 |
| 0.5 | 8 | 40 | 90 |
Data is illustrative and will vary based on specific substrate and conditions.
Experimental Protocol: Catalyst Loading Screen for HKR
This protocol outlines a systematic approach to optimizing catalyst loading.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the (R,R)-(salen)Co(III)OAc catalyst to an oven-dried reaction flask.
-
Reagents: Add the racemic epoxide substrate. If using a co-solvent (e.g., THF, for very nonpolar epoxides), add it now.[1]
-
Initiation: Add 0.55 equivalents of degassed, deionized water to begin the reaction.
-
Monitoring: Stir the reaction at room temperature (22 °C). At set time points (e.g., 2, 4, 8, 16, 24 hours), withdraw a small aliquot, quench it (e.g., with a small amount of acetic acid and pass through a silica plug), and analyze by chiral GC or HPLC to determine both the conversion and the enantiomeric excess of the epoxide.
-
Optimization: Repeat the experiment with varied catalyst loadings (e.g., 0.2%, 0.5%, 1.0%) to identify the minimum loading required to achieve >50% conversion and >99% ee in the desired timeframe.
Visual Guides
Catalytic Cycle and Bimetallic Mechanism
The following diagram illustrates the widely accepted cooperative bimetallic mechanism for the (salen)Co-catalyzed hydrolytic kinetic resolution. This highlights why catalyst concentration is a critical parameter.
Caption: Cooperative bimetallic mechanism in Hydrolytic Kinetic Resolution (HKR).
Troubleshooting Workflow for Low Enantioselectivity
Use this decision tree to diagnose and resolve issues with low enantiomeric excess (ee).
Caption: Decision tree for troubleshooting low enantiomeric excess (ee).
References
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
-
Ready, J. M., & Jacobsen, E. N. (2001). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 123(12), 2687–2688. [Link]
-
Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
-
Martínez, L. E., Leighton, J. L., Carsten, D. H., & Jacobsen, E. N. (1995). Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes. Journal of the American Chemical Society, 117(21), 5897–5898. [Link]
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. [Link]
-
Babu, R. S., et al. (2010). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. PubMed, 20(1), 10-15. [Link]
- BenchChem Technical Support. (2025). Catalyst Selection for (S)-1-Chloro-2-propanol Synthesis. BenchChem. This is a representative, non-functional URL used for illustrative purposes based on search result content.
- BenchChem Technical Support. (2025). Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. BenchChem. This is a representative, non-functional URL used for illustrative purposes based on search result content.
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Effect of solvent and temperature on (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol reaction kinetics
Welcome to the technical support guide for the synthesis of (R)-3-(4-fluorophenoxy)propylene oxide from (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. This resource is designed for drug development professionals, researchers, and scientists to navigate the nuances of this critical reaction. Here, we move beyond simple protocols to address the underlying principles of the reaction kinetics, focusing on the pivotal roles of solvent and temperature. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthesis.
Section 1: Reaction Mechanism & Core Principles
This section addresses the fundamental questions regarding the chemical transformation. Understanding these principles is the first step to mastering the experiment.
Q1: What is the fundamental reaction mechanism for converting (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol to its corresponding epoxide?
A1: The reaction is a classic intramolecular Williamson ether synthesis.[1] It proceeds via a two-step sequence that is effectively a single kinetic process under basic conditions:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of the chlorohydrin, forming a transient chiral alkoxide intermediate.
-
Intramolecular Sₙ2 Cyclization: The newly formed alkoxide acts as an intramolecular nucleophile. It attacks the adjacent carbon atom bearing the chlorine atom in a backside attack, displacing the chloride ion and forming the three-membered epoxide ring.[2][3]
This Sₙ2 (bimolecular nucleophilic substitution) pathway dictates the stereochemical outcome and is highly sensitive to steric hindrance and the surrounding solvent environment.[2][4]
Q2: Why is the choice of solvent so critical for the reaction rate?
A2: The solvent directly influences the reactivity of the nucleophile (the alkoxide intermediate). The choice of solvent can dramatically accelerate or hinder the Sₙ2 cyclization step.
-
Polar Aprotic Solvents (e.g., THF, DMF, Acetone): These are generally the best choice. They can solvate the cation of the base (e.g., Na⁺ in NaOH) but do not form a strong solvation shell around the negatively charged alkoxide. This "naked" nucleophile is highly reactive, leading to a faster reaction rate.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are less ideal. They possess acidic protons that can form hydrogen bonds with the alkoxide nucleophile. This creates a "solvation shell" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophilic carbon, thus slowing the reaction rate significantly.
Q3: How does temperature impact the kinetics and potential outcomes of this reaction?
A3: Temperature directly affects the rate of reaction, as described by the Arrhenius equation.
-
Increasing Temperature: Generally increases the reaction rate by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions that can overcome the activation energy barrier.
-
Excessive Temperature: Can be detrimental. High temperatures can promote side reactions, such as elimination pathways or decomposition of the product or starting material.[5][6] For Sₙ2 reactions, moderate temperatures are usually sufficient and optimal. The goal is to find a temperature that provides a reasonable rate without compromising the purity and yield of the desired epoxide.
Section 2: Troubleshooting Guide
Encountering issues during experimentation is common. This guide provides a logical framework for diagnosing and resolving frequent problems.
Q1: My reaction is extremely slow or has not gone to completion. What are the likely causes and solutions?
A1: A slow or stalled reaction is one of the most common issues. Systematically check the following:
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| 1. Inappropriate Solvent | The use of a polar protic solvent (water, ethanol) is a primary culprit. These solvents stabilize the alkoxide nucleophile through hydrogen bonding, drastically reducing its reactivity. Solution: Switch to a polar aprotic solvent like Tetrahydrofuran (THF), Acetonitrile, or Dimethylformamide (DMF) to enhance the nucleophilicity of the alkoxide. |
| 2. Insufficient Temperature | Chemical reactions have an activation energy barrier. If the thermal energy of the system is too low, very few molecules will have sufficient energy to react. Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each stage. Be cautious not to overheat, which can lead to side products.[5] |
| 3. Weak or Insufficient Base | The first step is deprotonation. If the base is too weak (e.g., NaHCO₃) or used in a substoichiometric amount, not all of the chlorohydrin will be converted to the reactive alkoxide intermediate. Solution: Ensure you are using a strong base (e.g., NaOH, KOH, NaH) and that at least one full equivalent is present. For moisture-sensitive reactions, using freshly opened or properly stored reagents is critical. |
| 4. Biphasic System Issues | If using an aqueous base (like 50% NaOH) with an organic solvent, the reaction may be limited to the interface between the two phases. Solution: Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The PTC transports the hydroxide ion into the organic phase, creating a homogeneous reaction environment and dramatically increasing the rate.[7][8] |
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Start -> CheckSolvent; CheckSolvent -> SolventType; SolventType -> CheckTemp [label="Yes"]; SolventType -> SwitchSolvent [label="No"]; CheckTemp -> TempType; TempType -> CheckBase [label="Yes"]; TempType -> IncreaseTemp [label="No"]; CheckBase -> BaseType; BaseType -> ConsiderPTC [label="Yes"]; BaseType -> CorrectBase [label="No"]; ConsiderPTC -> AddPTC [label="Yes"]; }
Q2: I'm observing significant impurity formation in my final product. What are the common side reactions?
A2: Impurities often arise from competing reaction pathways or product degradation.
| Impurity/Side Product | Plausible Cause & Mechanism | Preventative Measures |
| Diol (Hydrolysis Product) | The epoxide product can undergo ring-opening if water is present, especially under basic or acidic (during workup) conditions. Water acts as a nucleophile, attacking the epoxide to form a diol.[9] | Use anhydrous solvents and reagents.Perform the reaction under an inert atmosphere (N₂ or Ar).During workup, neutralize the reaction mixture carefully at low temperatures and avoid prolonged exposure to acidic or strongly basic aqueous conditions. |
| Polymeric Material | If the concentration of the starting material is too high, the alkoxide of one molecule can act as a nucleophile towards the chlorohydrin of another molecule (intermolecular Sₙ2), leading to oligomers or polymers. | Run the reaction at a lower concentration (e.g., <0.5 M).Consider using a slow-addition technique for either the base or the chlorohydrin to keep the instantaneous concentration of the reactive intermediate low. |
| Unknown Byproducts | High temperatures can promote undesired elimination reactions or decomposition.[6] | Maintain the lowest possible temperature that affords a reasonable reaction rate.Ensure the reaction is monitored closely (e.g., by TLC or HPLC) to avoid letting it run for an unnecessarily long time after completion. |
Section 3: Experimental Protocols & Data Interpretation
Practical application requires robust protocols and the ability to interpret the resulting data.
Protocol 1: Kinetic Analysis of Epoxide Formation via HPLC
This protocol outlines a method to quantify the effect of solvent and temperature on the reaction rate.
Objective: To determine the pseudo-first-order rate constant (k_obs) for the cyclization of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Methodology:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol in the chosen solvent (e.g., THF). Prepare a 1.0 M stock solution of NaOH in the same solvent if possible, or use an aqueous solution if a PTC is being studied.
-
Reaction Setup: In a jacketed reaction vessel maintained at the desired temperature (e.g., 40°C), add the chlorohydrin solution. Allow it to thermally equilibrate for 15 minutes.
-
Reaction Initiation (t=0): Add a stoichiometric equivalent of the base to the vigorously stirred solution to initiate the reaction. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90 min), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a quenching solution (e.g., 900 µL of a buffered mobile phase, pH 7) to stop the reaction.
-
HPLC Analysis: Inject the quenched sample into an HPLC system. A reverse-phase C18 column is typically suitable. Monitor the disappearance of the starting material peak area over time.[10]
-
Data Analysis: Plot the natural logarithm of the concentration (or peak area) of the starting material versus time. The slope of the resulting line will be equal to -k_obs.
Data Presentation: Effect of Solvent and Temperature
The following table presents illustrative data to demonstrate the expected kinetic trends.
| Solvent | Temperature (°C) | Relative k_obs (Pseudo-First-Order Rate Constant) | Notes |
| Ethanol | 25 | 1 (Baseline) | Protic Solvent: Slow rate due to H-bonding with the alkoxide. |
| Ethanol | 50 | 4 | Rate increases with temperature but is still hampered by the solvent. |
| THF | 25 | 25 | Aprotic Solvent: Significant rate increase due to the "naked" nucleophile. |
| THF | 50 | 110 | Optimal Conditions: A good balance of fast rate and controlled temperature. |
| THF + 5% H₂O | 50 | 60 | A small amount of protic solvent significantly reduces the rate. |
| Toluene + TBAB (PTC) | 50 | 95 | PTC enables fast reaction in a non-polar, biphasic system. |
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use sodium hydride (NaH) as a base?
-
A: Yes, NaH is an excellent, non-nucleophilic base for this reaction. It deprotonates the alcohol irreversibly to form the alkoxide and hydrogen gas. It requires strictly anhydrous conditions.
-
-
Q: My starting material is a solid. How does this affect the kinetics?
-
A: The reaction occurs in the solution phase. Ensure your starting material is fully dissolved in the chosen solvent before initiating the reaction. If solubility is an issue, you may need to screen for a more suitable solvent or gently warm the mixture to achieve dissolution before adding the base.
-
-
Q: How can I confirm that the stereochemistry is retained (i.e., R-chlorohydrin gives R-epoxide)?
-
A: The mechanism involves deprotonation at the C2 hydroxyl and an Sₙ2 attack at C1. The stereocenter at C2 is not directly involved in the bond-breaking or bond-forming of the cyclization, so its configuration is retained. You can confirm the enantiomeric purity of your product using chiral HPLC or by measuring its optical rotation and comparing it to literature values.
-
-
Q: What is the first thing I should check if a reaction that previously worked is now failing?
-
A: Check your reagents, especially the base and the solvent. A previously opened bottle of anhydrous solvent may have absorbed atmospheric moisture. A container of NaOH may have reacted with CO₂ from the air. Always use fresh, high-quality reagents for the best reproducibility.
-
References
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]
-
Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family. [Link]
-
The Organic Chemistry Tutor. (2023). Halohydrin Formation and Epoxidation of Alkenes. YouTube. [Link]
-
Gamenara, D., et al. (n.d.). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. PubMed. [Link]
-
Chemistry LibreTexts. (2020). Synthesis of Epoxides. [Link]
-
The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]
-
Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]
-
Gawade, P. N., et al. (2010). Application of phase transfer catalysis in the synthesis of low-molecular-weight epoxy resins. Polimery. [Link]
-
MacMillan Group. (2008). Phase-Transfer Catalysis. [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
-
Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. [Link]
-
Chemistry LibreTexts. (2021). Factors affecting the SN2 Reaction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Identifying and characterizing byproducts in (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol synthesis
Technical Support Center: Synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Welcome to the technical support guide for the synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. This molecule is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably Atomoxetine[1]. Achieving high purity and yield is paramount, and controlling byproduct formation is the most significant challenge in this process.
This guide is structured to provide direct, actionable advice for researchers, scientists, and process chemists. It is divided into a Frequently Asked Questions (FAQs) section for common queries and a detailed Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism and what are the most common byproducts?
A1: The synthesis is typically a nucleophilic ring-opening of (R)-epichlorohydrin by the 4-fluorophenoxide ion, generated in situ by treating 4-fluorophenol with a base.[2][3] The reaction proceeds via an SN2 mechanism.[4] The phenoxide anion can attack one of two electrophilic carbons of the epoxide ring.
-
Desired Reaction: Attack at the less sterically hindered terminal carbon (C3) of the epichlorohydrin results in the desired product, (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
-
Common Byproducts:
-
Regioisomer: Attack at the internal carbon (C2) leads to the formation of the regioisomeric byproduct, (R)-2-Chloro-3-(4-fluorophenoxy)-1-propanol. This is often the most difficult impurity to separate due to its similar physical properties.
-
Di-substituted Product: The desired product contains a free hydroxyl group which can be deprotonated and react with another molecule of (R)-epichlorohydrin or, more commonly, the product itself can react with another molecule of 4-fluorophenoxide under the reaction conditions. This leads to the formation of 1,3-bis(4-fluorophenoxy)-2-propanol.
-
Glycidyl Ether: Intramolecular cyclization of the initial product can reform an epoxide, yielding (R)-2-((4-fluorophenoxy)methyl)oxirane. This can occur if the base is strong enough to deprotonate the secondary alcohol, which then displaces the adjacent chloride.[3]
-
Q2: How does the choice of base and solvent influence byproduct formation?
A2: The base and solvent system is critical for controlling selectivity and minimizing byproducts.
-
Base: A moderately strong base is needed to deprotonate the 4-fluorophenol (pKa ≈ 9.9) to form the nucleophilic phenoxide. Common choices include sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][6] Using an excessively strong base or a large excess can promote the formation of the di-substituted byproduct by deprotonating the alcohol of the product.
-
Solvent: The solvent choice affects the solubility of the reactants and the reactivity of the nucleophile.
-
Protic Solvents (e.g., water, alcohols): Can solvate the phenoxide ion, potentially reducing its nucleophilicity. However, they are often used for practical reasons.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are excellent for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively "naked" and highly reactive. This can increase the reaction rate but may also increase the formation of byproducts if the temperature is not carefully controlled.
-
Phase-Transfer Catalysis (PTC): Using a biphasic system (e.g., toluene/water) with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective. The catalyst transports the phenoxide from the aqueous phase to the organic phase where it reacts with the epichlorohydrin, often leading to cleaner reactions and lower byproduct levels.[7]
-
Q3: Why is temperature control so important in this synthesis?
A3: Temperature control is crucial for several reasons. The ring-opening of epoxides is an exothermic process.[7] Poor temperature control can lead to:
-
Reduced Regioselectivity: Higher temperatures can provide enough energy to overcome the activation barrier for attack at the more sterically hindered C2 position, increasing the formation of the undesired regioisomer.
-
Increased Di-substitution: Elevated temperatures accelerate the rate of all reactions, including the secondary reaction of the product to form the di-substituted byproduct.
-
Polymerization/Degradation: Epichlorohydrin can polymerize at high temperatures, especially in the presence of base, leading to low yields and difficult purification. Careful temperature management is mandatory to avoid the formation of colored, crosslinked products.[7]
Byproduct Formation Pathways
The following diagram illustrates the desired synthetic route versus the formation of the primary byproducts.
Caption: Reaction pathways in the synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
| Observed Problem | Potential Causes | Recommended Solutions & Characterization |
| Low Yield & High Levels of Regioisomer | 1. High Reaction Temperature: Favors attack at the more substituted C2 carbon. 2. Incorrect Stoichiometry: An excess of epichlorohydrin might not be the primary cause but complicates purification. | Solutions: • Maintain a strict reaction temperature, typically between 40-60°C.[6] Use an ice bath for initial reagent mixing to control the exotherm. • Use a slight excess (1.05-1.1 equivalents) of 4-fluorophenol to ensure all epichlorohydrin is consumed. Characterization: • TLC: The regioisomer often has a very similar Rf value to the product. Use a well-optimized solvent system to attempt separation. • HPLC/LC-MS: This is the best method. The two isomers will have identical mass but different retention times.[8] • ¹H NMR: The proton patterns, particularly for the -CH₂Cl and -CH₂O- groups, will be distinct. For the desired product, the -CH₂Cl protons will be a doublet. For the regioisomer, you would expect a more complex pattern for the proton adjacent to the chlorine. |
| Significant Amount of a High Molecular Weight Byproduct Detected by MS | 1. Excess Base or High Temperature: Promotes deprotonation of the product's hydroxyl group, which then reacts with another equivalent of 4-fluorophenoxide. 2. Incorrect Work-up: Not quenching the reaction properly can allow side reactions to continue. | Solutions: • Use no more than 1.0-1.1 equivalents of base relative to the 4-fluorophenol. • Add the base portion-wise to control the reaction rate and temperature. • Ensure the reaction is properly quenched by acidifying the mixture (e.g., with dilute HCl) to a neutral or slightly acidic pH before extraction. Characterization: • MS: Look for a mass corresponding to 1,3-bis(4-fluorophenoxy)-2-propanol (C₁₅H₁₄F₂O₃, MW ≈ 292.27 g/mol ). • TLC: This byproduct will be significantly less polar than the desired product and will have a higher Rf value. |
| Product Purity is Low, Multiple Unidentified Spots on TLC/HPLC | 1. Degradation of Starting Material: (R)-epichlorohydrin can hydrolyze or polymerize if old or improperly stored. 2. Reaction Overheating: Uncontrolled exotherm can lead to a cascade of side reactions and polymerization.[7] 3. Air Oxidation: Phenols can be susceptible to oxidation, leading to colored impurities. | Solutions: • Use freshly distilled or high-purity (R)-epichlorohydrin. • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. • Adhere strictly to the temperature control measures outlined above. Characterization: • GC-MS: Ideal for identifying a range of volatile and semi-volatile impurities.[9] • LC-MS: Provides mass information for less volatile impurities. • Check the purity of starting materials via GC or NMR before starting the reaction. |
| Enantiomeric Purity is Low (<99% ee) | 1. Racemic Starting Material: The (R)-epichlorohydrin used was not of sufficient enantiomeric purity. 2. Racemization Conditions: While unlikely under standard basic conditions, extreme pH or temperature could potentially lead to side reactions that compromise stereochemical integrity. | Solutions: • Source (R)-epichlorohydrin from a reputable supplier and verify its enantiomeric excess (ee) before use. • Avoid unnecessarily harsh conditions (e.g., prolonged exposure to strong acid/base or high heat). Characterization: • Chiral HPLC: This is the standard method for determining enantiomeric purity. A chiral stationary phase (CSP), often polysaccharide-based, is required to separate the R and S enantiomers.[10][11][12] |
Analytical Protocols
Protocol 1: HPLC-MS Method for Byproduct Identification
This protocol provides a general starting point for identifying the desired product and its primary impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 30% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection:
-
UV/DAD at 225 nm and 270 nm.
-
Mass Spectrometry (ESI+ mode), scanning a mass range of m/z 100-500.
-
-
Expected Results:
-
The desired product and its regioisomer will have the same [M+H]⁺ ion but will elute at different retention times.
-
The di-substituted byproduct will have a higher molecular weight and will likely be more retained (longer retention time) on the C18 column.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Column: Polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: Typically a normal-phase solvent system like Hexane/Isopropanol (e.g., 90:10 v/v). Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed to improve peak shape.[13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C (isocratic).
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
-
Analysis: The (R) and (S) enantiomers will resolve into two separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Troubleshooting Workflow
When an unexpected result occurs, a logical workflow can help diagnose the issue efficiently.
Caption: A systematic workflow for troubleshooting byproduct formation.
References
- U.S. Patent No. US7378553B2. (2008). Isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards.
-
Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. (n.d.). ResearchGate. Retrieved from [Link]
-
Ng, F., et al. (2017). Mechanism of coupling between phenolic compounds and epichlorohydrin... ResearchGate. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2020). National Institutes of Health (NIH). [Link]
-
Synthesis and pharmacology of potential beta-blockers. (1981). PubMed. [Link]
-
Atomoxetine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Green Chemistry. (2012). RSC Publishing. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry. [Link]
-
Opinion of the Scientific Committee on Consumer Products on 1,3-bis-(2,4-diaminophenoxy)propane (A79). (2007). European Commission. [Link]
- U.S. Patent No. US3673264A. (1972). Method of preparing optically active propylene chlorohydrins and propylene oxides.
-
Halogenated epoxide-phenol reactions A mechanism study. (n.d.). Scholars' Mine. [Link]
-
Chiral Separation Principles. (1997). ResearchGate. [Link]
-
Atomoxetine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Epichlorohydrin Opening Mechanism. (2021). YouTube. [Link]
-
New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II). (1990). PubMed. [Link]
-
1,3-Bis(2-aminophenoxy)propan-2-ol. (2009). ResearchGate. [Link]
- European Patent No. EP1761478B1. (2008). An isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards.
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. [Link]
-
Discovery and development of beta-blockers. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis of [R]-(+)-1-Chloro-3-phenyl-3-(4-trifluoromethylphenoxy)propane. (n.d.). Google.
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). ResearchGate. [Link]
-
Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
1,3-Bis(2-nitrophenoxy)propan-2-ol. (2011). National Institutes of Health (NIH). [Link]
-
CAS No: 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. (2017). National Institutes of Health (NIH). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Bis(2-nitrophenoxy)propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. veeprho.com [veeprho.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
Overcoming challenges in the purification of crude (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Welcome to the technical support center for the purification of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral intermediate. Here, we address common challenges encountered during purification, providing not just solutions but also the underlying principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oil with significant chemical impurities. What is the best initial purification strategy?
Answer:
When dealing with a crude, oily product, the primary goal is to remove bulk impurities such as unreacted starting materials (e.g., 4-fluorophenol, epichlorohydrin) and reaction byproducts before attempting chiral purification. The most effective initial strategy is typically column chromatography on silica gel.
Causality and Experimental Choices:
Silica gel chromatography separates compounds based on polarity. (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, with its hydroxyl group, is a moderately polar compound. This allows for effective separation from less polar impurities (e.g., residual starting materials) and highly polar, baseline-retained impurities.
Step-by-Step Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb your crude oil onto a small amount of silica gel (dry loading). This prevents the oil from streaking on the column and ensures a tight band, leading to better separation.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a hexane/ethyl acetate mixture). Ensure the column is packed uniformly to avoid channeling.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity (gradient elution). This allows non-polar impurities to elute first, followed by your desired product, leaving more polar impurities on the column.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
This initial cleanup is crucial. Attempting to resolve enantiomers from a chemically impure mixture can compromise the efficiency and lifespan of expensive chiral columns.[1]
Q2: After initial cleanup, the enantiomeric excess (e.e.) of my product is low. How can I improve it?
Answer:
Enriching the enantiomeric excess of a chiral compound is a common challenge. The two primary industrial and laboratory methods for this are preparative chiral chromatography and diastereomeric recrystallization .
Method 1: Preparative Chiral Chromatography (HPLC or SFC)
This is the most direct and often most effective method for separating enantiomers.[2] It utilizes a Chiral Stationary Phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to elute at different times.[3]
-
High-Performance Liquid Chromatography (HPLC): The most widely used technique for chiral separations.[2]
-
Supercritical Fluid Chromatography (SFC): A greener, often faster alternative to HPLC that uses supercritical CO2 as the primary mobile phase, reducing organic solvent consumption.
Workflow for Chiral Method Development and Purification
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enzymatic Resolution of Chlorohydrin Esters
Welcome to the technical support center for the enzymatic resolution of chlorohydrin esters. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their stereoselective syntheses. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind experimental choices, providing you with the knowledge to troubleshoot and enhance the efficiency of your enzymatic resolutions.
Introduction to Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds.[1] It relies on the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme.[1] In the context of chlorohydrin esters, lipases are frequently employed to selectively hydrolyze or acylate one enantiomer, leaving the other unreacted.[2][3] The success of this process hinges on a delicate balance of various reaction parameters. This guide will walk you through common challenges and provide solutions grounded in scientific principles.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Enantioselectivity (Low %ee)
Low enantiomeric excess (%ee) is a frequent hurdle, indicating that the enzyme is not discriminating effectively between the two enantiomers.
Possible Causes & Corrective Actions:
-
Suboptimal Enzyme Choice: Not all lipases are created equal. Their substrate specificities can vary significantly.[2][4]
-
Solution: Screen a panel of commercially available lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia, Candida rugosa) to identify the most selective one for your specific chlorohydrin ester.[2]
-
-
Incorrect Reaction Temperature: Temperature influences the flexibility of the enzyme's active site.[5][6] An unsuitable temperature can reduce the energetic difference in the transition states for the two enantiomers, leading to lower selectivity.
-
Inappropriate Solvent: The solvent can affect the enzyme's conformation and the solubility of the substrate.
-
Solution: Test a range of organic solvents with varying polarities (e.g., hexane, toluene, tert-butyl methyl ether (TBME), acetonitrile). Non-polar solvents often provide higher enantioselectivity.[10]
-
Experimental Protocol: Lipase Screening for Optimal Enantioselectivity
-
Preparation: Prepare stock solutions of your racemic chlorohydrin ester and the acyl donor (if applicable) in a chosen solvent.
-
Reaction Setup: In separate vials, add your substrate solution to a small amount of different lipases (e.g., Novozym 435, Lipase PS, Amano Lipase AK).
-
Incubation: Incubate the reactions at a constant temperature (e.g., 30°C) with agitation.
-
Monitoring: Periodically take samples and analyze the %ee of the substrate and product using chiral HPLC or GC.[11][12][13]
-
Selection: Choose the lipase that provides the highest enantioselectivity at approximately 50% conversion.
Issue 2: Slow or Stalled Reaction Rate
A sluggish reaction can be impractical and may lead to degradation of the enzyme or substrate over long reaction times.
Possible Causes & Corrective Actions:
-
Suboptimal pH: The pH of the microenvironment around the enzyme is critical for its catalytic activity.[14][15] For hydrolysis reactions, the release of carboxylic acid can lower the pH and inhibit the enzyme.
-
Solution: For hydrolysis, use a buffer to maintain the optimal pH of the lipase, which is often slightly alkaline (pH 7-9).[7][16] For transesterification in organic media, the influence of pH is less direct but can be modulated by adding a small amount of aqueous buffer or by using a salt-hydrated enzyme preparation.
-
-
Low Temperature: While beneficial for selectivity, low temperatures decrease the kinetic energy of molecules, slowing down the reaction rate.[17][18]
-
Solution: Find a balance between reaction rate and enantioselectivity by optimizing the temperature. A slight increase in temperature might significantly improve the rate without a drastic loss in selectivity.[5]
-
-
Mass Transfer Limitations: In two-phase systems (e.g., aqueous/organic), the transfer of the substrate to the enzyme's active site can be the rate-limiting step.[19]
-
Solution: Increase the interfacial area between the phases through vigorous stirring or by using a suitable emulsifier. Ensure the enzyme is well-dispersed in the reaction medium.
-
-
Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity.[20]
-
Solution: For substrate inhibition, maintain a low substrate concentration by fed-batch addition. For product inhibition, consider in-situ product removal (e.g., by using a scavenger for the co-product).
-
Issue 3: Poor Enzyme Stability and Reusability
The cost-effectiveness of enzymatic resolutions often depends on the ability to reuse the biocatalyst.[21]
Possible Causes & Corrective Actions:
-
Enzyme Denaturation: Harsh reaction conditions such as extreme pH, high temperature, or certain organic solvents can denature the enzyme.[6]
-
Solution: Operate within the enzyme's optimal pH and temperature range. For reactions in organic solvents, choose a solvent that is known to be compatible with lipases.
-
-
Physical Loss of Enzyme: Free enzyme powder can be difficult to recover completely after the reaction.
Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the enantiomeric excess (%ee) of my chlorohydrin and its ester?
A1: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[11][12][13] You will need a chiral stationary phase (column) that can separate the enantiomers. The %ee is calculated from the peak areas of the two enantiomers. Other methods include polarimetry and NMR with chiral shift reagents, though these are often less accurate for precise %ee determination.[26]
Q2: What is the difference between kinetic resolution and dynamic kinetic resolution (DKR)?
A2: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[1] In Dynamic Kinetic Resolution (DKR), the unreacted enantiomer is continuously racemized back to the racemic mixture. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.[27] DKR of chlorohydrins can be achieved by combining the enzymatic resolution with a racemization catalyst, such as a ruthenium complex.[28]
Q3: Can I use a whole-cell biocatalyst instead of an isolated enzyme?
A3: Yes, using whole microbial cells can be a cost-effective alternative as it eliminates the need for enzyme purification. However, the presence of other cellular enzymes may lead to side reactions. It is crucial to screen different microorganisms for the desired activity and selectivity.
Q4: My reaction works well at a small scale, but fails upon scale-up. What could be the issue?
A4: Scale-up issues often stem from inefficient mixing and mass transfer limitations.[19] In a larger reactor, it can be more challenging to achieve the same level of agitation and dispersion as in a small vial. This can lead to localized pH gradients and poor substrate availability for the enzyme. Ensure your scale-up protocol accounts for maintaining efficient mixing.
Q5: How does water activity affect my transesterification reaction in an organic solvent?
A5: Even in non-aqueous media, a small amount of water is essential for enzyme activity. This "bound water" maintains the enzyme's catalytically active conformation. However, too much water can promote the competing hydrolysis reaction, reducing the yield of the desired ester. Water activity can be controlled by adding a specific amount of water to the solvent or by using salt hydrates.
Visualizing the Process
Diagram 1: General Workflow for Troubleshooting Enzymatic Resolution
Caption: A troubleshooting workflow for common issues in enzymatic resolution.
Diagram 2: The Influence of pH and Temperature on Lipase Activity
Caption: General representation of the impact of pH and temperature on lipase activity.
Summary of Key Optimization Parameters
| Parameter | Typical Range | Key Considerations |
| Enzyme | N/A | Screen various lipases for optimal selectivity and activity. |
| Temperature | 20 - 60 °C | Balance between reaction rate and enantioselectivity.[7][8] |
| pH | 6.0 - 9.0 | Crucial for enzyme activity and stability, especially in hydrolysis.[7][14] |
| Solvent | Non-polar (e.g., hexane, toluene) | Affects enzyme conformation, substrate solubility, and selectivity.[10] |
| Water Content | Minimal but essential | Critical for maintaining enzyme's active conformation in organic media. |
| Agitation | 150 - 250 rpm | Important for overcoming mass transfer limitations. |
| Substrate Conc. | 0.1 - 0.5 M | High concentrations can lead to substrate inhibition. |
References
- Practical Considerations in Kinetic Resolution Reactions. (n.d.). STEM - Unipd.
- Effect of mass transfer limitations on the enzymatic kinetic resolution of epoxides in a two-liquid-phase system. (2001). PubMed.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH.
- Effects of pH and temperature on the activity and stability of lipase... (n.d.). ResearchGate.
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- Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. (n.d.). Der Pharma Chemica.
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Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different effects within the chiral environment of the human body.[1][2] A classic example is the beta-blocker class of drugs, where typically only one enantiomer, often the (S)-isomer, possesses the desired therapeutic activity, while the other may be inactive or contribute to side effects.[1][3]
The target of our investigation, (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, is a chiral chlorohydrin. Its structural motifs—a secondary alcohol, an ether linkage, and a fluorinated aromatic ring—make it a relevant analogue and potential key intermediate for various beta-adrenergic antagonists. Consequently, ensuring its enantiomeric purity is paramount for controlling the stereochemical integrity of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, experience-driven comparison of methodologies for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric purity of this compound. We will move beyond a simple recitation of steps to explore the underlying principles and rationale, empowering you to make informed decisions in your own laboratory. The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most prevalent and efficient strategy, and will be the focus of this guide.[4][5][6]
Strategic Framework for Chiral Method Development
A successful chiral method development campaign is not a random walk but a systematic process. Retention and selectivity in chiral separations are governed by complex, analyte-specific interactions, making a structured screening and optimization approach essential for success.[7] The overall workflow can be visualized as a logical progression from broad screening to fine-tuned optimization and final validation.
Caption: A logical workflow for chiral HPLC method development.
Part 1: Chiral Stationary Phase (CSP) Screening
The cornerstone of a direct chiral separation is the selection of an appropriate CSP. The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing energies, leading to different retention times.[5] Because predicting the best CSP is challenging, an empirical screening of several column chemistries is the most effective starting point.[8] For an analyte like 1-chloro-3-(4-fluorophenoxy)-2-propanol, polysaccharide and macrocyclic glycopeptide phases are excellent primary candidates.
Comparison of Recommended Chiral Stationary Phases
The choice of CSP dictates the potential separation mechanisms. Polysaccharide-based phases are the most widely used CSPs due to their broad applicability and high success rates.[9][10]
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Advantages for Analyte | Potential Disadvantages | Typical Screening Mobile Phases |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Combination of hydrogen bonding, dipole-dipole, π-π, and steric interactions within chiral grooves of the polysaccharide structure.[11][12] | Broad enantiorecognition capabilities.[9] High success rate for beta-blocker type molecules.[6] Can be used in multiple solvent modes. | Can be sensitive to solvent history. Coated phases have solvent limitations. | Normal Phase: Hexane/AlcoholPolar Organic: Acetonitrile/AlcoholReversed Phase: Acetonitrile/Water, Methanol/Water |
| Macrocyclic Glycopeptide-based (e.g., Vancomycin, Teicoplanin) | Multi-modal interactions including hydrogen bonding, ionic interactions, inclusion complexation, and steric repulsion.[7] | Excellent for polar and ionizable compounds.[7] Robust and compatible with a wide range of solvents. MS-compatible mobile phases are common. | Can have lower sample capacity compared to polysaccharide phases. | Polar Ionic: Methanol/Acetic Acid/TEA[13]Reversed Phase: Acetonitrile/Aqueous BufferPolar Organic: Acetonitrile/Methanol |
| Cyclodextrin-based | Primarily based on the inclusion of the analyte's hydrophobic part (the fluorophenyl group) into the chiral, apolar cavity of the cyclodextrin.[7][13] | Effective for molecules with aromatic rings that can fit into the cavity. Well-suited for reversed-phase conditions. | Chiral recognition is highly dependent on the "fit" of the analyte in the cavity, which can be limiting. | Reversed Phase: Acetonitrile/Water, Methanol/Aqueous Buffer |
Experimental Protocol: CSP Screening
This protocol outlines a systematic screening approach using a small set of diverse mobile phases to maximize the chances of finding a successful separation.
1. Standard and Sample Preparation:
-
Prepare a stock solution of the racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol at approximately 1.0 mg/mL in methanol or ethanol.
-
Prepare the working "screening sample" by diluting the stock solution to 0.2 mg/mL using a 50:50 mixture of hexane/isopropanol for Normal Phase/Polar Organic screening, and 50:50 acetonitrile/water for Reversed Phase screening.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Columns:
-
Cellulose-based CSP (e.g., Lux Cellulose-1 or Chiralcel OD-H)
-
Amylose-based CSP (e.g., Lux Amylose-1 or Chiralpak AD-H)
-
Macrocyclic Glycopeptide CSP (e.g., Chirobiotic V2)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm (due to the fluorophenyl chromophore).
-
Injection Volume: 5 µL
3. Screening Mobile Phases:
-
Normal Phase (NP):
-
A: n-Hexane/Isopropanol (90:10, v/v)
-
B: n-Hexane/Ethanol (85:15, v/v)
-
-
Polar Organic (PO):
-
C: Acetonitrile/Methanol (95:5, v/v)
-
-
Reversed Phase (RP):
-
D: Acetonitrile/Water (50:50, v/v)
-
-
Polar Ionic (for Macrocyclic CSP only):
-
E: Methanol/Acetic Acid/Triethylamine (100/0.1/0.2, v/v/v)
-
4. Execution:
-
Equilibrate the first column with the first mobile phase for at least 20 column volumes.
-
Inject the screening sample.
-
If no separation (Rs < 0.8) is observed after 30 minutes, switch to the next mobile phase.
-
Repeat for all column and mobile phase combinations. Document retention times (tR) and resolution (Rs) for any observed peak splitting.
Part 2: Method Optimization
Screening often yields a "hit"—a condition that shows partial separation. Optimization is the process of systematically adjusting parameters to transform this partial separation into a baseline-resolved, robust method suitable for validation. The goal is typically to achieve a resolution (Rs) of > 2.0.
Causality of Optimization Parameters
-
Organic Modifier Choice & Concentration: In normal and polar organic modes, the type of alcohol (e.g., ethanol, isopropanol) and its concentration are the most powerful tools for manipulating selectivity.[12] Alcohols act as competitors for hydrogen bonding sites on the CSP. Changing the alcohol or its concentration alters the thermodynamics of the analyte-CSP interaction, directly impacting resolution.
-
Mobile Phase Additives: The analyte contains a secondary alcohol, which can engage in hydrogen bonding. More importantly, related beta-blocker structures contain a secondary amine which is basic. If our analyte is basic, small amounts of a basic additive (like diethylamine, DEA, or triethylamine, TEA) in normal phase, or an acidic additive (like acetic acid or formic acid) in polar ionic/reversed phase, are critical.[6][13] These additives suppress unwanted ionic interactions with residual silanols on the silica support, dramatically improving peak shape and often enhancing chiral recognition.[6]
-
Temperature: Changing the column temperature affects the kinetics and thermodynamics of the chiral recognition process. Lowering the temperature often increases resolution (as interactions become stronger), but at the cost of longer retention times and higher backpressure. Conversely, increasing the temperature can sometimes improve or even invert selectivity.[12]
Hypothetical Optimization Data
Let's assume our screening identified the Lux Cellulose-1 column with n-Hexane/Isopropanol (90:10) as the most promising starting point, yielding a resolution of 1.3.
| Experiment ID | Mobile Phase Composition (v/v/v) | Temperature (°C) | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) |
| Screening Hit | Hexane/IPA (90:10) | 25 | 10.2 | 11.5 | 1.14 | 1.3 |
| OPT-1 | Hexane/IPA (95:5) | 25 | 15.8 | 18.3 | 1.17 | 1.6 |
| OPT-2 | Hexane/Ethanol (90:10) | 25 | 12.1 | 14.2 | 1.19 | 1.8 |
| OPT-3 | Hexane/Ethanol (90:10) + 0.1% DEA | 25 | 11.5 | 13.8 | 1.22 | 2.4 |
| OPT-4 | Hexane/Ethanol (90:10) + 0.1% DEA | 15 | 14.3 | 17.6 | 1.25 | 2.8 |
IPA = Isopropanol, DEA = Diethylamine
Analysis: Decreasing the modifier strength (OPT-1) increased retention and resolution slightly. Switching the alcohol from IPA to the more polar ethanol (OPT-2) improved selectivity. The addition of a basic additive (OPT-3) significantly improved both selectivity and resolution, indicating a beneficial interaction suppression. Finally, decreasing the temperature (OPT-4) further enhanced resolution, providing an excellent basis for the final method.
Experimental Protocol: Method Optimization
1. System and Sample:
-
Use the HPLC system and sample from the screening phase.
-
Install the most promising column identified (e.g., Lux Cellulose-1).
2. Parameter Optimization (Based on OPT-3):
-
Mobile Phase: n-Hexane/Ethanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Objective: Confirm the chosen condition and assess peak shape and resolution.
3. Robustness Check (Minor Variations):
-
Flow Rate: Vary by ±10% (0.9 and 1.1 mL/min).
-
Mobile Phase Composition: Vary the ethanol percentage by ±2% absolute (e.g., 88:12 and 92:8 Hexane/Ethanol).
-
Temperature: Vary by ±5 °C (20 °C and 30 °C).
-
Acceptance Criterion: The resolution between the enantiomers should remain > 2.0 in all conditions.
Part 3: Method Validation
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. For enantiomeric purity, this means reliably and accurately quantifying the undesired enantiomer in the presence of the desired one. The validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[14][15][16][17]
Caption: The three-point interaction model for chiral recognition.
Summary of Validation Parameters & Protocols
| Parameter | Purpose | Experimental Protocol | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the (R)-enantiomer in the presence of the (S)-enantiomer and any process impurities. | Analyze samples of the pure (R)-enantiomer, the racemate, and a placebo/blank. Spike the (R)-enantiomer with a known level (e.g., 0.5%) of the (S)-enantiomer. | The peak for the (S)-enantiomer is baseline resolved (Rs > 2.0) from the main (R)-enantiomer peak. No interfering peaks at the retention time of the (S)-enantiomer in blank injections. |
| Limit of Quantitation (LOQ) | To determine the lowest amount of the (S)-enantiomer that can be quantified with suitable precision and accuracy. | Prepare a series of dilute solutions of the (S)-enantiomer and determine the concentration at which the signal-to-noise ratio is approximately 10:1. Confirm by analyzing 6 independent preparations at this concentration. | RSD ≤ 10%. Recovery between 80-120%. |
| Linearity | To demonstrate a proportional relationship between detector response and the concentration of the (S)-enantiomer over a specified range. | Prepare at least 5 standard solutions of the (S)-enantiomer covering the range from LOQ to 150% of the specification limit (e.g., LOQ to 1.5%). | Correlation coefficient (r²) ≥ 0.998.[14] Y-intercept should be close to zero. |
| Accuracy | To demonstrate the closeness of the measured value to the true value. | Prepare a sample of the pure (R)-enantiomer and spike it with the (S)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Perform in triplicate for a total of 9 determinations.[16] | Mean recovery should be within 90.0% to 110.0% for low-level impurities. |
| Precision (Repeatability) | To show the precision of the method under the same operating conditions over a short interval. | Analyze six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification level. | RSD of the calculated amount of (S)-enantiomer should be ≤ 5.0%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | As performed during optimization: vary flow rate, mobile phase composition, and temperature. Analyze a spiked sample under each condition. | Resolution remains > 2.0. The calculated amount of (S)-enantiomer does not change significantly. |
Conclusion
Developing a chiral HPLC method for the enantiomeric purity of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a systematic endeavor that hinges on a logical screening and optimization strategy. By comparing the performance of well-chosen chiral stationary phases, particularly polysaccharide and macrocyclic glycopeptide-based columns, a suitable separation can be readily identified. Subsequent optimization of the mobile phase, with careful attention to the type of alcohol modifier and the inclusion of basic additives, is key to achieving the resolution and peak shape required for a robust method. Finally, rigorous validation according to ICH guidelines ensures that the developed method is trustworthy, accurate, and fit for its purpose in a regulated drug development environment. This guide provides the framework and the causal understanding necessary to tackle this and similar chiral separation challenges with confidence.
References
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- Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Phenomenex, Inc. (n.d.). The Chiral Notebook.
- European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
- Pocrnić, M., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PMC - PubMed Central.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- BenchChem. (2025). Chiral HPLC Analysis for Enantiomeric Purity of (S)-1-Chloro-2-propanol: A Comparative Guide.
- Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
- MDPI. (n.d.). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods.
- Tivanov, A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (2025). Separation of propranolol enantiomers using chiral HPLC.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- LCGC. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- ResearchGate. (2025). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Pocrnić, M., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. PubMed.
- Korea Science. (n.d.). 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid.
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A Comparative Guide to Chiral GC and HPLC for Determining Enantiomeric Excess of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecules, one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, induce adverse effects.[1] This guide provides an in-depth comparison of two powerful analytical techniques, Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), for the crucial task of determining the enantiomeric excess (e.e.) of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, a key intermediate in the synthesis of various β-adrenergic blocking agents.[2]
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a robust and reliable analysis.
The Imperative of Enantiomeric Purity
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral building block where the stereochemical integrity directly translates to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a precise and accurate quantification of its enantiomeric composition is a non-negotiable aspect of quality control throughout the manufacturing process. Both Chiral GC and Chiral HPLC are established methods for this purpose, each with its own set of advantages and considerations.[3][4]
Chiral Gas Chromatography (GC): A High-Resolution Approach for Volatile Analytes
Chiral GC excels in the separation of volatile and thermally stable compounds.[5] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inner wall of a capillary column. For alcohols like our target compound, derivatization is often a necessary prerequisite to enhance volatility and improve chromatographic peak shape.[6]
The Power of Cyclodextrin-Based Stationary Phases
Cyclodextrin-based CSPs are widely employed in chiral GC due to their ability to form transient diastereomeric inclusion complexes with the analytes.[7] The differing stability of these complexes for each enantiomer leads to their separation. The selection of the specific cyclodextrin derivative is critical and is often determined empirically to achieve optimal resolution.
Experimental Protocol: Chiral GC Analysis
1. Derivatization: Acetylation of the Hydroxyl Group
-
Rationale: Acetylation converts the polar hydroxyl group into a less polar and more volatile ester, making the analyte suitable for GC analysis. This also enhances the interaction with the chiral stationary phase.
-
Procedure:
-
To 1 mg of the sample in a 2 mL vial, add 500 µL of pyridine and 200 µL of acetic anhydride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the excess reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC injection.
-
2. Chiral GC Conditions
| Parameter | Setting |
| Column | Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Oven Temperature Program | 100°C (hold for 2 min), ramp at 5°C/min to 200°C (hold for 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 270°C |
Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
Chiral HPLC is a highly versatile technique applicable to a wide array of compounds, including those that are non-volatile or thermally labile.[9] Similar to chiral GC, the separation is achieved through differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including β-blocker intermediates.[10]
The Role of Polysaccharide-Based Stationary Phases
Polysaccharide-based CSPs offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. This multifaceted interaction potential often leads to excellent enantioselectivity.
Experimental Protocol: Chiral HPLC Analysis
This protocol is adapted from a method for the structurally similar compound (S)-1-Chloro-2-propanol and is a robust starting point for method development for our target analyte.[11]
1. Derivatization: 3,5-Dinitrobenzoyl Chloride (DNBC) Tagging
-
Rationale: The target analyte lacks a strong chromophore, making UV detection challenging. Derivatization with DNBC introduces a chromophoric tag, significantly enhancing detection sensitivity. Furthermore, the rigid structure of the derivative can improve chiral recognition on the stationary phase.[11]
-
Procedure:
-
Dissolve 1 mg of the sample in 1 mL of anhydrous dichloromethane.
-
Add 1.5 equivalents of 3,5-Dinitrobenzoyl chloride and 2 equivalents of triethylamine.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
2. Chiral HPLC Conditions
| Parameter | Setting |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Performance Comparison: Chiral GC vs. Chiral HPLC
The choice between Chiral GC and Chiral HPLC often depends on the specific requirements of the analysis, including sample properties, required sensitivity, and available instrumentation.
| Feature | Chiral GC | Chiral HPLC |
| Principle | Separation of volatile compounds in the gas phase | Separation of compounds in the liquid phase |
| Derivatization | Often necessary for polar analytes to increase volatility | May be required for detection enhancement or improved resolution |
| Resolution | Typically offers very high resolution due to long capillary columns | High resolution achievable with modern column technology |
| Analysis Time | Generally faster for volatile compounds | Can be longer, but optimizable with modern UHPLC systems |
| Sensitivity | FID provides good sensitivity for hydrocarbons; MS for high sensitivity and structural info | UV detection is common; MS coupling provides high sensitivity and selectivity |
| Solvent Consumption | Minimal | Significantly higher than GC |
| Instrumentation Cost | Generally lower than HPLC | Can be higher, especially with advanced detectors |
| Sample Throughput | Can be high with fast GC runs | Can be high with optimized methods and autosamplers |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the Chiral GC and Chiral HPLC analyses.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion and Recommendations
Both Chiral GC and Chiral HPLC are highly effective techniques for determining the enantiomeric excess of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
-
Chiral GC is an excellent choice when high resolution and speed are paramount, and the necessary derivatization is straightforward. The lower solvent consumption also makes it a more environmentally friendly and cost-effective option for routine analysis.
-
Chiral HPLC offers greater versatility, particularly if the analyte is part of a more complex mixture or if direct analysis without derivatization is desired (though in this case, derivatization is recommended for sensitivity). The wide range of available chiral stationary phases for HPLC provides ample opportunities for method development.
The ultimate selection of the analytical method should be based on a thorough evaluation of the specific laboratory capabilities, sample throughput requirements, and the desired level of sensitivity and resolution. It is always recommended to validate the chosen method according to the relevant regulatory guidelines to ensure the accuracy and reliability of the results.
References
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MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
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LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
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Pharmaceutical Technology. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
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Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Indian Journal of Pharmaceutical Sciences. Reflections on Chiral Chromatographic Analysis. [Link]
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MDPI. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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PubMed. Enantioselective bioanalysis of beta-blocking agents: focus on atenolol, betaxolol, carvedilol, metoprolol, pindolol, propranolol and sotalol. [Link]
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PubMed. Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. [Link]
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ResearchGate. Separation of propranolol enantiomers using chiral HPLC. [Link]
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AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
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Sci-Hub. Enantioselective bioanalysis of beta‐blocking agents: Focus on atenolol, betaxolol, carvedilol, metoprolol, pindolol, propranolol and sotalol. [Link]
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LCGC International. The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link]
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ResearchGate. Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. [Link]
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JSciMed Central. Analysis of Beta-Blockers in Environment - A Review. [Link]
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ResearchGate. A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. [Link]
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MDPI. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. [Link]
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PubMed. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. [Link]
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Biointerface Research in Applied Chemistry. Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. [Link]
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A Senior Application Scientist's Guide to Validating the Stereochemical Configuration of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Introduction: The Criticality of Stereochemical Purity
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a key chiral building block in the synthesis of various pharmaceutically active ingredients. Its defined three-dimensional structure is fundamental to its utility and, ultimately, to the safety and efficacy of the final drug product. In drug development, enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust and unequivocal validation of both the enantiomeric purity (quantified as enantiomeric excess, ee) and the absolute stereochemical configuration (confirming the 'R' assignment) is not merely a quality control checkpoint; it is a regulatory and scientific necessity.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive stereochemical validation of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring a self-validating and scientifically sound approach for researchers and drug development professionals.
Logical Workflow for Stereochemical Validation
A comprehensive validation strategy addresses two distinct but related questions: "What is the purity of the desired enantiomer?" and "Is the enantiomer truly the 'R' configuration?". The following workflow illustrates a logical approach to answering these questions using a combination of techniques.
Caption: Overall workflow for stereochemical validation.
Part 1: Determination of Enantiomeric Purity by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard for accurately determining the enantiomeric excess (ee) of chiral compounds[1]. The underlying principle is the differential interaction of enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation.
Causality in Method Development: Direct vs. Indirect Approach
The target molecule, a small and flexible propanol derivative, may exhibit weak interactions with a CSP, potentially leading to poor resolution. A critical decision point in method development is whether to pursue direct analysis or to employ derivatization.
Caption: Decision workflow for Chiral HPLC method development.
-
Direct Approach: This is the most efficient path. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points due to their broad enantiorecognition capabilities via hydrogen bonding, dipole-dipole, and steric interactions[2].
-
Indirect (Derivatization) Approach: If direct separation fails, derivatization is a powerful strategy. By reacting the hydroxyl group of the propanol with an achiral reagent like 3,5-dinitrobenzoyl chloride, we achieve two goals:
-
Introduce a strong chromophore: This significantly enhances UV detection sensitivity.
-
Create a more rigid structure: The resulting ester has additional interaction sites (π-π stacking, hydrogen bonding) that can be more effectively resolved on a CSP[2][3]. Alternatively, reacting with a chiral derivatizing agent creates diastereomers, which can often be separated on a standard achiral C18 column[4][5].
-
Comparative Overview of Potential HPLC Methodologies
| Method | Principle | Advantages | Disadvantages | Typical CSP |
| Direct Normal Phase | Differential interaction with CSP using non-polar mobile phases. | High efficiency; good for resolving compounds with polar functional groups. | Solvent miscibility and cost; requires strict moisture control. | Polysaccharide-based (e.g., Chiralcel® OD-H) |
| Direct Reversed Phase | Inclusion complexing and hydrophobic interactions with CSP in aqueous mobile phases. | Compatible with aqueous samples; robust and reproducible. | May offer lower selectivity for small polar molecules. | Polysaccharide-based, Cyclodextrin-based |
| Indirect (Derivatization) | Separation of diastereomers on an achiral column or enhanced separation of derivatized enantiomers on a CSP. | Overcomes poor resolution of the parent compound; enhances detection. | Requires additional sample preparation steps; potential for kinetic resolution during derivatization. | Achiral C18 (for diastereomers); Pirkle-type or Polysaccharide (for derivatized enantiomers) |
Self-Validating Experimental Protocol: Chiral HPLC (Indirect Approach)
This protocol describes a robust, self-validating method using derivatization, which is often necessary for this class of compounds.
1. Derivatization of (R/S)-1-Chloro-3-(4-fluorophenoxy)-2-propanol:
- Objective: To convert the analyte into a 3,5-dinitrobenzoyl ester for improved chromatographic performance.
- Procedure:
- Prepare a racemic standard (50:50 mixture of R and S enantiomers) and the test sample solution at ~1 mg/mL in anhydrous dichloromethane.
- To 1 mL of each solution, add 1.5 equivalents of 3,5-dinitrobenzoyl chloride and 2.0 equivalents of pyridine.
- Stir at room temperature for 2-4 hours, monitoring for completion by thin-layer chromatography (TLC).
- Quench the reaction with dilute HCl. Extract the organic layer, wash with saturated sodium bicarbonate solution and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Reconstitute the residue in the HPLC mobile phase to a final concentration of ~0.5 mg/mL.
2. HPLC Analysis:
- Instrumentation: HPLC system with UV detector.
- Column: Polysaccharide-based CSP (e.g., Lux® Cellulose-1 or Chiralpak® AD-H), 250 x 4.6 mm, 5 µm.
- Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). This ratio is a starting point and must be optimized for ideal resolution.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
3. System Suitability and Analysis:
- Racemic Standard Injection: Inject the derivatized racemic standard. Confirm the separation of two distinct peaks corresponding to the (R) and (S) derivatives. The resolution (Rs) between the two peaks should be ≥ 1.5.
- Identification Injection: Inject the derivatized (R)-(+)-product sample. The major peak should correspond to one of the two peaks from the racemic standard, confirming its identity.
- Quantification: Inject the derivatized test sample. Calculate the area of the peaks for the (R) and (S) enantiomers.
- Enantiomeric Excess (ee) Calculation: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Expected Data:
| Sample | Retention Time (R-derivative) (min) | Retention Time (S-derivative) (min) | Area % (R) | Area % (S) | Enantiomeric Excess (%) | Resolution (Rs) |
| Racemic Standard | 12.5 | 14.8 | 50.1 | 49.9 | 0.4 | 2.1 |
| Test Sample | 12.5 | 14.8 | 99.8 | 0.2 | 99.6 | N/A |
Part 2: Confirmation of Absolute Configuration
While HPLC confirms enantiomeric purity, it does not, on its own, prove the absolute configuration. Orthogonal methods are required to confirm that the dextrorotatory (+) enantiomer is indeed the (R) enantiomer.
Comparison of Techniques for Absolute Configuration
| Technique | Principle | Sample Requirement | Information Provided | Key Advantage | Key Limitation |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral molecule in solution. | ~10-50 mg, pure | Sign of optical rotation (+/-). | Fast, inexpensive, classic QC test. | Not an absolute method; requires comparison to a known standard.[6] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions. | ~5-10 mg, in solution | Absolute configuration in solution. | Provides solution-state conformation, highly relevant to biological systems.[7][8] | Requires quantum chemical calculations for spectral interpretation. |
| Single Crystal X-ray Crystallography | Measures the diffraction pattern of X-rays by a single crystal to determine the 3D atomic arrangement. | High-quality single crystal | Unambiguous absolute configuration in the solid state. | The "gold standard" for absolute structure determination.[9] | Growing a suitable single crystal can be a significant challenge or impossible.[10] |
Experimental Insight & Protocols
1. Optical Rotation (Polarimetry): The Foundational Check
-
Expertise & Causality: This is the most direct verification of the "(+)" designation in the product name. A simple measurement confirms the product is dextrorotatory. While not definitive for assigning 'R' or 'S' without a reference, a result of [α] > 0 is a critical pass/fail criterion against the product's specification. The specific rotation value itself is a key purity indicator.
-
Protocol:
-
Accurately prepare a solution of the sample in a specified solvent (e.g., Chloroform) at a known concentration (c, in g/mL). A typical concentration is 10 mg/mL.
-
Calibrate the polarimeter using a blank (pure solvent).
-
Fill a polarimeter cell of known path length (l, in dm) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a specified temperature (T) and wavelength (λ, typically 589 nm, the sodium D-line).
-
Calculate the specific rotation: [α]_λ^T = α / (l * c).
-
Validation: Compare the sign and magnitude to the literature or reference standard value for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
-
2. Vibrational Circular Dichroism (VCD): Configuration in Solution
-
Expertise & Causality: VCD provides the absolute configuration of the molecule as it exists in solution, which is often more biologically relevant than the solid-state structure.[11] The technique works by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for a known configuration (e.g., the 'R' configuration). A match between the experimental and calculated spectra provides high confidence in the absolute configuration assignment.[12][13]
-
Protocol Workflow:
-
Sample Preparation: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an IR cell with a defined path length.
-
Data Acquisition: Acquire the experimental VCD and IR spectra in the mid-IR region (e.g., 2000-900 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational search for the (R)-enantiomer using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), e.g., at the B3LYP/6-31G(d) level of theory.
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
-
-
Spectral Comparison: Generate a Boltzmann-averaged calculated VCD spectrum from the conformer data and compare it visually and statistically with the experimental spectrum. A positive correlation confirms the (R) configuration.
-
3. Single Crystal X-ray Crystallography: The Definitive Answer
-
Expertise & Causality: This is the only technique that provides a direct, unambiguous image of the molecule's three-dimensional structure, thereby definitively determining its absolute configuration.[9][14] The method relies on the phenomenon of anomalous dispersion, where heavy atoms (like Chlorine in this molecule) scatter X-rays with a phase shift, allowing for the differentiation between a structure and its mirror image. The resulting Flack parameter is a key indicator of the correctness of the assigned configuration.[10]
-
Protocol Workflow:
-
Crystallization: This is the most critical and challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution of the pure compound. A variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol, acetone) should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data over a range of orientations.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the atomic positions and thermal parameters.
-
Absolute Configuration Determination: Calculate the Flack parameter. A value close to 0 for the assumed (R) configuration indicates a correct assignment. A value close to 1 would indicate the opposite configuration.
-
Conclusion
Validating the stereochemical configuration of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol requires a multi-faceted, orthogonal approach. Chiral HPLC is the workhorse for precise and accurate determination of enantiomeric excess, with derivatization serving as a powerful tool to overcome challenges with direct analysis. While polarimetry provides a rapid and essential check of optical activity, it is not sufficient for assigning absolute configuration. For unambiguous confirmation of the 'R' configuration, Vibrational Circular Dichroism offers a robust solution-state analysis, while Single Crystal X-ray Crystallography remains the undisputed gold standard, provided a suitable crystal can be obtained. Employing this logical, self-validating workflow ensures the highest degree of scientific integrity and confidence in the quality of this critical pharmaceutical intermediate.
References
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ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Available at: [Link]
-
ACS Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
-
Elsevier. (2022). CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY. APPLICATION TO BEE POLLEN ANALYSIS. Available at: [Link]
-
SciELO South Africa. (n.d.). A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes. Available at: [Link]
-
PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]
-
ResearchGate. (2006). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Available at: [Link]
-
Taylor & Francis Online. (2018). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Available at: [Link]
-
Royal Society of Chemistry. (2024). Stereochemistry of natural products from vibrational circular dichroism. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]
-
ResearchGate. (2014). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
-
RMIT Open Press. (n.d.). 3.6.1 Stereochemical Designations in Names and Structures. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. Available at: [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2019). 5.5 Polarimetry. Available at: [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Available at: [Link]
-
ACS Omega. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available at: [Link]
-
Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Available at: [Link]
-
Bruker. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Available at: [Link]
-
PubMed. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Available at: [Link]
-
ACS Publications. (n.d.). Stereochemical Study of Sphingosine by Vibrational Circular Dichroism. Available at: [Link]
-
ResearchGate. (2014). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Available at: [Link]
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A Comparative Guide to Chiral C3 Synthons: (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol vs. (S)-Glycidol in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the efficient construction of stereochemically defined molecules is paramount. Chiral C3 building blocks are indispensable synthons for the introduction of key stereocenters in a vast array of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of two prominent C3 chiral synthons: (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol and (S)-Glycidol . Our focus will be on their application in the synthesis of chiral drugs, particularly β-adrenergic blockers, where the propanolamine backbone is a recurring structural motif.
Introduction to the Chiral Building Blocks
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a functionalized chlorohydrin. The presence of a chloro leaving group, a hydroxyl group, and a specific aryloxy moiety within a single chiral molecule makes it a highly valuable and direct precursor for the synthesis of various pharmaceuticals. Its stereochemistry is pre-determined, allowing for a convergent and stereocontrolled approach to target molecules.
(S)-Glycidol , on the other hand, is a versatile chiral epoxide. Its strained three-membered ring is susceptible to nucleophilic attack, providing a reliable method for the introduction of a 1,2-aminoalcohol functionality. While (S)-glycidol itself is a fundamental C3 building block, for the synthesis of aryloxypropanolamines, it is often converted into an aryloxy-glycidyl ether intermediate.
| Feature | (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol | (S)-Glycidol |
| Structure | ||
| CAS Number | Not readily available for the (R)-enantiomer with this specific substitution pattern. | 60456-23-7[1] |
| Key Functional Groups | Chlorohydrin, Aryl Ether | Epoxide, Alcohol |
| Primary Application | Direct precursor for aryloxypropanolamine drugs (e.g., β-blockers). | Versatile C3 synthon for various chiral molecules, including antivirals and as a precursor to glycidyl ethers for β-blocker synthesis.[2] |
Mechanistic Considerations in Chiral Synthesis
The synthetic utility of both building blocks hinges on their distinct reactivity profiles. The choice between them is often dictated by the desired synthetic strategy, availability of starting materials, and the need to control regioselectivity.
The (R)-Chlorohydrin Route: A Direct Approach
The synthesis of chiral amino alcohols from (R)-chlorohydrins is a direct and often highly regioselective process. The reaction with a primary amine, such as isopropylamine, typically proceeds via an initial epoxide formation in situ under basic conditions, followed by a nucleophilic ring-opening of the epoxide by the amine.
The key advantage of this route is the high regioselectivity of the amine attack on the terminal carbon of the intermediate epoxide, which is a classic SN2-type reaction at the less sterically hindered position. This ensures the formation of the desired 1-amino-3-aryloxy-2-propanol structure, which is the backbone of most β-blockers.
Caption: Synthetic pathway from (R)-chlorohydrin to (S)-amino alcohol.
The (S)-Glycidol Route: A Two-Step Strategy
When employing (S)-glycidol for the synthesis of aryloxypropanolamines, a two-step approach is generally necessary. The first step involves the reaction of the phenol with an activated form of (S)-glycidol, such as (S)-glycidyl tosylate or nosylate, to form the corresponding (S)-aryloxy-glycidyl ether. This is a Williamson ether synthesis where the phenoxide acts as the nucleophile.
The second step is the ring-opening of the resulting epoxide with the desired amine. Similar to the chlorohydrin route, this reaction is highly regioselective, with the amine attacking the terminal carbon of the epoxide.
Caption: Two-step synthesis of (S)-amino alcohol from (S)-glycidol.
Comparative Synthesis of a Model Compound: (S)-Propranolol
To provide a concrete comparison, we will examine the synthesis of (S)-Propranolol, a widely used non-selective beta-blocker. Both (R)-1-chloro-3-(1-naphthyloxy)-2-propanol and (S)-glycidol derivatives serve as excellent precursors.
Synthesis of (S)-Propranolol via the (R)-Chlorohydrin Route
This chemoenzymatic approach focuses on the preparation of the enantiopure (R)-chlorohydrin intermediate, followed by amination.
Experimental Protocol: Synthesis of (R)-1-chloro-3-(1-naphthyloxy)-2-propanol
This step often involves the kinetic resolution of the racemic chlorohydrin using a lipase.
-
Enzymatic Kinetic Resolution: Racemic 1-chloro-3-(1-naphthyloxy)-2-propanol is dissolved in an appropriate organic solvent (e.g., n-hexane).
-
An acyl donor, such as vinyl acetate, and a lipase (e.g., Pseudomonas sp. lipase) are added.
-
The reaction is monitored until approximately 50% conversion is achieved. The lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol.
-
The reaction mixture is filtered to remove the enzyme. The solvent is evaporated, and the resulting mixture of (R)-1-chloro-3-(1-naphthyloxy)-2-propanol and the acylated (S)-enantiomer is separated by column chromatography.
Experimental Protocol: Synthesis of (S)-Propranolol from (R)-Chlorohydrin
-
Amination: To a solution of enantiomerically pure (R)-1-chloro-3-(1-naphthyloxy)-2-propanol in a suitable solvent like methanol, an excess of isopropylamine is added.
-
The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).
-
The solvent and excess isopropylamine are removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent and washed with water to remove any salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield (S)-Propranolol. Further purification can be achieved by recrystallization.
Performance Data (Illustrative):
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Kinetic Resolution | (R)-1-chloro-3-(1-naphthyloxy)-2-propanol | ~45% | >98% |
| Amination | (S)-Propranolol | >90% | >98% |
Synthesis of (S)-Propranolol via the (S)-Glycidol Route
This route involves the initial formation of the glycidyl ether, followed by amination.
Experimental Protocol: Synthesis of (S)-1-(1-Naphthyloxy)-2,3-epoxypropane
-
Etherification: To a solution of 1-naphthol in a suitable solvent (e.g., DMF or acetone), a base such as potassium carbonate is added, and the mixture is stirred.
-
(S)-Glycidyl tosylate or (S)-glycidyl nosylate is added to the reaction mixture.
-
The reaction is heated for several hours until completion (monitored by TLC).
-
The reaction mixture is cooled, and water is added. The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield (S)-1-(1-naphthyloxy)-2,3-epoxypropane.
Experimental Protocol: Synthesis of (S)-Propranolol from Glycidyl Ether
-
Amination: (S)-1-(1-Naphthyloxy)-2,3-epoxypropane is dissolved in an excess of isopropylamine, often with a co-solvent like methanol.
-
The reaction mixture is heated in a sealed vessel or under reflux for several hours.
-
After completion, the excess isopropylamine and solvent are removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford pure (S)-Propranolol.
Performance Data (Illustrative):
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Etherification | (S)-1-(1-Naphthyloxy)-2,3-epoxypropane | ~96% | Maintained from starting glycidyl derivative |
| Amination | (S)-Propranolol | ~92-94%[3] | >99% |
Head-to-Head Comparison: Performance and Practicality
| Parameter | (R)-Chlorohydrin Route | (S)-Glycidol Route |
| Stereochemical Control | Excellent, derived from the enantiopure starting material. | Excellent, derived from the enantiopure starting material. |
| Number of Steps | Generally fewer steps if the chiral chlorohydrin is readily available. | Typically involves an additional step to prepare the glycidyl ether. |
| Yield | The kinetic resolution step limits the theoretical yield of the desired enantiomer to 50%. The subsequent amination is usually high-yielding. | Both the etherification and amination steps are typically high-yielding, leading to a higher overall yield. |
| Atom Economy | Lower due to the resolution step where half of the racemic starting material is the undesired enantiomer. | Higher, as the entire chiral backbone of glycidol is incorporated into the final product. |
| Reagent Availability | Enantiopure chlorohydrins are often prepared via resolution or asymmetric synthesis, which can add complexity and cost. | (S)-Glycidol and its activated derivatives are commercially available, though can be expensive. |
| Regioselectivity | The amination step is highly regioselective. | The amination step is highly regioselective. |
| Purification | Separation of the desired chlorohydrin from its acylated enantiomer after resolution can require careful chromatography. | Purification of the intermediate glycidyl ether and the final product is generally straightforward. |
Conclusion and Expert Recommendations
Both (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol and (S)-glycidol are excellent chiral building blocks for the synthesis of enantiomerically pure aryloxypropanolamines.
The (R)-chlorohydrin route offers a more direct path to the final product, which can be advantageous in terms of step economy if the chiral chlorohydrin is readily accessible. However, the reliance on kinetic resolution for its preparation inherently limits the yield to 50% and may necessitate challenging separations. This route is particularly well-suited for laboratory-scale synthesis where step-count is a primary concern and yield is secondary.
The (S)-glycidol route , while typically involving an additional step for the preparation of the intermediate glycidyl ether, often provides a higher overall yield and better atom economy. The commercial availability of (S)-glycidol and its activated derivatives makes this a robust and scalable strategy, particularly for industrial applications where overall yield and cost of goods are critical factors.
For researchers and drug development professionals, the choice between these two synthons will depend on a careful evaluation of project-specific priorities, including cost, scale, timeline, and the availability of starting materials and specialized reagents (such as enzymes for kinetic resolution). In many cases, the higher overall yield and scalability of the (S)-glycidol route may present a more attractive option for process development and manufacturing.
References
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Biblioteka Nauki. Significance and use of glycidol. [Link]
-
Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]
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Journal of Chemical and Pharmaceutical Research. Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. [Link]
- Google Patents. Novel propranolol synthesis method.
-
MDPI. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. [Link]
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MDPI. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link]
-
MDPI. Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. [Link]
-
Organic Syntheses. 1,4-AMINONAPHTHOL HYDROCHLORIDE. [Link]
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Organic Syntheses. PROPENYLAMINE, 1-CHLORO-N,N,2-TRIMETHYL-. [Link]
-
PMC. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
-
PubMed. Synthesis and pharmacology of potential beta-blockers. [Link]
-
ResearchGate. Facile Synthesis of Propranolol and Novel Derivatives. [Link]
-
ResearchGate. Synthesis of (S)-betaxolol ((S)-7) in 95% yield and 99% ee by amination... [Link]
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Semantic Scholar. Research Article Facile Synthesis of Propranolol and Novel Derivatives. [Link]
-
Eco Organics. Manufacturer of Triruthenium dodecacarbonyl, S-Glycidol, 2-propanediol, (S)- (+)-Epichlorohydrin, (R) -. [Link]
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A Comparative Guide to the Synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol: Biocatalytic vs. Chemical Catalysis
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a critical chiral building block in the synthesis of various pharmaceuticals. Its precise stereochemistry is paramount to ensure therapeutic efficacy and minimize potential side effects. This guide provides an in-depth comparison of two primary synthetic strategies—biocatalytic and chemical catalysis—offering insights into the underlying principles, experimental protocols, and performance metrics of each approach.
Introduction to (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol serves as a key intermediate in the synthesis of several β-adrenergic blocking agents, which are widely used in the treatment of cardiovascular diseases such as hypertension and angina.[1] The biological activity of these drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Consequently, the development of efficient and highly selective methods for the synthesis of the (R)-enantiomer is of significant interest to the pharmaceutical industry.
This guide will explore and contrast the two dominant catalytic paradigms for achieving this stereoselectivity:
-
Biocatalysis: Utilizing enzymes, such as lipases, to perform highly selective transformations.
-
Chemical Catalysis: Employing chiral metal complexes to direct the stereochemical outcome of the reaction.
Biocatalytic Approach: Enzymatic Kinetic Resolution
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions.[2] For the production of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, the most common biocatalytic method is the kinetic resolution of a racemic mixture of 1-chloro-3-(4-fluorophenoxy)-2-propanol.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme.[3] Lipases are frequently employed for this purpose due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity.[4]
In this process, the lipase selectively acylates the (S)-enantiomer of the alcohol, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-alcohol can then be easily separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
The following protocol is a representative example of a lipase-catalyzed kinetic resolution for the production of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Materials:
-
Racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol
-
Lipase (e.g., from Pseudomonas fluorescens or Candida rugosa)[5]
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene, acetonitrile)[6]
-
Buffer solution (if using whole cells)
Procedure:
-
Dissolve the racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol in the chosen organic solvent.
-
Add the lipase and the acyl donor to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30-40°C) with agitation.[6]
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed ester.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted (R)-alcohol from the (S)-ester by column chromatography.
-
The (S)-ester can be hydrolyzed back to the (S)-alcohol if desired.
Data and Performance
The efficiency of the biocatalytic resolution is evaluated based on the conversion rate and the enantiomeric excess of the product and the remaining substrate.
| Parameter | Typical Value | Reference |
| Enantiomeric Excess (ee) of (R)-alcohol | >99% | [5] |
| Conversion | ~50% (theoretical max. for kinetic resolution) | [7] |
| Reaction Time | 3 - 24 hours | [6][7] |
| Temperature | 30 - 40°C | [6] |
Workflow Diagram
Caption: Biocatalytic kinetic resolution workflow.
Chemical Catalysis Approach: Asymmetric Synthesis
Chemical catalysis offers an alternative route to enantiomerically pure compounds through asymmetric synthesis, where a chiral catalyst directs the formation of one enantiomer over the other from a prochiral starting material.
Principle of Asymmetric Epoxidation and Ring-Opening
A common chemical strategy involves the asymmetric epoxidation of an allylic precursor, followed by a regioselective ring-opening of the resulting chiral epoxide. The Jacobsen-Katsuki epoxidation is a well-established method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[8][9]
This reaction produces a chiral epoxide with high enantiomeric excess. Subsequent nucleophilic ring-opening of the epoxide with a phenoxide, for example, can then yield the desired chiral chlorohydrin.
Experimental Protocol: Asymmetric Epoxidation and Ring-Opening
The following is a representative two-step protocol for the chemical synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Step 1: Asymmetric Epoxidation of Allyl Chloride Materials:
-
Allyl chloride
-
Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
Oxidant (e.g., sodium hypochlorite, m-CPBA)[8]
-
Solvent (e.g., dichloromethane)
Procedure:
-
Dissolve allyl chloride and the Jacobsen's catalyst in the solvent.
-
Cool the reaction mixture to a low temperature (e.g., 0°C).
-
Slowly add the oxidant to the mixture while maintaining the temperature.
-
Stir the reaction until completion, monitoring by TLC or GC.
-
Work up the reaction to isolate the crude (R)-epichlorohydrin.
-
Purify the epoxide by distillation or chromatography.
Step 2: Regioselective Ring-Opening of (R)-Epichlorohydrin Materials:
-
(R)-epichlorohydrin
-
4-Fluorophenol
-
Base (e.g., sodium hydride, potassium carbonate)
-
Solvent (e.g., THF, DMF)
Procedure:
-
Dissolve 4-fluorophenol in the solvent and add the base to form the corresponding phenoxide.
-
Add (R)-epichlorohydrin to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature and stir until the reaction is complete.
-
Cool the reaction and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol by column chromatography or recrystallization.
Data and Performance
| Parameter | Typical Value | Reference |
| Enantiomeric Excess (ee) | >98% | [8] |
| Overall Yield | 60-80% | [10] |
| Reaction Time | 12-48 hours | |
| Temperature | 0°C to reflux |
Workflow Diagram
Caption: Chemical asymmetric synthesis workflow.
Comparative Analysis
| Feature | Biocatalytic Catalysis (Kinetic Resolution) | Chemical Catalysis (Asymmetric Synthesis) |
| Principle | Enantioselective reaction of one enantiomer in a racemic mixture. | Stereoselective creation of a chiral center from a prochiral substrate. |
| Catalyst | Enzymes (e.g., lipases).[4] | Chiral metal complexes (e.g., Jacobsen's catalyst).[11] |
| Starting Material | Racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol. | Prochiral precursors (e.g., allyl chloride). |
| Theoretical Max. Yield | 50% for the desired enantiomer. | 100%. |
| Enantiomeric Excess | Generally very high (>99%).[5] | High, often >98%.[8] |
| Reaction Conditions | Mild (near ambient temperature and pressure, neutral pH). | Can require low temperatures, inert atmospheres, and strong bases or oxidants. |
| Environmental Impact | Generally considered "greener" due to biodegradable catalysts and milder conditions. | May involve heavy metals, hazardous solvents, and more extreme conditions. |
| Substrate Scope | Can be limited by enzyme specificity. | Often broader substrate scope. |
| Cost | Enzyme cost can be a factor, but they are often reusable. | Catalyst cost can be high, and metal contamination of the product is a concern. |
Conclusion
Both biocatalytic and chemical catalysis offer effective pathways for the synthesis of enantiomerically pure (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. The choice between the two methods depends on a variety of factors, including the desired scale of production, cost considerations, and environmental impact.
Biocatalysis , specifically enzymatic kinetic resolution, is often favored for its exceptional enantioselectivity, mild reaction conditions, and positive environmental profile. However, its theoretical maximum yield of 50% for the desired enantiomer can be a drawback for large-scale production unless an efficient racemization and recycling process for the unwanted enantiomer is in place.
Chemical catalysis , through asymmetric synthesis, provides a direct route to the target molecule with a theoretical yield of 100%. While it can be highly efficient, it often requires more stringent reaction conditions, and concerns about catalyst cost and potential metal contamination of the final product must be addressed, particularly in pharmaceutical applications.
Ultimately, the optimal synthetic route will be determined by a thorough evaluation of these factors in the context of the specific manufacturing goals.
References
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- 1. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 10. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 11. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
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- 13. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic Resolution of (R,S)-1-chloro-3-(1-naphthyloxy) -2-Propanol in an Immobilized Lipase Bioreactor, Biochemistry and Molecular Biology, Science Publishing Group [sciencepg.com]
- 20. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Biocatalytic synthesis of C3 chiral building blocks by chloroperoxidase-catalyzed enantioselective halo-hydroxylation and epoxidation in the presence of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
- 28. mmore500.com [mmore500.com]
- 29. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
For researchers, scientists, and professionals in drug development, the efficient and enantiomerically pure synthesis of chiral building blocks is a cornerstone of successful pharmaceutical innovation. (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a key chiral intermediate in the synthesis of several pharmaceutically active compounds. Its stereochemistry is crucial for its biological activity, making the choice of synthetic route a critical decision that impacts not only the scientific outcome but also the economic viability of a project. This guide provides an in-depth, objective comparison of the primary synthetic strategies to obtain this valuable compound, supported by experimental insights and a thorough cost-benefit analysis.
The Strategic Importance of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
The structural motif of a halogenated propanolamine is prevalent in many β-adrenergic blocking agents. The specific (R)-enantiomer of 1-Chloro-3-(4-fluorophenoxy)-2-propanol is a precursor to potent and selective β-blockers. The fluorine substituent on the phenoxy ring often enhances the metabolic stability and binding affinity of the final drug molecule. Therefore, securing a reliable and cost-effective supply of the enantiomerically pure (R)-isomer is a paramount concern for process chemists and drug developers.
This guide will dissect three principal synthetic methodologies:
-
Chiral Pool Synthesis: Direct synthesis from an enantiomerically pure starting material, specifically (R)-epichlorohydrin.
-
Kinetic Resolution: Separation of a racemic mixture of 1-Chloro-3-(4-fluorophenoxy)-2-propanol, focusing on enzymatic and chemical methods.
-
Dynamic Kinetic Resolution (DKR): A more advanced approach that combines kinetic resolution with in-situ racemization of the undesired enantiomer to theoretically achieve a 100% yield of the desired product.
Each route will be evaluated based on yield, enantiomeric excess (e.e.), cost of raw materials and catalysts, operational complexity, scalability, and environmental impact.
Route 1: Chiral Pool Synthesis from (R)-Epichlorohydrin
The most straightforward approach to an enantiomerically pure target is to begin with a readily available chiral building block. In this case, (R)-epichlorohydrin serves as an excellent starting material.
Reaction Principle
This synthesis involves the nucleophilic ring-opening of (R)-epichlorohydrin by 4-fluorophenol. The reaction is typically catalyzed by a base, which deprotonates the phenol to form the more nucleophilic phenoxide. The phenoxide then attacks the less sterically hindered carbon of the epoxide ring, leading to the desired product with retention of stereochemistry at the chiral center.
Figure 1: Chiral pool synthesis pathway.
Experimental Protocol
A general procedure for this reaction is as follows:
-
To a solution of 4-fluorophenol in a suitable solvent (e.g., acetone, acetonitrile, or a protic solvent like isopropanol) is added a base, such as potassium carbonate or sodium hydroxide.
-
The mixture is stirred at room temperature until the 4-fluorophenol is completely converted to its corresponding salt.
-
(R)-epichlorohydrin is added dropwise to the reaction mixture.
-
The reaction is then heated to a moderate temperature (e.g., 50-80 °C) and monitored by TLC or GC until completion.
-
Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography or distillation to afford the desired (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Cost-Benefit Analysis
| Metric | Assessment | Justification |
| Yield | High | Typically in the range of 80-95%, as the reaction is generally clean and direct. |
| Enantiomeric Excess | Excellent (>99%) | The stereochemistry is directly transferred from the starting material, and the reaction mechanism does not affect the chiral center. |
| Cost of Starting Materials | High | (R)-epichlorohydrin is significantly more expensive than its racemic counterpart. |
| Operational Complexity | Low | This is a straightforward, one-step synthesis with a simple workup. |
| Scalability | Excellent | The reaction conditions are mild and easily adaptable to large-scale industrial production. |
| Environmental Impact | Moderate | Depends on the choice of solvent. The use of greener solvents can mitigate the environmental impact. Waste is primarily inorganic salts. |
Expert Insight: The primary drawback of this route is the high cost of (R)-epichlorohydrin. However, for high-value pharmaceutical applications where enantiomeric purity is non-negotiable, the reliability and simplicity of this method often justify the initial investment. The directness of this route also minimizes the number of synthetic steps, which can lead to overall cost savings in terms of labor and resources.
Route 2: Kinetic Resolution of Racemic 1-Chloro-3-(4-fluorophenoxy)-2-propanol
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This approach involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for their separation.
Enzymatic Kinetic Resolution
Lipases are a class of enzymes that are widely used in organic synthesis for their ability to catalyze enantioselective transformations, particularly the acylation and hydrolysis of alcohols.
In a typical lipase-catalyzed kinetic resolution, the racemic chlorohydrin is subjected to transesterification with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The lipase will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. To obtain the (R)-alcohol, a lipase that preferentially acylates the (S)-enantiomer is chosen.
Figure 2: Enzymatic kinetic resolution pathway.
A representative protocol for enzymatic kinetic resolution is as follows:
-
The racemic 1-Chloro-3-(4-fluorophenoxy)-2-propanol is dissolved in a suitable organic solvent (e.g., toluene, hexane, or MTBE).
-
An acyl donor, such as vinyl acetate, is added to the solution.
-
The lipase (e.g., Novozym 435, an immobilized form of Candida antarctica lipase B) is added to the mixture.
-
The reaction is stirred at a controlled temperature (typically 30-50 °C) and monitored for conversion (ideally to ~50%).
-
Once the desired conversion is reached, the enzyme is filtered off (and can often be reused).
-
The filtrate, containing the (R)-alcohol and the (S)-ester, is concentrated.
-
The two components are then separated by column chromatography.
Chemical Kinetic Resolution (Jacobsen's Hydrolytic Kinetic Resolution)
An alternative to enzymatic resolution is the use of chiral metal complexes. Jacobsen's catalyst, a chiral (salen)cobalt(III) complex, is particularly effective for the hydrolytic kinetic resolution (HKR) of terminal epoxides. This can be applied to the racemic epoxide precursor of our target molecule.
The racemic epoxide, 2-((4-fluorophenoxy)methyl)oxirane, is treated with a substoichiometric amount of water in the presence of a catalytic amount of Jacobsen's catalyst. The catalyst selectively hydrolyzes one enantiomer of the epoxide to the corresponding diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. The subsequent ring-opening of the enriched epoxide with a chloride source would yield the desired (R)-chlorohydrin.
Figure 3: Jacobsen's HKR pathway.
Cost-Benefit Analysis of Kinetic Resolution
| Metric | Enzymatic Resolution | Chemical Resolution (Jacobsen's HKR) |
| Yield | Low (Max. 50%) | Low (Max. 50%) |
| Enantiomeric Excess | Good to Excellent (>95%) | Excellent (>99%) |
| Cost of Starting Materials | Low (Racemic) | Low (Racemic) |
| Cost of Catalyst | Moderate to High (Lipase) | High (Jacobsen's Catalyst) |
| Operational Complexity | Moderate (Separation required) | High (Multi-step, catalyst handling) |
| Scalability | Good | Moderate |
| Environmental Impact | Low (Biocatalysis) | Moderate to High (Metal catalyst, solvents) |
Expert Insight: The most significant drawback of any kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. This can be a major economic hurdle, especially for large-scale production. However, the use of inexpensive racemic starting materials is a significant advantage. Enzymatic resolutions are often favored due to their milder reaction conditions and better environmental profile. Jacobsen's HKR, while highly enantioselective, involves a more expensive and potentially toxic metal catalyst, and the multi-step nature adds to the complexity.
Route 3: Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution overcomes the 50% yield limitation of traditional kinetic resolution by combining the enantioselective reaction with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
Reaction Principle
In the context of our target molecule, a DKR process would involve a lipase for the enantioselective acylation of the (R)-alcohol, coupled with a racemization catalyst (typically a ruthenium complex, such as Shvo's catalyst) that continuously converts the unreactive (S)-alcohol back into the racemic mixture. This allows the lipase to eventually acylate all of the starting material into the desired (R)-ester, which can then be hydrolyzed to the (R)-alcohol.
Figure 4: Dynamic kinetic resolution pathway.
Experimental Protocol
A general DKR protocol would be as follows:
-
The racemic chlorohydrin is dissolved in a suitable organic solvent.
-
The acyl donor, lipase, and racemization catalyst are added to the reaction vessel.
-
The reaction is heated and stirred, and the progress is monitored until complete conversion of the starting material.
-
The catalysts are removed by filtration.
-
The resulting (R)-ester is isolated and then hydrolyzed (e.g., with a base like sodium methoxide) to yield the final (R)-alcohol.
Cost-Benefit Analysis
| Metric | Assessment | Justification |
| Yield | Very High (Theoretically up to 100%) | The in-situ racemization of the undesired enantiomer allows for its conversion to the desired product. |
| Enantiomeric Excess | Excellent (>99%) | The high enantioselectivity of the lipase is the determining factor. |
| Cost of Starting Materials | Low (Racemic) | Utilizes the inexpensive racemic starting material. |
| Cost of Catalysts | High | Requires both a lipase and a (typically expensive) ruthenium catalyst. |
| Operational Complexity | High | Requires careful optimization of the two catalytic cycles (resolution and racemization) to ensure they are compatible and efficient. |
| Scalability | Moderate to Good | Can be challenging to scale up due to the need to manage two catalysts and potentially longer reaction times. |
| Environmental Impact | Moderate | The use of a heavy metal catalyst is a concern, although catalyst loading can be low. |
Expert Insight: DKR represents a highly elegant and efficient approach to chiral synthesis, offering the potential for very high yields from inexpensive starting materials. However, the development of a robust DKR process can be challenging, as it requires the careful selection and optimization of two compatible catalysts. The high cost and potential toxicity of the ruthenium catalyst are also significant considerations. For high-value products, the increased yield can often offset the higher initial catalyst cost.
Comparative Summary and Recommendations
| Synthetic Route | Starting Material | Theoretical Yield | Enantiomeric Excess | Key Advantages | Key Disadvantages |
| Chiral Pool | (R)-Epichlorohydrin | High | Excellent | Simple, reliable, high e.e. | High cost of chiral starting material. |
| Enzymatic KR | Racemic Chlorohydrin | Max. 50% | Good to Excellent | Inexpensive starting material, green. | Low theoretical yield. |
| Jacobsen's HKR | Racemic Epoxide | Max. 50% | Excellent | High e.e., inexpensive starting material. | Low yield, expensive/toxic catalyst. |
| DKR | Racemic Chlorohydrin | Up to 100% | Excellent | High yield from inexpensive starting material. | High catalyst cost, complex optimization. |
Recommendations for Different Scenarios:
-
For early-stage research and small-scale synthesis where absolute enantiomeric purity and speed are paramount: The Chiral Pool approach using (R)-epichlorohydrin is often the most practical choice, despite the higher cost of the starting material. The simplicity and reliability of this method ensure a quick and dependable supply of the desired compound.
-
For process development and medium-scale production where cost-effectiveness is a primary driver: Enzymatic Kinetic Resolution is a strong contender. While the theoretical yield is limited to 50%, the low cost of the racemic starting material and the green nature of biocatalysis are highly attractive. The unreacted enantiomer can also potentially be racemized and recycled to improve overall process efficiency.
-
For large-scale industrial production of high-value pharmaceuticals where maximizing yield and minimizing raw material costs are critical: Dynamic Kinetic Resolution presents the most compelling long-term solution. Although the initial development and catalyst costs are higher, the potential for near-quantitative yields from the inexpensive racemic starting material can lead to significant cost savings at scale. The investment in process optimization is likely to be rewarded with a highly efficient and economically advantageous manufacturing process.
Conclusion
The synthesis of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol offers a fascinating case study in the strategic decisions that underpin modern pharmaceutical process chemistry. There is no single "best" route; the optimal choice depends on a careful consideration of the specific project requirements, including the scale of production, budget constraints, and the desired level of enantiomeric purity. By understanding the intricate interplay of yield, cost, and operational complexity, researchers and drug development professionals can make informed decisions that pave the way for the successful and sustainable production of this vital chiral building block.
References
- Specific references to detailed experimental procedures and cost data would be inserted here in a full, publishable guide.
-
Journal of Organic Chemistry - For detailed synthetic protocols and mechanistic studies.
-
Organic Process Research & Development - For insights into scalable and industrial synthesis.
-
Advanced Synthesis & Catalysis - For information on novel catalytic methods, including enzymatic and organometallic catalysis.
-
Chemical supplier catalogs (e.g., Sigma-Aldrich, Alfa Aesar, TCI) - For pricing information on starting materials and catalysts.
-
Patents from major pharmaceutical companies - For examples of industrially relevant synthetic routes.
Welcome to a detailed comparison of lipase performance in the kinetic resolution of chlorohydrins. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage biocatalysis for the synthesis of enantiomerically pure compounds. Chiral chlorohydrins are invaluable building blocks in the pharmaceutical industry, serving as precursors to a wide array of active pharmaceutical ingredients (APIs), including beta-blockers and antivirals.
The challenge, however, lies in efficiently separating the desired enantiomer from its racemic mixture. Enzymatic Kinetic Resolution (EKR) presents an elegant and green solution.[1] This process utilizes the inherent stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of both the reacted and unreacted enantiomers in high purity.[1]
This guide provides an in-depth analysis of commonly used lipases, their performance metrics backed by experimental data, and a validated protocol to help you establish this methodology in your laboratory.
The Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is founded on the principle that the two enantiomers of a racemic substrate will react at different rates with a chiral catalyst.[1] In the ideal scenario, the enzyme exclusively transforms one enantiomer into a product, leaving the other untouched. This allows for the separation of the unreacted substrate and the newly formed product, both in high enantiomeric purity, with a theoretical maximum yield of 50% for each.
Lipases (triacylglycerol lipases, EC 3.1.1.3) are particularly well-suited for this task. They are robust, commercially available, and function efficiently in non-aqueous environments, which is often necessary for transesterification reactions used in resolving alcohols.[2] The most common approach for resolving chlorohydrins is lipase-catalyzed transesterification, where an acyl donor (like vinyl acetate) is used to selectively acylate one of the alcohol enantiomers.
Below is a diagram illustrating the general workflow of a lipase-catalyzed kinetic resolution of a racemic chlorohydrin.
Caption: Lipase enantioselectivity based on substrate fit.
Performance Data Summary
The following table summarizes experimental data from the literature, comparing the performance of different lipases in the kinetic resolution of various chlorohydrin substrates. The enantiomeric ratio (E) is a measure of the enzyme's selectivity; a high E-value (>100) is indicative of an excellent resolution. [3]
| Lipase | Substrate | Acyl Donor | Solvent | Conv. (%) | Product e.e. (%) | E-Value | Reference |
|---|---|---|---|---|---|---|---|
| Novozym 435 (CALB) | Ethyl 8-chloro-6-hydroxy octanoate | Vinyl Acetate | Diisopropyl ether | ~40 | 94 (S-acetate) | High | [4] |
| Amano Lipase PS-C II (PCL) | Aromatic Chlorohydrins (various) | p-Chlorophenyl acetate | Toluene | >45 | >99 (acetate) | >200 | [5] |
| P. fluorescens Lipase | p-F-phenyl chlorohydrin | Vinyl Acetate | n-Hexane | ~50 | 99 (S-alcohol) | 510 | [1] |
| Amano AK (P. fluorescens) | Benzaldehyde-derived MBH adducts | - (Hydrolysis) | Buffer/Acetone | ~50 | High | >200 | [3] |
| Novozym 435 (CALB) | p-Br-phenyl MBH acetate | - (Hydrolysis) | Buffer/Acetone | 49 | 98 (alcohol) | 147 | [3]|
Note: MBH (Morita-Baylis-Hillman) adducts are structurally related to chlorohydrins and are included for broader comparison.
Validated Experimental Protocol: Kinetic Resolution of a Generic Chlorohydrin
This protocol provides a robust starting point for the kinetic resolution of a secondary chlorohydrin alcohol using immobilized Candida antarctica Lipase B (Novozym 435).
Causality Behind Choices:
-
Immobilized Enzyme: Novozym 435 is chosen for its high activity, stability, and ease of removal post-reaction (simple filtration), which simplifies product workup. [3]* Anhydrous Solvent: A non-polar organic solvent like hexane or MTBE is used to minimize unwanted hydrolysis of the acyl donor and product ester, ensuring the transesterification reaction is favored. [2][6]* Irreversible Acyl Donor: Vinyl acetate is a highly effective, "irreversible" acyl donor. The vinyl alcohol tautomerizes to acetaldehyde, driving the equilibrium towards product formation. [1][6]* Monitoring: The reaction is monitored by chiral GC or HPLC to track both conversion and the enantiomeric excess of the substrate and product. This is crucial to stop the reaction at or near 50% conversion to maximize the e.e. of both components.
Materials:
-
Racemic chlorohydrin substrate (1.0 mmol)
-
Novozym 435 (20-50 mg/mmol of substrate)
-
Vinyl acetate (1.5 - 2.2 mmol) [6]* Anhydrous n-hexane (or other suitable organic solvent) (10 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction vessel (e.g., 25 mL round-bottom flask with magnetic stirrer)
-
Temperature-controlled shaker or water bath
Procedure:
-
Preparation: To a clean, dry 25 mL round-bottom flask, add the racemic chlorohydrin (1.0 mmol) and anhydrous n-hexane (10 mL). Stir until fully dissolved.
-
Acyl Donor Addition: Add vinyl acetate (1.5-2.2 equivalents) to the solution.
-
Reaction Initiation: Add Novozym 435 (20-50 mg) to the mixture. Seal the flask and place it in a shaker or water bath set to the desired temperature (typically 30-40 °C).
-
Reaction Monitoring:
-
Periodically (e.g., every 2-4 hours), take a small aliquot from the reaction mixture.
-
Filter the aliquot to remove the enzyme beads.
-
Analyze the sample by chiral GC or HPLC to determine the conversion rate and the e.e. of the remaining alcohol and the formed ester. The conversion (c) can be calculated using the formula: c = eeₛ / (eeₛ + eeₚ), where eeₛ is the e.e. of the substrate and eeₚ is the e.e. of the product. [3]5. Reaction Termination: Once the conversion approaches 50% (or the optimal point determined by monitoring), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Separate the unreacted chlorohydrin from the acylated product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the isolated enantiomers using standard analytical techniques (NMR, MS) and determine their final e.e. by chiral HPLC/GC analysis.
Conclusion
The enzymatic kinetic resolution of chlorohydrins is a powerful and scalable strategy for producing enantiopure intermediates essential for pharmaceutical synthesis. Both Candida antarctica Lipase B (CALB) and Pseudomonas cepacia Lipase (PCL) have proven to be exceptional catalysts, often exhibiting high enantioselectivity and robustness. While CALB (Novozym 435) is a versatile workhorse, PCL can offer superior performance for specific substrates, particularly in dynamic kinetic resolution setups.
The optimal choice of lipase, solvent, and acyl donor must be determined empirically for each new substrate. The protocol and comparative data provided in this guide serve as a strong foundation for developing an efficient and selective biocatalytic process tailored to your specific research and development needs.
References
-
Patter, S. A., & Deshpande, A. A. (2015). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 16(18), 2684-2691. [Link]
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Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Traff, A., Bogar, K., Warner, M., & Bäckvall, J. E. (2008). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Organic Letters, 10(21), 4807-4810. [Link]
-
de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 5980-5993. [Link]
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Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(2), 453. [Link]
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Bonomi, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]
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Wiechert, S., et al. (2017). Lipase-Catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Chirality, 29(7), 345-354. [Link]
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Dias, J. C. T., et al. (2020). Immobilization of Pseudomonas cepacia lipase on layered double hydroxide of Zn/Al-Cl for kinetic resolution of rac-1-phenylethanol. Biotechnology Letters, 42(1), 129-137. [Link]
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Gong, Y., et al. (2026). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry. [Link]
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Zhou, L., et al. (2015). Enzymatic resolution of a chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation with vinyl acetate. Journal of Molecular Catalysis B: Enzymatic, 122, 110-116. [Link]
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Dominguez, P., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 12. [Link]
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Berglund, P., & Hult, K. (1998). Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3845-3849. [Link]
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Svendsen, A., et al. (1995). Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1259(1), 9-17. [Link]
-
Wang, Y., et al. (2018). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL)ALANINE. Chinese Journal of Catalysis, 39(1), 129-138. [Link]
-
de Souza, R. O. M. A., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5439. [Link]
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A Comparative Guide to the Scalable and Economically Feasible Production of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Introduction: The Critical Role of a Chiral Intermediate
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a high-value chiral building block, indispensable in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the manufacturing of Rivaroxaban, a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic diseases[1][2][3]. The stereochemistry at the C2 position of the propanol backbone is crucial for the pharmacological activity of the final drug product. Consequently, the production of this intermediate with high enantiomeric purity is a paramount objective in pharmaceutical manufacturing.
This guide provides an in-depth comparison of the primary synthetic methodologies for producing enantiopure (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. We will dissect each approach, evaluating its scalability, economic feasibility, and overall efficiency, supported by experimental data and protocols. The focus is to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the inherent trade-offs of each method.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of a single enantiomer from a racemic mixture or a prochiral precursor can be broadly approached through three distinct strategies: classical resolution, kinetic resolution, and asymmetric synthesis. For the target molecule, kinetic resolution and asymmetric synthesis are the most industrially relevant and will be the focus of this guide.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a widely adopted strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of our target molecule, this is most effectively achieved using enzymes, particularly lipases, which can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer.[4][5]
Mechanism and Rationale: The process starts with racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol. A lipase, such as that from Pseudomonas fluorescens (PFL) or Pseudomonas aeruginosa (PAL), is introduced along with an acyl donor (e.g., vinyl acetate). The enzyme's chiral active site preferentially accommodates one enantiomer—in this case, the (S)-enantiomer—catalyzing its transesterification to form an ester. The (R)-enantiomer, being a poor fit for the enzyme, remains largely unreacted.
This methodology is favored for its high enantioselectivity, often achieving enantiomeric excess (ee) values greater than 98%.[6] Furthermore, enzymes operate under mild conditions (ambient temperature and pressure), which minimizes side reactions and energy consumption, aligning with the principles of green chemistry.[7][8]
Scalability and Economic Considerations: The primary drawback of any kinetic resolution is its theoretical maximum yield of 50% for the desired enantiomer. This inherent limitation means that half of the starting material is "wasted" as the undesired enantiomer, which must be separated and either discarded or racemized and recycled—an additional process step that adds cost and complexity.
However, the high selectivity and the use of relatively inexpensive and reusable immobilized enzymes can offset the yield limitation, making EKR an economically viable option, particularly when high enantiopurity is the primary driver.[4][7] The separation of the unreacted alcohol from the newly formed ester is typically straightforward, often achievable through standard chromatography or distillation.
Caption: Workflow of Enzymatic Kinetic Resolution (EKR).
Asymmetric Synthesis
Asymmetric synthesis aims to directly create the desired enantiomer from a prochiral starting material, theoretically allowing for yields up to 100%. This approach avoids the inherent 50% yield limitation of kinetic resolution. Common strategies include the asymmetric opening of epoxides or asymmetric reductions of ketones.
Mechanism and Rationale: A common asymmetric route involves the reaction of 4-fluorophenol with a chiral glycidyl derivative, such as (R)-epichlorohydrin. In the presence of a base, the phenoxide attacks the less hindered carbon of the epoxide ring, opening it to form the desired (R)-1-chloro-3-(4-fluorophenoxy)-2-propanol. The stereochemistry is controlled by the chirality of the starting epoxide.
This method's success is entirely dependent on the availability and cost of the enantiopure starting material. While effective, chiral epoxides are often more expensive than their racemic counterparts, which can significantly impact the overall process economics.
Scalability and Economic Considerations: The primary advantage is the potential for high yields. The process can be streamlined as it avoids the separation of enantiomers post-reaction. However, the cost of chiral starting materials is a major economic barrier. For a process to be industrially scalable, the cost-benefit analysis must favor the higher yield over the increased raw material cost.[9] Furthermore, ensuring the enantiomeric purity of the starting material is critical, as any impurity will carry through to the final product.
Caption: Workflow of Asymmetric Synthesis via Chiral Epoxide.
Quantitative Performance Comparison
The table below summarizes the key performance indicators for the discussed production methods, based on data from published literature and patents.
| Metric | Enzymatic Kinetic Resolution (EKR) | Asymmetric Synthesis (from Chiral Epoxide) |
| Theoretical Max. Yield | 50% | 100% |
| Typical Reported Yield | 40-48% | 85-95% |
| Enantiomeric Excess (ee) | >98%[6] | >99% (dependent on starting material) |
| Key Reagents | Racemic precursor, Lipase, Acyl donor | 4-Fluorophenol, (R)-Epichlorohydrin, Base |
| Scalability | Good; requires large reactor volumes due to lower theoretical yield and post-reaction separation. | Excellent; more direct route, fewer downstream processing steps. |
| Economic Feasibility | Moderate; lower yield is offset by cheaper racemic starting material and reusable enzymes. | Moderate to High; highly dependent on the cost of the chiral starting material.[9] |
| Key Advantage | Very high enantioselectivity; use of green catalysts.[7][8] | High theoretical and practical yield. |
| Key Disadvantage | 50% theoretical yield cap; requires efficient enantiomer separation. | High cost of enantiopure starting materials. |
Detailed Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (RS)-1-chloro-3-(4-fluorophenoxy)-2-propanol
This protocol is adapted from methodologies described for similar chloropropanol derivatives.[6][10]
Objective: To obtain (R)-1-chloro-3-(4-fluorophenoxy)-2-propanol with high enantiomeric excess.
Materials:
-
(RS)-1-chloro-3-(4-fluorophenoxy)-2-propanol (10 mM)
-
Immobilized Pseudomonas fluorescens lipase (PFL)
-
Vinyl acetate (acyl donor)
-
Toluene or a similar organic solvent
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve (RS)-1-chloro-3-(4-fluorophenoxy)-2-propanol in the chosen organic solvent to the desired concentration (e.g., 10 mM).
-
Acyl Donor Addition: Add vinyl acetate to the mixture. A slight molar excess relative to the substrate is typically used.
-
Enzyme Addition: Add the immobilized PFL to the reaction mixture. The enzyme loading is a critical parameter to optimize for reaction time and efficiency.
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation to ensure proper mixing.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them via chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of the remaining (R)-enantiomer.
-
Enzyme Removal: Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Product Separation: The resulting mixture contains the desired (R)-alcohol and the (S)-acetate. Separate these two compounds using flash column chromatography or fractional distillation.
-
Analysis: Characterize the purified (R)-1-chloro-3-(4-fluorophenoxy)-2-propanol to confirm its identity, purity, and enantiomeric excess using techniques like NMR, MS, and chiral HPLC.
Causality Behind Choices:
-
Pseudomonas fluorescens lipase: This enzyme is well-documented for its ability to selectively acylate secondary alcohols with high enantioselectivity.[10]
-
Vinyl Acetate: It is an effective acyl donor that, upon reaction, generates acetaldehyde, which is volatile and easily removed from the reaction mixture, thus driving the equilibrium towards product formation.
-
Immobilized Enzyme: Immobilization allows for easy recovery and reuse of the biocatalyst, significantly improving the process economics on a large scale.[7]
Conclusion and Future Outlook
The choice between enzymatic kinetic resolution and asymmetric synthesis for the production of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a nuanced decision dictated by economic and logistical factors.
-
Enzymatic Kinetic Resolution stands out for its exceptional enantioselectivity and use of environmentally benign catalysts. While its 50% theoretical yield is a significant hurdle, the development of efficient racemization and recycling loops for the undesired (S)-enantiomer can make this a highly attractive and cost-effective industrial process.
-
Asymmetric Synthesis offers the allure of near-quantitative yields in a more direct process. Its economic viability is, however, tethered to the market price of chiral starting materials. As manufacturing methods for these chiral precursors become more efficient and less costly, this approach will likely gain broader industrial adoption.
For drug development professionals, a thorough techno-economic analysis is essential.[11] Factors such as the scale of production, the required purity of the final API, and the capital investment available for process development will ultimately determine the optimal synthetic route. The continuous innovation in both biocatalysis and asymmetric catalysis promises even more efficient and scalable solutions in the future.[8]
References
- New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. (2025).
- Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. (2005).
- CN105777732A - Method for synthesizing Rivaroxaban intermediate and application of method.
- Degórska, O., Szada, D., Jesionowski, T., & Zdarta, J. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Computational and Structural Biotechnology Journal, 21, 1593–1597.
- Fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol. (1993).
- Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. PubMed.
- Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. (2020). PubMed Central.
- Green Synthesis and Industrial Process Development of Cloprop. (2019).
- Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase. (2017).
- CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
- CN104974059A - Rivaroxaban intermediate and preparation method thereof.
- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2026).
- Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). Biointerface Research in Applied Chemistry.
- Sequential kinetic resolution of (R,S)-1-chloro-3-phenoxy-2-propanol. (n.d.).
- A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. (2023). Semantic Scholar.
- AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. (n.d.). Semantic Scholar.
- Synthesis method of rivaroxaban. (n.d.).
- Techno-Economic, Feasibility, and Life Cycle Analysis of Renewable Propane: Final Report. (n.d.).
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2007). Organic Letters.
- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023).
- Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine- N -oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors. (2025).
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025). Tokyo University of Agriculture and Technology.
- Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. (2017).
- Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology.
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2012). PubMed Central.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (n.d.). MDPI.
- Biocatalytic Synthesis of C3 Chiral Building Blocks by Chloroperoxidase-Catalyzed Enantioselective Halo-Hydroxylation and Epoxidation in the Presence of Ionic Liquids. (2015). PubMed.
- Enantioselective Synthesis of Planar-Chiral Macrocycles through Asymmetric Electrophilic Aromatic Amin
- Enantioselective synthesis of chiral BCPs. (n.d.). PubMed Central.
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A Senior Application Scientist's Guide to Noyori-Type Catalysts for Asymmetric Ketone Reduction
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry. Among the most powerful tools for this transformation is the asymmetric reduction of prochiral ketones, a field revolutionized by the pioneering work of Professor Ryoji Noyori, who was awarded the Nobel Prize in Chemistry in 2001 for his contributions.[1] This guide provides an in-depth comparison of various Noyori-type catalysts, offering insights into their performance, substrate scope, and the mechanistic subtleties that govern their remarkable efficacy.
The Evolution of Excellence: Understanding Noyori-Type Catalysts
The journey of Noyori catalysts began with the discovery that Ruthenium(II) complexes bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) were highly effective for the asymmetric hydrogenation of ketones with coordinating functional groups.[1] This initial breakthrough paved the way for the development of second-generation catalysts, which expanded the substrate scope to include simple, unfunctionalized ketones. These newer catalysts incorporate a chiral diamine ligand in addition to the diphosphine, a crucial modification that introduced a "metal-ligand bifunctional" mechanism.
At the heart of the exceptional performance of these second-generation catalysts is the cooperative action of the metal center and the amine ligand. The mechanism involves the transfer of a hydride from the ruthenium center to the carbonyl carbon, while a proton from the amine ligand is simultaneously transferred to the carbonyl oxygen via a six-membered pericyclic transition state.[2] This elegant, concerted process avoids the need for direct coordination of the ketone to the metal, significantly broadening the applicability of these catalysts.
A Comparative Analysis of Noyori-Type Catalysts
The selection of the optimal Noyori-type catalyst is contingent upon the specific ketone substrate and desired reaction conditions. Here, we compare the performance of key classes of these catalysts.
First Generation: Ru(II)-BINAP Catalysts
The original Noyori catalysts, based on Ru(II)-BINAP complexes, remain highly valuable for the asymmetric reduction of functionalized ketones, particularly β-keto esters.[3] The presence of a nearby heteroatom (oxygen or nitrogen) is often necessary for the substrate to act as a bidentate ligand, facilitating high enantioselectivity.
Strengths:
-
Excellent enantioselectivity for β-keto esters and other functionalized ketones.
-
Well-established and extensively documented.
Limitations:
-
Generally less effective for simple, unfunctionalized ketones.
-
Often require higher hydrogen pressures and temperatures compared to second-generation catalysts.
Second Generation: Ru(II)-Diphosphine-Diamine Catalysts
The introduction of a chiral diamine ligand, such as DPEN (1,2-diphenylethylenediamine), marked a significant advancement, enabling the highly enantioselective reduction of a wide array of simple ketones.[1]
Strengths:
-
Broad substrate scope, including aromatic, heteroaromatic, and some aliphatic ketones.
-
High turnover numbers (TON) and turnover frequencies (TOF), often exceeding 100,000.[1]
-
Operate under milder conditions than first-generation catalysts.
Limitations:
-
The matching of the chirality of the diphosphine and the diamine ligand can be critical for optimal performance.
Noyori-Ikariya Catalysts for Asymmetric Transfer Hydrogenation (ATH)
A practical alternative to using high-pressure hydrogen gas is asymmetric transfer hydrogenation (ATH), which typically employs isopropanol or a formic acid/triethylamine mixture as the hydrogen source. The Noyori-Ikariya catalysts, featuring a tethered η⁶-arene ligand and a sulfonated diamine, are the gold standard for this transformation.
Strengths:
-
Avoids the need for high-pressure hydrogenation equipment.
-
Excellent enantioselectivity for a wide range of ketones.
-
The modular nature of the catalyst allows for fine-tuning of reactivity and selectivity by modifying the arene and sulfonyl groups.
Limitations:
-
Catalyst deactivation can sometimes be a concern.
-
The choice of hydrogen donor and reaction conditions can significantly impact performance.
Tethered Noyori-Type Catalysts
A more recent innovation involves "tethering" the arene ligand to the diamine backbone. This structural modification can lead to enhanced catalyst stability and activity.
Strengths:
-
Often exhibit improved activity and stability compared to their non-tethered counterparts.
-
Can allow for lower catalyst loadings and shorter reaction times.
Limitations:
-
May have a slightly different substrate scope compared to untethered versions.
Performance Data: A Head-to-Head Comparison
To illustrate the practical differences between these catalysts, the following table summarizes their performance in the asymmetric reduction of representative ketone substrates.
| Catalyst Type | Precursor Ketone | Catalyst Loading (mol%) | H₂ Pressure (atm) / H₂ Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Ru(II)-BINAP | Methyl 3-oxobutanoate | 0.05 | 4 | Methanol | 100 | 6 | 96 | 97-98 | [3] |
| Ru(II)-BINAP | Acetylacetone | 0.1 | 75 | Ethanol | 30 | 144 | - | - | [4] |
| Ru(II)-(S,S)-1/(R,R)-DPEN | Acetophenone | - | 8 | Isopropanol | 25 | - | >98 | 90 | [5] |
| Ru(II)-(R)-BINAP/(R,R)-DPEN | Acetophenone | - | 8 | Isopropanol | 25 | - | >98 | 86 | [5] |
| Noyori-Ikariya (ATH) | Acetophenone | 0.5 | HCOOH/NEt₃ | - | 28 | 12 | >99 | 97 | [6] |
| Noyori-Ikariya (ATH) | 2',3',4',5',6'-Pentafluoroacetophenone | 1.0 | Isopropanol | Isopropanol | 25 | 24 | >99 | -16 (S) | [7] |
| Tethered Noyori-Ikariya (ATH) | 2',3',4',5',6'-Pentafluoroacetophenone | 1.0 | Isopropanol | Isopropanol | 25 | 24 | >99 | -90 (S) | [7] |
Note: Direct comparison is challenging due to variations in reported reaction conditions. The data presented is illustrative of typical performance.
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for the asymmetric hydrogenation and transfer hydrogenation of ketones using Noyori-type catalysts.
Protocol 1: Asymmetric Hydrogenation of a β-Keto Ester using a Ru(II)-BINAP Catalyst
This protocol is adapted from a procedure for the large-scale synthesis of a chiral alcohol.[3]
Materials:
-
RuCl₂[(R)-BINAP] catalyst
-
Substrate (e.g., a β-keto ester)
-
Ethanol (EtOH)
-
High-pressure reactor (Parr apparatus or similar)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the high-pressure reactor with the β-keto ester substrate and ethanol.
-
Add the RuCl₂[(R)-BINAP] catalyst (e.g., 0.05 mol%).
-
Seal the glass liner inside the high-pressure reactor.
-
Purge the reactor multiple times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 4 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture in vacuo.
-
Purify the product by chromatography or distillation.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Noyori-Ikariya Catalyst
This protocol is a general procedure for asymmetric transfer hydrogenation.[6]
Materials:
-
RuCl catalyst
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the RuCl catalyst (e.g., 0.5 mol%) and acetophenone to a Schlenk flask.
-
Add a pre-mixed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) to the flask via syringe.
-
Stir the reaction mixture at room temperature (or as specified).
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by chromatography or distillation.
Mechanistic Insights and Catalyst Selection
The choice of a Noyori-type catalyst should be guided by a fundamental understanding of the reaction mechanism and the nature of the substrate.
Caption: Catalyst selection workflow based on substrate and reaction constraints.
For functionalized ketones, the bidentate coordination to the Ru-BINAP catalyst provides a highly organized transition state, leading to excellent enantioselectivity. In contrast, for simple ketones, the metal-ligand bifunctional mechanism of the second-generation catalysts is essential. The non-covalent interactions, such as CH-π interactions between the catalyst and the substrate, play a crucial role in determining the stereochemical outcome, particularly in the case of aromatic ketones. The reversal of enantioselectivity observed with perfluoroaromatic ketones highlights the subtle electronic effects that govern these interactions.[7] Tethered catalysts, by restricting conformational flexibility, can enhance the stability of the active catalytic species, leading to improved performance.
Conclusion
Noyori-type catalysts represent a pinnacle of achievement in asymmetric catalysis, providing reliable and highly efficient routes to chiral alcohols. Understanding the nuances of each catalyst class—from the substrate preferences of the first-generation Ru-BINAP systems to the broad applicability of the second-generation diphosphine-diamine complexes and the practical advantages of the Noyori-Ikariya ATH catalysts—empowers researchers to make informed decisions and accelerate their synthetic endeavors. The continued exploration of ligand modifications and mechanistic pathways promises to further refine these remarkable catalytic systems, pushing the boundaries of stereoselective synthesis.
References
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 23, 2026, from [Link]
- Asymmetric Transfer Hydrogenation Catalysts. (n.d.). Kanto Chemical Co., Inc. Retrieved January 23, 2026, from a publicly available product brochure.
-
Noyori Asymmetric Hydrogenation. (2014, October 16). Chem-Station Int. Ed. Retrieved January 23, 2026, from [Link]
-
Noyori Hydrogenation. (n.d.). NROChemistry. Retrieved January 23, 2026, from [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]<2008::AID-ANIE2008>3.0.CO;2-4
- Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. (2021). Center for Nonlinear Studies. Retrieved January 23, 2026, from a publicly available research paper.
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). ACS Publications. Retrieved January 23, 2026, from [Link]
- Asymmetric hydrogenation. (2015).
-
BINAP/1,4-Diamine−Ruthenium(II) Complexes for Efficient Asymmetric Hydrogenation of 1-Tetralones and Analogues. (2001). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. (2016). Dalton Transactions. Retrieved January 23, 2026, from [Link]
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2007). National Institutes of Health. Retrieved January 23, 2026, from a publicly available research paper.
-
Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. (2007). Organometallics. Retrieved January 23, 2026, from [Link]
- ChemInform Abstract: Asymmetric Hydrogenation of Ketones with Polymer-Bound BINAP/Diamine Ruthenium Catalysts. (2001). Sci-Hub.
-
Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-diamine-rutheniumII Complexes. (2001). PubMed. Retrieved January 23, 2026, from [Link]
Sources
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kanto.co.jp [kanto.co.jp]
- 7. cnls.lanl.gov [cnls.lanl.gov]
A Senior Application Scientist's Guide to Chiral Building Blocks: Benchmarking (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its therapeutic efficacy and safety. The stereospecific interactions between a drug molecule and its biological target necessitate the use of enantiomerically pure compounds. This guide provides an in-depth comparison of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, a versatile chiral building block, against other key chiral synthons used in pharmaceutical development.
The Central Role of Chirality in Drug Design
A significant portion of pharmaceuticals are chiral, existing as pairs of non-superimposable mirror images called enantiomers. These enantiomers can exhibit markedly different pharmacological, metabolic, and toxicological profiles due to the chiral nature of biological systems like enzymes and receptors. The classic and cautionary tale of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, underscores the profound importance of stereochemistry in drug design. Consequently, regulatory bodies worldwide emphasize the need to develop single-enantiomer drugs to ensure safety and efficacy.
This imperative has driven the demand for robust and efficient methods to access enantiomerically pure chiral building blocks. These molecules serve as foundational components for the synthesis of complex active pharmaceutical ingredients (APIs). The choice of a chiral building block and its synthetic route can significantly impact the overall efficiency, cost-effectiveness, and scalability of a drug manufacturing process.
Featured Chiral Building Block: (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a halogenated aromatic propanol derivative that has garnered attention as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure incorporates three key functionalities: a chiral secondary alcohol, a chloromethyl group, and a fluorinated aromatic ether. This combination of features makes it a versatile synthon for constructing more complex molecules.
The fluorophenoxy group can enhance metabolic stability and binding affinity of the final drug molecule, while the chlorohydrin moiety is a precursor to a reactive epoxide or can be directly displaced by a nucleophile. The defined stereochemistry at the C-2 position is crucial for the desired biological activity in the target API.
Synthetic Strategies for (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
The enantioselective synthesis of this building block is paramount. While several strategies can be envisioned, one of the most effective and industrially scalable methods is the kinetic resolution of the corresponding racemic chlorohydrin. This approach utilizes an enzyme, typically a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer and the acylated product.
A common approach involves the transesterification of racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol with an acyl donor, such as vinyl acetate, catalyzed by a lipase like Pseudomonas cepacia lipase (PCL) or Candida antarctica lipase B (CALB). The enzyme preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol. This allows for the separation of the (R)-alcohol from the (S)-acetate, with both products exhibiting high enantiomeric excess.
Alternative Chiral Building Blocks: A Comparative Analysis
While (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a potent building block, several alternatives can be considered depending on the specific synthetic strategy and target molecule. A prominent alternative is its corresponding epoxide, (R)-2-((4-fluorophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-fluorophenyl ether.
(R)-Glycidyl 4-fluorophenyl ether
This chiral epoxide offers a different reactivity profile compared to the chlorohydrin. The strained oxirane ring is highly susceptible to nucleophilic attack, leading to regioselective ring-opening reactions. This can be advantageous for introducing a variety of functional groups at the C-3 position of the propanol backbone.
A well-established method for the synthesis of chiral epoxides is the Jacobsen Hydrolytic Kinetic Resolution (HKR) of terminal epoxides.[1] This method employs a chiral (salen)Co(III) complex to catalyze the enantioselective hydrolysis of one of the epoxide enantiomers, leaving the other enantiomer unreacted and in high enantiomeric excess.
Quantitative Performance Comparison
The choice between a chiral chlorohydrin and its corresponding epoxide often depends on a variety of factors including synthetic efficiency, cost, and the specific requirements of the target molecule's synthesis. Below is a comparative summary of the two main approaches.
| Parameter | (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol via Lipase-Catalyzed Kinetic Resolution | (R)-Glycidyl 4-fluorophenyl ether via Jacobsen Hydrolytic Kinetic Resolution |
| Starting Material | Racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol | Racemic 2-((4-fluorophenoxy)methyl)oxirane |
| Typical Yield | ~45% (for the desired enantiomer) | ~45% (for the desired enantiomer) |
| Enantiomeric Excess (ee) | >99% | >99% |
| Key Reagents | Lipase (e.g., PCL, CALB), Acyl donor (e.g., vinyl acetate) | Chiral (salen)Co(III) catalyst, Water |
| Reaction Conditions | Mild (often room temperature to 40°C), Organic solvent | Mild (often room temperature), Minimal solvent |
| Advantages | High enantioselectivity, readily available and relatively inexpensive enzymes, mild reaction conditions. | High enantioselectivity over a broad range of substrates, recyclable catalyst. |
| Disadvantages | Theoretical maximum yield of 50% for the desired enantiomer without a racemization step, requires separation of the product from the acylated enantiomer. | Theoretical maximum yield of 50% for the desired enantiomer, catalyst can be more expensive than lipases. |
| Estimated Relative Cost | Moderate | Moderate to High |
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of a racemic chlorohydrin and its subsequent kinetic resolution are provided below.
Protocol 1: Synthesis of Racemic 1-Chloro-3-(4-fluorophenoxy)-2-propanol
This procedure outlines the synthesis of the racemic starting material for kinetic resolution.
Materials:
-
4-Fluorophenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol (1.0 eq) in a mixture of water and ethanol.
-
Add sodium hydroxide (1.1 eq) to the solution and stir until it dissolves completely to form the sodium phenoxide.
-
Add epichlorohydrin (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol.
-
Purify the crude product by column chromatography on silica gel to yield the pure racemic product.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Chloro-3-(4-fluorophenoxy)-2-propanol
This protocol describes the enzymatic resolution to obtain the (R)-enantiomer.
Materials:
-
Racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol
-
Pseudomonas cepacia lipase (PCL)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Molecular sieves (4 Å)
Procedure:
-
To a dry flask containing a magnetic stir bar, add racemic 1-chloro-3-(4-fluorophenoxy)-2-propanol (1.0 eq) and the anhydrous organic solvent.
-
Add activated 4 Å molecular sieves to the mixture.
-
Add Pseudomonas cepacia lipase (typically 10-50% by weight of the substrate).
-
Add vinyl acetate (0.6 eq) to the mixture.
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-(+)-1-chloro-3-(4-fluorophenoxy)-2-propanol from the (S)-acetate by column chromatography on silica gel.
-
Analyze the enantiomeric excess of the purified (R)-alcohol by chiral HPLC.
Applications in Drug Synthesis
Chiral chlorohydrins and their corresponding epoxides are key intermediates in the synthesis of a wide range of pharmaceuticals, most notably beta-blockers.[2] The (R)-configuration of the 2-propanol moiety is often crucial for the desired beta-adrenergic blocking activity. While specific drug syntheses are often proprietary, the structural motif of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol makes it a highly probable intermediate for beta-blockers with a fluorophenoxy group.
Furthermore, this building block has potential applications in the synthesis of other classes of drugs where a chiral hydroxypropyl linker is required, such as certain prostaglandin analogs and other cardiovascular or CNS-active agents. For example, the synthesis of Travoprost, an antiglaucoma agent, and Lubiprostone, used to treat constipation, involve complex chiral building blocks where synthons like the one discussed could be utilized.[3][4]
Conclusion
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol stands out as a highly valuable and versatile chiral building block in drug discovery and development. Its synthesis via lipase-catalyzed kinetic resolution offers a practical and scalable route to obtaining the enantiomerically pure compound. When benchmarked against its epoxide counterpart, (R)-glycidyl 4-fluorophenyl ether, the choice between the two often comes down to the specific synthetic strategy, cost considerations, and the desired reactivity profile.
As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the demand for high-quality, enantiopure building blocks like (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol will undoubtedly grow. A thorough understanding of the synthetic methodologies and a comparative analysis of the available chiral synthons are essential for making informed decisions in the complex process of drug development.
References
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405–426. [Link]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
- Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (−)-(1R,2S)-trans-2-phenylcyclohexanol and (+)-(1S,2R)-trans-2-phenylcyclohexanol. Organic Syntheses, 69, 1.
-
de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 6482–6496. [Link]
- U.S. Patent No. US8846958B2. (2014). Process for the preparation of lubiprostone.
- International Patent No. WO2013093528A1. (2013). Process for the preparation of travoprost.
-
Schaus, S. E., et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
- Bevinakatti, H. S., & Banerji, A. A. (1991). Lipase catalysis in organic solvents. Transesterification of chiral and racemic alcohols. The Journal of Organic Chemistry, 56(18), 5372–5375.
-
Kamal, A., et al. (2003). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Bioorganic chemistry, 31(4), 259–269. [Link]
-
Soni, S., et al. (2017). Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase. RSC advances, 7(58), 36569–36578. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, a halogenated organic compound. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and environmental protection.
Part 1: Core Principles of Halogenated Waste Disposal
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is classified as a halogenated organic compound due to the presence of chlorine and fluorine atoms in its molecular structure.[1][2] This classification is the single most important factor determining its disposal pathway. Halogenated solvents cannot be recycled in the same way as non-halogenated solvents (like acetone or ethanol) and require high-temperature incineration at specialized facilities to prevent the formation of toxic byproducts.[1][3] Mixing halogenated and non-halogenated waste streams results in the entire volume being treated as the more hazardous and costly halogenated waste.[3][4]
Therefore, the foundational principle of disposal for this compound is rigorous segregation .
Key Chemical Properties & Hazards
A clear understanding of the compound's properties is essential for safe handling.
| Property | Value | Source |
| CAS Number | 307532-04-3 | [5] |
| Appearance | Liquid | [5] |
| Flash Point | 110 °C (230 °F) - closed cup | [5] |
| Storage Class | 10 - Combustible liquids | [5] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [6] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that all waste is handled, stored, and disposed of in a manner that is safe and compliant with U.S. Environmental Protection Agency (EPA) regulations.[7][8]
Step 1: Waste Identification and Container Selection
Any (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol that you do not intend to use further is considered a hazardous waste.[7][9]
-
Designate a Waste Container: Select a container specifically for "Halogenated Organic Waste."[1][10]
-
Ensure Compatibility: The container must be in good condition, free of leaks or cracks, and constructed of a material compatible with the chemical.[9][10][11]
-
Initial Labeling: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" and the identity of the contents (e.g., "Halogenated Organic Waste").[4][9][10]
Step 2: Waste Accumulation and Segregation
-
Add Waste: Carefully pour the waste (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol into the designated container.
-
Maintain Segregation: Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, methanol).[3][4][12] Keep it separate from other incompatible waste streams such as acids, bases, or strong oxidizers.[11][13]
-
Update Contents List: Maintain a running list of all components added to the waste container, including approximate percentages.[1][4] Write the full chemical name; do not use abbreviations or formulas.[9][10]
-
Keep Closed: The container must be kept tightly sealed at all times, except when you are actively adding waste.[2][10] This prevents the release of vapors and protects against spills.
Step 3: Safe Storage of Waste Container
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA), such as a laboratory fume hood or a ventilated cabinet.[11]
-
Secondary Containment: The container must be placed within secondary containment, such as a spill tray, to capture any potential leaks.[11][12]
-
Secure Placement: Ensure the container is stored upright and away from high-traffic areas, doorways, or sinks to prevent it from being knocked over.[11]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department (or equivalent office) to schedule a pickup.[7][9][11]
-
Provide Information: Be prepared to provide all necessary information from your waste container label to the EHS personnel.
-
Do Not Evaporate: Never leave a chemical to evaporate in a fume hood as a method of disposal.[7]
-
Do Not Pour Down the Drain: Under no circumstances should (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol or any other organic solvent be disposed of down the sink.[2][4]
Visual Workflow: Halogenated Waste Disposal Decision Process
The following diagram illustrates the critical decision-making and procedural flow for correctly disposing of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Caption: Decision workflow for proper segregation and disposal of halogenated chemical waste.
Part 3: Ancillary Contamination and Emergency Procedures
Disposal of Empty Containers
An "empty" container that held (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is not yet safe for regular trash. It must be decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).[7][9]
-
Collect Rinsate: Crucially, this rinsate is now considered hazardous halogenated waste and must be collected and added to your halogenated waste container.[9]
-
Final Disposal: After triple-rinsing and air-drying, deface or remove all chemical labels from the container before disposing of it in the regular trash.[7]
Handling Spills and Contaminated Materials
Any materials used to clean up a spill of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, such as absorbent pads, gloves, or paper towels, are considered hazardous waste.[7]
-
Containment: Absorb the spill with an appropriate material.
-
Collection: Carefully collect all contaminated materials and place them in a sealed, labeled bag or container.
-
Disposal: This waste must be disposed of as solid hazardous waste. Contact your EHS office for specific instructions.
References
- Hazardous Waste Segregation Guidelines. (n.d.).
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Chemical Waste Guidelines. (2024, April 16). University of Minnesota Health, Safety & Risk Management.
- (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol Product Information. (n.d.). Sigma-Aldrich.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). US Environmental Protection Agency.
- Organic Solvents Waste Management. (n.d.). Cornell University Environmental Health and Safety.
- How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK.
- Safety Data Sheet for 1-Chloro-3-fluoro-2-propanol. (2024, April 1). Fisher Scientific.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US Environmental Protection Agency.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
